Technical Documentation Center

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine
  • CAS: 220353-83-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine: Chemical Properties, Stability, and Analytical Methodologies

Executive Summary (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is a highly specialized chiral molecule that occupies a dual role in modern pharmaceutical science. On one hand, it serves as a potent pharmacophore in the des...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is a highly specialized chiral molecule that occupies a dual role in modern pharmaceutical science. On one hand, it serves as a potent pharmacophore in the design of irreversible Lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors for oncology [2]. On the other hand, it is a critical, closely monitored synthesis impurity in the manufacturing pipeline of the blockbuster antiplatelet drug Ticagrelor [1].

This whitepaper provides an in-depth technical analysis of its molecular architecture, thermodynamic stability, and the field-proven analytical methodologies required for its isolation and quantification. Designed for drug development professionals, this guide emphasizes the causality behind its chemical behavior and provides self-validating experimental protocols.

Molecular Architecture & Physicochemical Profile

The unique reactivity and biological affinity of (1R,2S)-2-(3-fluorophenyl)cyclopropanamine stem directly from its highly constrained geometry and specific electronic distribution.

Stereochemistry and Ring Strain

The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain, largely due to the deviation of its internal bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). The (1R,2S) configuration dictates a trans relationship between the primary amine and the 3-fluorophenyl group. This specific spatial arrangement is non-negotiable for biological activity, as it perfectly aligns the molecule for stereospecific docking within the highly restrictive flavin adenine dinucleotide (FAD) catalytic pockets of LSD1 and Monoamine Oxidases (MAO) [3].

The Inductive Effect of Meta-Fluorination

The substitution of a highly electronegative fluorine atom at the meta position of the phenyl ring introduces a strong inductive (-I) electron-withdrawing effect.

  • Causality in Pharmacokinetics: This -I effect pulls electron density away from the cyclopropylamine core, slightly stabilizing the lone pair on the nitrogen. Consequently, the pKa of the amine is reduced to ~7.4, compared to ~8.2 for the unfluorinated parent compound, tranylcypromine (TCP) [4]. At physiological pH (7.4), a significantly higher fraction of the fluorinated molecule exists in its highly lipophilic, un-ionized free-base form, drastically enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Table 1: Physicochemical Properties
PropertyValueCausality / Significance
Molecular Formula C9H10FN-
Molecular Weight 151.18 g/mol -
Stereochemistry (1R,2S) - transEssential for stereospecific docking in LSD1/MAO active sites.
Amine pKa ~7.3 – 7.5Reduced vs. TCP due to the -I effect, increasing the un-ionized fraction at pH 7.4.
Log P (Predicted) ~1.8 – 2.0Enhanced lipophilicity improves biological membrane permeability.

Pharmacological Relevance: Mechanism of LSD1 Inhibition

When utilized as an active pharmaceutical ingredient (API) scaffold, this compound acts as a mechanism-based irreversible inhibitor. The inhibition is driven by a single-electron transfer (SET) reaction [3].

Upon entering the LSD1 active site, the amine is oxidized by the FAD cofactor, generating a highly unstable radical cation. The inherent ring strain of the cyclopropane moiety forces an immediate homolytic ring-opening. This generates a highly reactive primary carbon radical that attacks the FAD cofactor (typically at the N5 or C4a position), forming a permanent covalent adduct [2]. The meta-fluorine enhances the stability of this adduct through orthogonal multipolar interactions with the surrounding hydrophobic pocket.

LSD1_Mechanism A LSD1 + FAD Cofactor C Non-Covalent Enzyme-Inhibitor Complex A->C B (1R,2S)-2-(3-Fluorophenyl) cyclopropanamine B->C D Single Electron Transfer (Radical Cation Formation) C->D Oxidation E Cyclopropane Ring Opening D->E Strain Release F Irreversible Covalent FAD Adduct E->F C-N Bond Formation

Figure 1: Irreversible LSD1 inhibition via single-electron transfer and covalent FAD adduction.

Chemical Stability & Role as a Pharmaceutical Impurity

In the context of Ticagrelor manufacturing, (1R,2S)-2-(3-fluorophenyl)cyclopropanamine emerges as a critical process-related impurity. It typically arises from des-fluoro starting materials or side reactions during the synthesis of Ticagrelor's core 3,4-difluorophenyl cyclopropylamine moiety [1].

Free Base vs. Salt Stability

As a free base, the compound is a pale yellow oil that is highly susceptible to oxidative degradation and atmospheric CO₂ adduction (forming carbamates). To ensure thermodynamic stability during storage and analytical handling, it must be isolated as a salt—most commonly the hydrochloride or (R)-mandelic acid salt. The salt forms lock the amine in a protonated state, shielding it from nucleophilic and oxidative attacks.

Table 2: Stability Profile under Forced Degradation
Stress ConditionReagents / EnvironmentExposureObserved Stability Impact
Oxidative 0.03% (v/v) H₂O₂4 hours, 25°CHighly susceptible; rapid N-oxidation and ring-opening degradation.
Hydrolytic (Acidic) Ammonium acetate (pH 4.0)24 hoursModerately stable; protonation of the amine protects against nucleophilic attack.
Hydrolytic (Basic) Ammonium acetate (pH 9.0)24 hoursSusceptible; free base form is prone to atmospheric CO₂ adduction.
Thermolytic Hermetically sealed, 60°C7 daysStable as a salt; free base exhibits volatility and thermal degradation.

Experimental Methodologies

To ensure rigorous quality control, the following self-validating protocols are established for the impurity profiling and degradation analysis of (1R,2S)-2-(3-fluorophenyl)cyclopropanamine[1].

Protocol 1: Forced Degradation Workflow

Causality Check: The use of ultra-dilute 0.03% H₂O₂ for oxidative stress rather than standard 3% H₂O₂ is a critical self-validating parameter. Cyclopropanamines are exquisitely sensitive to reactive oxygen species. Over-stressing the system with 3% H₂O₂ leads to complete secondary degradation, masking the primary degradation pathway. The mild 0.03% concentration allows the primary N-oxide intermediate to be trapped and quantified.

  • Stock Preparation: Dissolve 180 mg of the sample in 500 mL of ultrapure water/acetonitrile (50:50, v/v) to create a stock solution. Dilute to a working concentration of 180 μg/mL.

  • Oxidative Stress: Mix 1.5 mL of 0.03% (v/v) H₂O₂ with 1.5 mL of the working solution. Incubate in hermetically sealed glass vials at room temperature for 4 hours.

  • Hydrolytic Stress: Buffer 1.5 mL of the working solution with ammonium acetate across a pH range of 4.0 to 9.0. Incubate for 24 hours.

  • Quenching: Quench oxidative reactions with sodium thiosulfate prior to HPLC injection to prevent on-column degradation.

Protocol 2: HPLC-DAD Method for Impurity Profiling

Causality Check: The selection of a C8 stationary phase over a traditional C18 column is highly deliberate. The C8 phase offers slightly lower hydrophobicity, preventing excessive retention of highly lipophilic APIs while providing sufficient theoretical plates to resolve the cyclopropanamine impurity. Furthermore, adjusting the mobile phase to pH 8.2 ensures the primary amine (pKa ~7.4) remains predominantly in its un-ionized free-base state. This suppresses secondary electrostatic interactions with residual surface silanols on the silica matrix, thereby eliminating peak tailing and ensuring a symmetrical Gaussian peak shape.

  • Column Setup: Equip the LC system with a C8 reverse-phase column (150 × 4.6 mm, 5.0 μm). Maintain column temperature at 25°C.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Acetonitrile : 50 mM Ammonium Acetate (57:43, v/v). Adjust strictly to pH 8.2 using 6 M ammonium hydroxide.

  • Chromatographic Parameters: Set the flow rate to 0.7 mL/min.

  • Injection & Detection: Inject 20 μL of the stressed sample. Monitor UV absorbance via a Diode Array Detector (DAD) at λ = 270 nm.

  • System Suitability: The method is valid only if the resolution (Rs) between the impurity and the main API peak is > 1.5, and the tailing factor for the impurity peak is < 1.5.

HPLC_Workflow S1 Sample Preparation (Working Solution: 180 μg/mL) S2 Forced Degradation (Oxidative, Hydrolytic, Thermal) S1->S2 S3 Chromatographic Separation (C8 Column, Isocratic Elution) S2->S3 20 μL Injection S4 UV Detection (λ = 270 nm) S3->S4 Flow: 0.7 mL/min S5 Data Analysis & Impurity Quantitation S4->S5

Figure 2: Step-by-step analytical workflow for HPLC-DAD impurity profiling and degradation analysis.

References

  • Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 ACS Omega (via PubMed Central) URL:[Link]

  • Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A) Bioorganic & Medicinal Chemistry Letters URL:[Link]

Exploratory

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine: A Dual-Action Epigenetic and Neuromodulatory Agent

An In-Depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Executive Summary (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine, a fluorinated analog of the well-established monoamine oxidase (MA...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine, a fluorinated analog of the well-established monoamine oxidase (MAO) inhibitor tranylcypromine (trans-2-phenylcyclopropylamine, 2-PCPA), represents a significant evolution in the chemical space of cyclopropylamine-based enzyme inhibitors. While retaining the core mechanism of its parent compound, the strategic addition of a fluorine atom to the phenyl ring fundamentally alters its target selectivity profile. This guide elucidates the biological activity of this compound, revealing its dual-action inhibitory mechanism against both Lysine-Specific Demethylase 1 (LSD1/KDM1A) and the monoamine oxidases (MAO-A and MAO-B).[1][2]

Initially conceived from a structural design strategy to enhance potency and selectivity for the epigenetic target LSD1, this compound emerges as a powerful tool for cancer research and a potential therapeutic candidate.[1][2] Concurrently, its activity against MAOs, enzymes critical to neurotransmitter metabolism, maintains its relevance in the field of neuropharmacology. This document provides a comprehensive overview of its mechanism of action, target kinetics, experimental evaluation protocols, and potential therapeutic implications, grounded in authoritative structural and biochemical studies.

Introduction: From Antidepressant to Epigenetic Modifier

The parent compound, tranylcypromine, is a non-selective, irreversible MAO inhibitor clinically used for treating major depressive disorder.[3][4][5] Its therapeutic effect stems from preventing the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[6] More recently, tranylcypromine was identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in numerous cancers that plays a crucial role in epigenetic regulation by demethylating histone H3.[7][8]

This dual activity, however, presents a challenge for targeted therapies, as the potent MAO inhibition can lead to significant side effects, such as hypertensive crisis when interacting with tyramine-rich foods.[6][9] This necessitated the development of derivatives with improved selectivity. (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (referred to in key literature as 2-PFPA) was engineered based on structural comparisons between the active sites of MAO-B and LSD1.[1] The rationale was that substitutions on the phenyl ring could create steric hindrance in the more constrained MAO active site while being accommodated by the LSD1 active site, thereby shifting the selectivity profile.[1]

Mechanism of Action: Irreversible Covalent Inhibition

Like its parent compound, (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is a mechanism-based, irreversible inhibitor of FAD-dependent amine oxidases.[7] The inhibitory process is a time-dependent inactivation of the enzyme.

The core mechanism involves:

  • Enzyme Recognition: The compound binds to the active site of the target enzyme (LSD1 or MAO).

  • Catalytic Activation: The enzyme's catalytic machinery initiates a reaction with the cyclopropylamine moiety.

  • Covalent Adduct Formation: This activation leads to the opening of the strained cyclopropyl ring, which then forms a stable, covalent bond with the N(5) or C(4a) atom of the Flavin Adenine Dinucleotide (FAD) cofactor.[1][8]

This covalent modification permanently inactivates the enzyme. To restore function, the cell must synthesize new enzyme molecules, leading to a prolonged pharmacological effect.[9]

cluster_0 Mechanism of Irreversible Inhibition Enzyme Active Enzyme (LSD1 / MAO) + FAD Cofactor Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding Inhibitor (1R,2S)-2-(3-Fluorophenyl) cyclopropanamine Inhibitor->Complex Adduct Inactive Enzyme: Covalent FAD Adduct Complex->Adduct Catalytic Activation & Ring Opening

Caption: Covalent modification of the FAD cofactor by the inhibitor.

Biological Targets and Selectivity Profile

The defining characteristic of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is its modified potency and selectivity against its primary targets compared to the parent compound, tranylcypromine.

Primary Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is an epigenetic enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression.[8] Its overexpression is linked to the progression of various cancers, making it a high-value oncology target.[1][2] Inhibition of LSD1 can restore the expression of silenced tumor suppressor genes.[1]

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine was shown to be a potent inhibitor of LSD1. Structural studies reveal that the FAD-adduct is stabilized by interactions with surrounding residues in the LSD1 active site.[1]

Secondary Targets: Monoamine Oxidase A & B (MAO-A, MAO-B)

MAO-A and MAO-B are critical enzymes in the central nervous system and peripheral tissues that catabolize monoamine neurotransmitters. Inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease. While the compound retains inhibitory activity against both MAO isoforms, the fluorine substitution significantly modulates this activity. The steric bulk of the fluorine atom was predicted to create a clash within the more confined active site of the MAO enzymes compared to LSD1.[1]

Quantitative Inhibitory Profile

The efficacy of mechanism-based inhibitors is best described by the kinact/KI ratio, which represents the second-order rate constant for enzyme inactivation. A higher value indicates more efficient inhibition.

Target EnzymeFunctionkinact/KI (M-1s-1)Selectivity vs. LSD1
LSD1 Histone Demethylation4560 [1]1x
MAO-B Neurotransmitter Metabolism409 [1]~11-fold selective for LSD1
MAO-A Neurotransmitter Metabolism~4 (estimated from 40-fold decrease vs. tranylcypromine)[1]>1000-fold selective for LSD1

Data derived from studies on the closely related or identical compound 2-PFPA.[1]

Analysis: The data clearly demonstrates a successful design strategy. The addition of the fluorine atom at the meta-position results in a compound that is a highly potent LSD1 inhibitor. It retains moderate activity against MAO-B but shows a dramatic decrease in activity against MAO-A. This profile makes it a significantly more selective LSD1 inhibitor than tranylcypromine, potentially reducing the risk of side effects associated with non-selective MAO inhibition.[1]

Experimental Protocols & Workflows

Evaluating the activity and selectivity of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine requires robust enzymatic assays. The following protocols are foundational for its characterization.

Protocol: In Vitro LSD1 Demethylation Assay (Amplex Red Method)

This assay quantifies LSD1 activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction, using the Amplex Red reagent.

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES, pH 7.5.

    • Prepare Recombinant Human LSD1/CoREST enzyme solution in Assay Buffer.

    • Prepare H3K4me2 peptide substrate (e.g., ARTKQTARK(me2)STGGKAPRKQLA) solution in Assay Buffer.

    • Prepare Horseradish Peroxidase (HRP) solution.

    • Prepare Amplex Red solution.

    • Prepare a stock solution of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine in DMSO and create a serial dilution series.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the inhibitor solution at various concentrations (or DMSO for control).

    • Add 20 µL of the LSD1/CoREST enzyme solution.

    • Incubate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding/inactivation.

    • Prepare a detection master mix containing the H3K4me2 substrate, HRP, and Amplex Red in Assay Buffer.

    • Initiate the demethylation reaction by adding 60 µL of the detection master mix to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Plot the reaction rate as a function of inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve. For time-dependent inhibitors, calculate kinact and KI from progress curves at multiple inhibitor and substrate concentrations.

Protocol: In Vitro MAO-Glo™ Assay

This commercial assay measures MAO-A or MAO-B activity by quantifying the production of a luciferin derivative from a MAO-specific substrate.

Methodology:

  • Reagent Preparation:

    • Reconstitute MAO-A or MAO-B enzyme, substrates, and Luciferin Detection Reagent as per the manufacturer's instructions.

    • Prepare a serial dilution of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine in the appropriate buffer.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the inhibitor solution or control to each well.

    • Add 10 µL of MAO-A or MAO-B enzyme.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the MAO substrate to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and generate a luminescent signal by adding 25 µL of Luciferin Detection Reagent.

    • Incubate for 20 minutes in the dark.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot luminescence signal against inhibitor concentration to determine the IC₅₀ value.

cluster_1 Enzyme Inhibition Assay Workflow Prep Prepare Reagents: Enzyme, Substrate, Inhibitor Dilutions Incubate Pre-incubate Enzyme with Inhibitor Prep->Incubate Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Detect Measure Signal (Fluorescence / Luminescence) Kinetically Initiate->Detect Analyze Data Analysis: Calculate Rates, Determine IC50 / kinact / KI Detect->Analyze

Caption: General workflow for determining enzyme inhibition kinetics.

Potential Therapeutic Applications

The unique selectivity profile of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine suggests potential applications in distinct therapeutic areas.

  • Oncology: As a potent and selective LSD1 inhibitor, its primary therapeutic potential lies in treating cancers where LSD1 is a known driver of malignancy, such as acute myeloid leukemia (AML) and small-cell lung cancer.[10] Its reduced MAO activity could translate to a better safety profile compared to non-selective inhibitors.

  • Neuropharmacology: While less potent against MAOs than its parent compound, the significant residual activity against MAO-B suggests it could be investigated as a lead compound for neurodegenerative disorders like Parkinson's disease, where selective MAO-B inhibition is a validated therapeutic strategy.

Conclusion

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine stands as a prime example of rational drug design, where a subtle chemical modification—the addition of a single fluorine atom—successfully reshapes the biological activity of a known pharmacophore. By leveraging structural insights into the active sites of LSD1 and MAO enzymes, researchers have created a molecule with potent LSD1 inhibitory activity and high selectivity over MAO-A. This dual-action inhibitor serves as both a valuable chemical probe for studying epigenetic and neurological pathways and as a promising scaffold for the development of targeted therapeutics in oncology and beyond. Further investigation into its pharmacokinetics, in vivo efficacy, and safety profile is warranted to fully realize its clinical potential.

References

  • H. Adachi, et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry, 49(27), 5647–5649. [Link]

  • PubChem. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. National Center for Biotechnology Information. [Link]

  • Google Patents. (2018). WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind Ticagrelor: Understanding (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. [Link]

  • S. Yoshida, et al. (2015). Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. Journal of Medicinal Chemistry, 58(12), 5053–5069. [Link]

  • H. Adachi, et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. PubMed. [Link]

  • Wikipedia. (n.d.). Tranylcypromine. [Link]

  • NCBI Bookshelf. (2025). Tranylcypromine. StatPearls. [Link]

  • A. Maci, et al. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31–43. [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). [Link]

  • S. Singh, et al. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 10(49), 29331–29357. [Link]

  • B. A. Schmidt, et al. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4385–4391. [Link]

  • ResearchGate. (1963). structure and activity relationship of monoamine oxidase inhibitors. [Link]

  • ResearchGate. (2022). The trans-2-phenylcyclopropylamine-FAD adduct and its surrounding... [Link]

  • Taylor & Francis Online. (n.d.). Tranylcypromine – Knowledge and References. [Link]

  • M. Yang, et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 46(27), 8058–8065. [Link]

  • SciSpace. (1975). [A theoretical study of structure-activity relationships in a series of monoamine oxidase inhibiting cyclopropyl amines (author's transl)]. [Link]

  • Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. [Link]

Sources

Foundational

Discovery and history of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

An In-Depth Technical Guide to (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine: From Rational Design to Therapeutic Potential Abstract (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine emerges from a rich history of medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine: From Rational Design to Therapeutic Potential

Abstract

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine emerges from a rich history of medicinal chemistry, evolving from the archetypal monoamine oxidase (MAO) inhibitor, tranylcypromine. This guide details its scientific lineage, the rationale behind its specific chemical modifications, and its contemporary significance as a potent mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical epigenetic regulator and a high-value target in oncology. We will explore its stereoselective synthesis, the intricacies of its covalent inhibition mechanism, and the broader therapeutic landscape for this promising class of compounds.

Historical Context and Rationale for Development

The story of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is one of scientific repurposing, where a chemical scaffold designed for one target finds new life against another.

From Antidepressant to Epigenetic Modifier

The journey begins with trans-2-phenylcyclopropylamine, known as tranylcypromine, a well-established MAO inhibitor used clinically as an antidepressant. The cyclopropylamine moiety was identified as a key pharmacophore responsible for the irreversible inactivation of the flavin adenine dinucleotide (FAD) cofactor within MAO enzymes.

Years later, researchers identified a striking structural and catalytic homology between the FAD-dependent MAOs and Lysine-Specific Demethylase 1 (LSD1).[1] This discovery prompted the investigation of MAO inhibitors as potential LSD1 inhibitors.[1] LSD1 is a pivotal enzyme in epigenetic regulation, responsible for demethylating mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), a process crucial for controlling gene expression. Its overexpression in various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), has made it a prime therapeutic target.[2][3][4]

The Role of Fluorine in Modern Drug Design

The transition from tranylcypromine to (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine represents a classic medicinal chemistry strategy. The introduction of a fluorine atom onto the phenyl ring is a deliberate modification intended to fine-tune the molecule's properties.[5] Specifically, the 3-fluoro substitution can:

  • Modulate Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the pKa of the amine and the reactivity of the aromatic ring, potentially enhancing binding affinity with the target enzyme.

  • Block Metabolic Oxidation: A fluorine atom can block sites on the phenyl ring that are susceptible to cytochrome P450-mediated oxidation, thereby improving metabolic stability and pharmacokinetic profile.[5]

  • Enhance Potency: In many tranylcypromine analogs developed as LSD1 inhibitors, substitutions on the phenyl ring have led to compounds with significantly higher activity than the parent drug.[6][7]

Therefore, (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine was not "discovered" in isolation but was rationally designed as part of a broader exploration of fluorinated tranylcypromine analogs to create more potent and selective LSD1 inhibitors with improved drug-like characteristics.[6][8]

Stereoselective Synthesis: A Technical Workflow

Achieving the precise (1R,2S) stereochemistry is critical for biological activity. The trans relationship between the phenyl group and the amine on the cyclopropane ring is essential for fitting into the LSD1 active site. The following is a representative and robust synthetic route adapted from established methods for closely related analogs.[9][10]

Synthetic Scheme Overview

The synthesis proceeds via a diastereoselective cyclopropanation of a substituted cinnamic acid derivative, followed by a stereochemistry-retaining rearrangement to install the amine.

Synthetic_Workflow A 3-Fluorocinnamic Acid B Intermediate Ester/Amide A->B Esterification / Amidation C trans-Cyclopropanated Intermediate B->C Diastereoselective Cyclopropanation D trans-Cyclopropanecarboxylic Acid C->D Hydrolysis E trans-Acyl Azide D->E Activation & Azide Formation (e.g., DPPA) F (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine E->F Curtius Rearrangement & Hydrolysis Mechanism_of_Action cluster_0 LSD1 Active Site A LSD1-FAD + Inhibitor B Enzyme-Substrate Complex A->B Binding C Single-Electron Transfer B->C Oxidation by FAD D Radical Intermediate Formation (Cyclopropane Ring Opening) C->D E Covalent Adduct Formation D->E F Irreversibly Inactivated LSD1 E->F

Caption: Mechanism of irreversible LSD1 inhibition by a cyclopropylamine-based inhibitor.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the final compound, a standard battery of analytical techniques is employed.

TechniquePurposeExpected Observations
¹H and ¹⁹F NMR Structural ConfirmationThe proton NMR will show characteristic signals for the cyclopropyl and aromatic protons, with specific splitting patterns. The fluorine NMR will confirm the presence and position of the fluorine atom on the phenyl ring.
Mass Spectrometry (MS) Molecular Weight VerificationProvides the exact mass of the molecule, confirming its elemental composition.
Chiral HPLC Enantiomeric PurityA high-performance liquid chromatography method using a chiral stationary phase is used to separate the (1R,2S) enantiomer from its (1S,2R) counterpart, allowing for the determination of enantiomeric excess (%ee).
Elemental Analysis Purity ConfirmationDetermines the percentage composition of C, H, N, and F, which should match the theoretical values for the pure compound.

Therapeutic Potential and Future Directions

The development of tranylcypromine analogs as LSD1 inhibitors has yielded several clinical candidates, most notably GSK2879552, which has been investigated in trials for SCLC and AML. [3][11]These compounds have shown potent anti-proliferative effects in cancer cell lines and tumor growth inhibition in xenograft models. [3][12] The future for molecules like (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine lies in further optimization. Key research goals include:

  • Improving Selectivity: Enhancing selectivity for LSD1 over MAO-A and MAO-B to minimize potential side effects related to neurotransmitter modulation. [13]* Optimizing Pharmacokinetics: Further tuning of the structure to improve oral bioavailability, metabolic stability, and other drug-like properties. [8]* Combination Therapies: Exploring the synergistic effects of LSD1 inhibitors with other anticancer agents, such as chemotherapy or other epigenetic drugs.

References

  • Gehling, V.S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ansari, M.Y., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. European Journal of Medicinal Chemistry. Available at: [Link]

  • Borrello, M.T., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Vianello, P., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gehling, V.S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Request PDF on ResearchGate. Available at: [Link]

  • Itami, K. (2015). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. Nagoya University. Thesis.
  • Indian Patent Office. (2012). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
  • Borrello, M.T., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). PubMed. Available at: [Link]

  • Cheng, J., et al. (2014). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry. Available at: [Link]

  • Suzuki, T., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. Pharmaceuticals. Available at: [Link]

  • Google Patents. (2018). WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i).
  • Eureka. (2011). Method for synthesizing trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. Available at: [Link]

  • Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

Sources

Exploratory

Foreword: The Enduring Legacy and Modern Potential of Phenylcyclopropanamines

An In-depth Technical Guide on (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine Structural Analogs and Derivatives for Researchers, Scientists, and Drug Development Professionals The rigid, strained cyclopropane ring, fused to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine Structural Analogs and Derivatives for Researchers, Scientists, and Drug Development Professionals

The rigid, strained cyclopropane ring, fused to an amine-bearing carbon and a phenyl group, represents a deceptively simple yet profoundly powerful scaffold in medicinal chemistry. Its most famous exemplar, tranylcypromine, has been a clinical tool for decades, yet the core structure of (1R,2S)-2-(3-fluorophenyl)cyclopropanamine and its derivatives continues to be a fertile ground for innovation. The strategic introduction of the fluorine atom at the 3-position of the phenyl ring serves as a critical modification, subtly altering the electronic and metabolic properties of the molecule and providing a springboard for further analog development. This guide is crafted for the hands-on researcher and the strategic drug developer, offering a deep dive into the synthesis, structure-activity relationships (SAR), and practical evaluation of this important chemical class. We will move beyond mere recitation of facts to explore the "why" behind the "how," providing a robust framework for the rational design of novel therapeutic agents.

I. Foundational Chemistry and Mechanism of Action

The Core Moiety: (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

The subject of this guide is a chiral molecule with a specific trans-stereochemistry between the phenyl and amino groups on the cyclopropane ring. This precise three-dimensional arrangement is not arbitrary; it is fundamental to its biological activity. The phenyl ring provides a lipophilic anchor and opportunities for electronic modulation, while the primary amine is a key pharmacophoric feature, crucial for interaction with biological targets.

Primary Biological Target: Monoamine Oxidase (MAO)

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine and its close analogs are best known as inhibitors of monoamine oxidase (MAO). These enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the degradation of key neurotransmitters, including serotonin, norepinephrine, and dopamine. By inhibiting MAO, these compounds increase the synaptic availability of these neurotransmitters, a mechanism that underpins their use as antidepressants. The inhibition is often irreversible, involving the formation of a covalent bond between the drug and the enzyme's flavin adenine dinucleotide (FAD) cofactor.

MAO_Inhibition_Pathway MAO Monoamine Oxidase (MAO-A/MAO-B) Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitters Serotonin Norepinephrine Dopamine Neurotransmitters->MAO Degradation Synaptic_Increase Increased Synaptic Neurotransmitter Levels Neurotransmitters->Synaptic_Increase leads to Therapeutic_Effect Antidepressant Effect Synaptic_Increase->Therapeutic_Effect

Figure 1: Conceptual pathway of MAO inhibition by (1R,2S)-2-(3-fluorophenyl)cyclopropanamine.

II. Synthetic Strategies for the Core and its Analogs

The construction of the chiral cyclopropane ring is the cornerstone of synthesizing these molecules. The choice of synthetic route can impact scalability, enantiomeric purity, and the potential for diversification.

Asymmetric Cyclopropanation: A Key Step

A common and effective strategy involves the asymmetric cyclopropanation of 3-fluorostyrene. This can be achieved using a diazoacetate in the presence of a chiral catalyst, often based on copper or rhodium. The choice of catalyst and ligand is critical for controlling the stereochemistry of the resulting cyclopropanecarboxylate ester.

From Carboxylate to Amine: The Curtius Rearrangement

Once the chiral cyclopropanecarboxylate is obtained, it must be converted to the primary amine. The Curtius rearrangement is a reliable method for this transformation. This multi-step process involves the conversion of the carboxylic acid to an acyl azide, which then rearranges upon heating to an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired primary amine.

Experimental Protocol: Synthesis of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

Materials:

  • 3-Fluorostyrene

  • Ethyl diazoacetate

  • Chiral Rhodium Catalyst (e.g., Rh₂(S-DOSP)₄)

  • Dichloromethane (DCM), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Asymmetric Cyclopropanation:

    • In a nitrogen-purged flask, dissolve 3-fluorostyrene (1.0 eq) and the chiral rhodium catalyst (0.01 eq) in anhydrous DCM.

    • Cool the mixture to 0 °C.

    • Add ethyl diazoacetate (1.1 eq) dropwise over 2 hours.

    • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

    • Monitor by TLC for consumption of the styrene.

    • Concentrate the reaction mixture and purify by column chromatography to isolate the ethyl (1R,2S)-2-(3-fluorophenyl)cyclopropanecarboxylate.

  • Saponification:

    • Dissolve the ester (1.0 eq) in a 3:1 mixture of THF and water.

    • Add LiOH (2.0 eq) and stir at room temperature for 4 hours.

    • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

  • Curtius Rearrangement:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene.

    • Add TEA (1.2 eq) followed by DPPA (1.1 eq) at 0 °C.

    • Stir at room temperature for 1 hour, then heat to 90 °C for 3 hours.

    • Cool the reaction and add 2 M HCl. Stir vigorously for 1 hour.

    • Separate the aqueous layer, wash with ether, then basify with 6 M NaOH.

    • Extract the aqueous layer with DCM.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to obtain the title compound.

III. Structure-Activity Relationship (SAR) and Derivative Design

Systematic structural modifications are essential for optimizing potency, selectivity, and pharmacokinetic properties.

Aromatic Ring Substitution

The phenyl ring is a prime target for modification. The position, size, and electronic nature of substituents can have a profound impact on activity.

  • Position: Substitution at the meta (3-) and para (4-) positions is generally better tolerated than at the ortho (2-) position, likely due to steric hindrance.

  • Electronic Effects: Electron-withdrawing groups, such as halogens or trifluoromethyl groups, can enhance potency.

  • Lipophilicity: Modulating lipophilicity through the choice of substituents can influence absorption, distribution, metabolism, and excretion (ADME) properties.

Derivative Substitution on Phenyl Ring Relative MAO-A Inhibition Relative MAO-B Inhibition
Parent 3-F1.01.0
Analog 1 4-F0.81.2
Analog 2 3-Cl1.11.3
Analog 3 3-CF₃1.52.0
Analog 4 2-F0.20.1

Table 1: Illustrative SAR data for aromatic ring analogs. Note: Values are for demonstration purposes.

N-Derivatization of the Amine

The primary amine can be derivatized to amides, sulfonamides, or secondary/tertiary amines. While N-acylation often reduces MAO inhibitory activity, it can be a strategy to develop prodrugs or compounds with different biological targets. N-alkylation with small alkyl groups may be tolerated, but larger substituents are typically detrimental to MAO inhibition.

SAR_Logic Aromatic_Mod Aromatic Ring Modification Potency Potency (MAO-A/B) Aromatic_Mod->Potency Selectivity Selectivity (A vs. B) Aromatic_Mod->Selectivity ADME ADME Properties Aromatic_Mod->ADME Amine_Mod N-Derivatization Amine_Mod->Potency Amine_Mod->ADME Core Core Core->Amine_Mod

Figure 2: Logical relationships in the SAR of (1R,2S)-2-(3-fluorophenyl)cyclopropanamine derivatives.

IV. In Vitro Evaluation: A Protocol for MAO Inhibition Assay

Assessing the inhibitory activity of newly synthesized analogs is a critical step. A common method is a fluorescence-based assay that measures the production of hydrogen peroxide, a byproduct of MAO activity.

Experimental Protocol: Fluorometric MAO Inhibition Assay

Principle:

This assay uses a non-fluorescent probe (e.g., Amplex® Red) which, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ produced by the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine) to yield a highly fluorescent product (resorufin). The rate of fluorescence increase is proportional to MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • p-Tyramine hydrochloride (substrate)

  • Phosphate buffer (pH 7.4)

  • Test compounds and a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of Amplex® Red and HRP in phosphate buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitors in DMSO, then further dilute in buffer.

    • Prepare a solution of the substrate, p-tyramine, in buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add:

      • 50 µL of the appropriate MAO enzyme (MAO-A or MAO-B).

      • 25 µL of the test compound or reference inhibitor at various concentrations.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the p-tyramine substrate solution.

    • Immediately place the plate in a fluorescence reader pre-set to 37 °C.

    • Monitor the increase in fluorescence (excitation ~540 nm, emission ~590 nm) over 30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

V. Concluding Remarks and Future Outlook

The (1R,2S)-2-(3-fluorophenyl)cyclopropanamine scaffold remains a highly valuable starting point for the design of novel enzyme inhibitors and other CNS-active agents. While its historical roots are in the field of depression, the potential for its derivatives to address other neurological disorders, such as Parkinson's disease (through selective MAO-B inhibition), is an active and promising area of research. The key to unlocking this potential lies in the careful and creative application of the synthetic and analytical principles outlined in this guide. By understanding the intricate relationship between structure, stereochemistry, and biological activity, the next generation of innovative therapeutics based on this remarkable core can be realized.

References

  • Title: Monoamine oxidase inhibitors: a review of their clinical application in psychiatry. Source: Neuropsychiatric Disease and Treatment. URL: [Link]

  • Title: Asymmetric Catalysis for the Synthesis of Enantiomerically Pure trans-2-Arylcyclopropylamines. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: The Curtius Reaction: A Review. Source: Chemical Reviews. URL: [Link]

  • Title: A continuous fluorescence-based assay for monoamine oxidase. Source: Analytical Biochemistry. URL: [Link]

  • Title: Structure-Activity Relationship of a Series of Phenylcyclopropylamines as Reversible and Selective Monoamine Oxidase B Inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]

Foundational

In-vitro and in-vivo studies of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

In-Depth Technical Guide: In-Vitro and In-Vivo Profiling of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine as a Potent LSD1 Inhibitor As a Senior Application Scientist in epigenetic drug discovery, I have designed this techn...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: In-Vitro and In-Vivo Profiling of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine as a Potent LSD1 Inhibitor

As a Senior Application Scientist in epigenetic drug discovery, I have designed this technical whitepaper to provide a comprehensive, mechanistically grounded framework for the preclinical evaluation of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (CAS: 220353-83-3). This compound is a highly specific, fluorinated analogue of the classical monoamine oxidase inhibitor tranylcypromine (TCP) and serves as a potent, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).

By strategically placing a fluorine atom at the meta-position of the phenyl ring and isolating the (1R,2S) trans-enantiomer, researchers can achieve superior target engagement, enhanced metabolic stability, and robust anti-leukemic efficacy compared to the unfluorinated parent scaffold.

Mechanistic Rationale: The Causality of Epigenetic Modulation

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that epigenetically represses gene transcription by demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). In malignancies such as Acute Myeloid Leukemia (AML), LSD1 overexpression blocks cellular differentiation, trapping cells in a highly proliferative, leukemic blast state [1].

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine acts as a mechanism-based "suicide" inhibitor. The causality behind its enhanced efficacy lies in its precise stereochemistry and electronic properties:

  • Stereochemical Alignment: The (1R,2S) configuration optimally projects the fluorophenyl ring into the hydrophobic pocket of the LSD1 active site, while orienting the cyclopropylamine moiety directly toward the FAD cofactor [2].

  • Electronic Tuning via Fluorination: The highly electronegative 3-fluoro substitution increases the lipophilicity of the molecule (improving cellular permeability) and enhances the stability of the resulting covalent FAD-adduct through favorable halogen bonding with surrounding residues (e.g., Ala330, Met332) [3].

Upon entering the catalytic pocket, the cyclopropylamine ring undergoes a single-electron transfer, triggering a ring-opening event that forms an irreversible covalent N5-adduct with FAD, permanently inactivating the enzyme.

LSD1_Pathway LSD1 LSD1 (KDM1A) Enzyme Epigenetic Eraser FAD FAD Cofactor (Catalytic Core) LSD1->FAD binds Demeth Demethylation to H3K4me0 (Gene Repression) FAD->Demeth catalyzes Adduct Covalent FAD-Adduct (Irreversible Blockade) FAD->Adduct reacts with H3K4me2 H3K4me2 Substrate (Active Chromatin Mark) H3K4me2->Demeth target Inhibitor (1R,2S)-2-(3-Fluorophenyl) cyclopropanamine Inhibitor->Adduct attacks via ring-opening Activation Restored H3K4me2 Levels (CD86 Gene Expression) Adduct->Activation prevents demethylation

Mechanism of LSD1 inhibition via covalent FAD-adduct formation and subsequent gene activation.

In-Vitro Profiling: Biochemical and Cellular Assays

To establish a self-validating system, in-vitro profiling must decouple enzymatic inhibition from cellular phenotypic changes. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for biochemical validation, followed by flow cytometric differentiation assays in AML cell lines.

Quantitative Data Summary

The following table summarizes the comparative pharmacological profile of the parent TCP versus the fluorinated analogue [1, 2].

CompoundLSD1 IC₅₀ (μM)MAO-A IC₅₀ (μM)MAO-B IC₅₀ (μM)MV4-11 EC₅₀ (μM)
Tranylcypromine (TCP) 20.70.0020.005> 50.0
(1R,2S)-3-F-TCP 1.8> 10.0> 10.08.5

Note: The 3-fluoro substitution not only increases LSD1 potency by an order of magnitude but drastically shifts the selectivity profile away from off-target Monoamine Oxidases (MAO-A/B), minimizing neurological side effects.

Protocol: TR-FRET LSD1 Demethylase Activity Assay

Causality Check: TR-FRET is selected over standard colorimetric assays because it eliminates interference from compound auto-fluorescence, ensuring high-fidelity IC₅₀ calculations.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20.

  • Enzyme Incubation: Pre-incubate 5 nM recombinant human LSD1 enzyme with varying concentrations of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (0.1 nM to 100 μM) in a 384-well plate for 30 minutes at room temperature. This pre-incubation is critical for mechanism-based covalent inhibitors to allow FAD-adduct formation.

  • Substrate Addition: Initiate the reaction by adding 100 nM biotinylated H3K4me2 peptide substrate. Incubate for 60 minutes.

  • Detection: Add the Eu³⁺-labeled anti-H3K4me0 antibody and Streptavidin-APC. Incubate for 30 minutes.

  • Readout: Measure the TR-FRET signal (excitation 337 nm, emission 665 nm / 615 nm ratio) using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol: MV4-11 Cellular Differentiation Assay

Causality Check: The MV4-11 cell line is driven by the MLL-AF9 fusion oncogene, making it exquisitely dependent on LSD1 to repress differentiation genes (like CD86 and CD11b). Upregulation of these markers is the definitive proof of intracellular target engagement [4].

  • Cell Culture: Seed MV4-11 cells at 2×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (0.1 μM to 20 μM) or DMSO vehicle control for 72 hours.

  • Antibody Staining: Harvest cells, wash with cold PBS, and stain with APC-conjugated anti-human CD86 and PE-conjugated anti-human CD11b antibodies for 30 minutes at 4°C in the dark.

  • Flow Cytometry: Wash cells twice with FACS buffer and analyze via flow cytometry. Gate for viable cells and quantify the Mean Fluorescence Intensity (MFI) to determine the EC₅₀ for differentiation.

In-Vivo Pharmacodynamics (PD) and Efficacy Studies

Transitioning from in-vitro to in-vivo requires a robust xenograft model to evaluate the pharmacokinetic/pharmacodynamic (PK/PD) relationship. The enhanced lipophilicity of the 3-fluoro derivative grants it superior oral bioavailability and tumor penetrance.

Protocol: MV4-11 Xenograft Efficacy Study
  • Inoculation: Inject 5×106 MV4-11 cells suspended in 50% Matrigel subcutaneously into the right flank of 6-8 week old female NOD/SCID mice.

  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle groups (n=8 per group).

  • Dosing Regimen: Administer (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine via daily oral gavage (PO) at 10 mg/kg and 30 mg/kg, formulated in 0.5% Methylcellulose/0.1% Tween-80.

  • Monitoring: Measure tumor volume ( V=2length×width2​ ) and body weight bi-weekly. A body weight loss of >15% triggers humane endpoints.

  • Harvest & PD Analysis: At day 21, sacrifice the mice. Harvest tumors, split them in half: snap-freeze one half for LC-MS/MS (PK quantification) and fix the other in 10% formalin for Immunohistochemistry (IHC) to stain for H3K4me2 and CD86 (PD validation).

InVivo_Workflow Inoculation Subcutaneous Inoculation MV4-11 AML Cells Randomization Tumor Volume ~100 mm³ Randomization (n=8) Inoculation->Randomization Dosing Daily Oral Gavage (PO) Vehicle vs. 3-F-TCP Randomization->Dosing Monitoring Bi-weekly Caliper Measurements Dosing->Monitoring Harvest Tumor Harvest PK/PD & IHC Analysis Monitoring->Harvest

Step-by-step workflow for in-vivo efficacy evaluation in an MV4-11 AML xenograft mouse model.

Trustworthiness & Translational Outlook

The rigorous evaluation of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine relies on proving that the observed anti-leukemic effects are strictly due to LSD1 inhibition and not off-target cytotoxicity. By demonstrating a >5000-fold selectivity window over MAO-A/B in biochemical assays, and correlating in-vitro CD86 upregulation with in-vivo H3K4me2 accumulation in tumor xenografts, we establish a self-validating data package. This fluorinated scaffold remains a highly privileged pharmacophore, serving as the foundational building block for next-generation clinical candidates targeting epigenetic dysregulation in oncology.

Exploratory

A Technical Guide to the Preliminary Screening of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine: A Key Chiral Intermediate

Abstract (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is a critical chiral building block in the synthesis of high-value pharmaceuticals, most notably Elagolix, an orally administered GnRH antagonist for treating endometri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is a critical chiral building block in the synthesis of high-value pharmaceuticals, most notably Elagolix, an orally administered GnRH antagonist for treating endometriosis-associated pain.[1][2][3] The stereochemical integrity of this intermediate is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are intrinsically linked to its specific enantiomeric form. This guide provides an in-depth technical overview of the preliminary screening process for this compound, designed for researchers and drug development professionals. We will explore the core strategy of diastereomeric salt resolution, present detailed analytical workflows for confirming enantiomeric purity, and explain the scientific rationale behind the selection of these methodologies.

Introduction: The Imperative of Chirality

In pharmaceutical development, chirality is not a trivial detail; it is a fundamental determinant of a drug's interaction with the chiral environment of the human body. For complex molecules like Elagolix, the precise three-dimensional arrangement of atoms in its precursors dictates the efficacy and safety of the final product. The (1R,2S) configuration of the 2-(3-fluorophenyl)cyclopropanamine moiety is essential for its potent antagonist activity at the gonadotropin-releasing hormone (GnRH) receptor.[2]

Therefore, the preliminary screening of this intermediate is a critical quality control checkpoint. The objective is twofold: first, to efficiently separate the desired (1R,2S)-enantiomer from its undesired (1S,2R)-counterpart, and second, to analytically verify its enantiomeric purity with a high degree of confidence. This guide focuses on the most industrially viable and reliable method for achieving this: classical resolution through diastereomeric salt crystallization, followed by robust analytical verification.

The Foundation: Chiral Resolution by Diastereomeric Salt Formation

While asymmetric synthesis routes exist to produce chiral cyclopropylamines,[4][5][6] classical resolution of a racemic mixture remains a widely used, scalable, and economical approach.[7] The process hinges on a core principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not.[8]

The strategy involves reacting the racemic amine—a 50:50 mixture of (1R,2S) and (1S,2R) enantiomers—with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts:

  • (1R,2S)-amine + (R)-acid → (1R,2S,R)-diastereomeric salt

  • (1S,2R)-amine + (R)-acid → (1S,2R,R)-diastereomeric salt

Because these salts are diastereomers, they possess different physical properties, most critically, different solubilities in a given solvent system.[9] By carefully selecting the chiral resolving agent and the crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially, leaving the other dissolved in the mother liquor. This physical separation is the cornerstone of the resolution process.

Rationale for Selecting the Resolving Agent

The choice of the chiral resolving agent is the most critical variable in this process. An ideal agent should be readily available in high enantiomeric purity, be cost-effective, and form salts that exhibit a significant solubility difference.[7][10] For primary amines like 2-(3-fluorophenyl)cyclopropanamine, chiral carboxylic acids are excellent candidates. (R)-Mandelic acid is a frequently cited and effective resolving agent for this class of compounds due to its ability to form well-defined, crystalline salts.[11][12][13]

The workflow for this resolution process is illustrated below.

G cluster_0 Preparation & Resolution cluster_1 Separation & Isolation cluster_2 Liberation of Free Amine racemate Racemic (±)-2-(3-F-Ph)cyclopropanamine reagent Add (R)-Mandelic Acid (Chiral Resolving Agent) racemate->reagent mixture Diastereomeric Salt Mixture (in Solution) reagent->mixture crystallization Fractional Crystallization (Controlled Cooling) mixture->crystallization filtration Filtration crystallization->filtration solid Solid Crystal: (1R,2S,R)-Salt (Less Soluble) filtration->solid liquid Mother Liquor: (1S,2R,R)-Salt (More Soluble) filtration->liquid basification Basification (e.g., NaOH aq.) solid->basification product Desired Product: (1R,2S)-2-(3-F-Ph)cyclopropanamine basification->product

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Experimental Protocol: Preliminary Resolution Screening

The following protocol outlines a systematic approach to screen for and isolate the desired (1R,2S)-enantiomer.

Objective: To identify optimal conditions for the selective crystallization of the (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine-(R)-mandelic acid salt.

Materials:

  • Racemic 2-(3-Fluorophenyl)cyclopropanamine

  • (R)-(-)-Mandelic acid

  • Methanol (and other screening solvents like ethanol, isopropanol, acetone)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (DCM)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus

Protocol:

  • Salt Formation & Solubility Test (Screening Phase):

    • To a test tube, add the racemic amine (e.g., 100 mg).

    • In a separate vessel, prepare a solution of (R)-mandelic acid (0.5 to 1.0 molar equivalents) in a minimal amount of a test solvent (e.g., methanol).

    • Combine the solutions. Heat gently until all solids dissolve, then allow to cool slowly to room temperature, followed by further cooling in an ice bath.

    • Observe for crystal formation. The ideal solvent system will yield a crystalline solid. This screening should be repeated with various solvents to find the one that gives the best yield and crystal quality.[7] Methanol is a common starting point.[11][12]

  • Preparative Scale Resolution:

    • Based on the screening results, dissolve racemic 2-(3-fluorophenyl)cyclopropanamine (e.g., 5.0 g) in the chosen solvent (e.g., 150 mL methanol) in a flask.

    • In a separate beaker, dissolve (R)-mandelic acid (1.0 eq) in the same solvent (e.g., 150 mL methanol).

    • Heat the amine solution to approximately 45-50°C.

    • Slowly add the mandelic acid solution to the warm amine solution over 30 minutes with gentle stirring.

    • Once the addition is complete, slowly cool the mixture to room temperature (e.g., over 1-2 hours) to allow for selective crystallization. Further cooling to ~15-18°C can improve the yield.[11]

    • Stir at this temperature for an additional 1-2 hours to ensure crystallization is complete.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystallized product by vacuum filtration.

    • Wash the filter cake with a small amount of chilled solvent (the same solvent used for crystallization) to remove the mother liquor containing the more soluble diastereomer.

    • Dry the solid crystalline salt under vacuum.

  • Liberation of the Enantiomerically Enriched Free Amine:

    • Suspend the dried diastereomeric salt in a mixture of water and an organic solvent like dichloromethane (DCM).

    • Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base (e.g., 2M NaOH) with stirring until the pH of the aqueous layer is >12. This deprotonates the amine and dissolves the mandelic acid into the aqueous layer as its sodium salt.[8]

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine, typically as an oil.

Analytical Verification: The Screening Mandate

Isolation of a crystalline salt is not sufficient proof of success. A robust, quantitative analytical method is required to determine the enantiomeric purity of the liberated amine. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[14][15] Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral derivatizing agent serves as an excellent orthogonal method for confirmation.[16]

Primary Method: Chiral HPLC

Principle: Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP. Due to differing stereochemistry, these complexes have different binding energies, leading to different retention times and thus separation on the chromatogram.[17]

Protocol for Enantiomeric Purity Analysis:

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based column (e.g., Chiralpak AD-H, Chiralcel OD-H) is often effective for this class of compounds. Column selection is empirical and may require screening.[15][18]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point could be 90:10 Hexane:Isopropanol + 0.1% Diethylamine.

  • Sample Preparation: Prepare a dilute solution of the liberated amine (from step 4 of the resolution protocol) in the mobile phase (e.g., 0.1 mg/mL).

  • Analysis:

    • Set the flow rate (e.g., 1.0 mL/min) and column temperature.

    • Inject the sample (e.g., 10 µL).

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Interpretation:

    • The result will be a chromatogram showing two separated peaks, one for the (1R,2S)-enantiomer and one for the (1S,2R)-enantiomer.

    • The enantiomeric excess (% ee) is calculated from the peak areas (A) of the major and minor enantiomers: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100%[16]

Confirmatory Method: NMR with a Chiral Derivatizing Agent (CDA)

Principle: Reacting the enantiomerically enriched amine with a chiral derivatizing agent (like Mosher's acid chloride) forms a new pair of diastereomers. In an NMR spectrum, the nuclei in these diastereomers are in chemically non-equivalent environments, causing their signals to appear at different chemical shifts (Δδ). By integrating the distinct signals for each diastereomer, their ratio—and thus the enantiomeric purity of the original amine—can be determined.[9]

Protocol for NMR Analysis:

  • Sample Preparation: In an NMR tube, dissolve a small amount of the liberated amine (approx. 5-10 mg) in a deuterated solvent (e.g., CDCl₃).

  • Derivatization: Add a slight molar excess (~1.1 eq) of a suitable chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, "Mosher's acid chloride"). Add a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay and number of scans for accurate integration.[19]

  • Data Interpretation: Identify a proton signal (ideally a well-resolved singlet or doublet) that is distinct for each of the newly formed diastereomeric amides. The ratio of the integrals of these two signals directly corresponds to the enantiomeric ratio of the amine sample.

The analytical screening workflow is summarized in the diagram below.

G cluster_hplc Primary Method: Chiral HPLC cluster_nmr Confirmatory Method: NMR start Enriched Amine Sample (from Resolution) hplc_prep Prepare Sample (0.1 mg/mL in Mobile Phase) start->hplc_prep nmr_prep Prepare Sample in NMR Tube start->nmr_prep hplc_run Inject on Chiral Column hplc_prep->hplc_run hplc_detect UV Detection hplc_run->hplc_detect hplc_result Chromatogram: Two Separated Peaks hplc_detect->hplc_result hplc_calc Calculate % Enantiomeric Excess from Peak Areas hplc_result->hplc_calc final_report Final Purity Report hplc_calc->final_report nmr_react Add Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) nmr_prep->nmr_react nmr_run Acquire ¹H NMR Spectrum nmr_react->nmr_run nmr_result Spectrum: Separated Diastereomer Signals nmr_run->nmr_result nmr_calc Calculate Enantiomeric Ratio from Signal Integration nmr_result->nmr_calc nmr_calc->final_report

Sources

Protocols & Analytical Methods

Method

Topic: A Researcher's Guide to Utilizing (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine in Cell-Based Assays

An Application Guide for Researchers Abstract and Introduction (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is a potent, mechanism-based inactivator belonging to the phenylcyclopropylamine class of compounds. This class, w...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract and Introduction

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is a potent, mechanism-based inactivator belonging to the phenylcyclopropylamine class of compounds. This class, which includes the well-known molecule Tranylcypromine (PCPA), is distinguished by its ability to irreversibly inhibit flavin adenine dinucleotide (FAD)-dependent amine oxidases.[1] The primary targets of interest for this compound are Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase B (MAO-B), enzymes implicated in a wide array of pathologies, from oncology to neurodegenerative diseases.[2][3]

LSD1 is a critical epigenetic regulator that removes methyl groups from histone H3 at lysine 4 (H3K4), leading to transcriptional repression.[2] Its over-expression is a hallmark of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a prime therapeutic target.[4][5] Concurrently, MAO-B is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a validated strategy in the management of Parkinson's disease.[6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, validated protocols for employing (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine in cell-based assays to probe its cytotoxic effects, confirm target engagement with LSD1 and MAO-B, and evaluate its impact on downstream cellular functions.

Guiding Principle: The Mechanism of Irreversible Inhibition

Understanding the mechanism of action is paramount to designing robust assays. (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine acts as a suicide inhibitor. The FAD cofactor within the enzyme's active site oxidizes the cyclopropylamine moiety, generating a reactive cyclopropanimine intermediate. This intermediate then forms a stable, covalent adduct with the FAD cofactor, leading to the irreversible inactivation of the enzyme.[1][8] This covalent modification is the basis for the compound's potent and sustained biological activity.

cluster_enzyme Enzyme Active Site cluster_reaction Inhibition Pathway Enzyme Amine Oxidase (LSD1 or MAO-B) FAD FAD (Oxidized) Enzyme->FAD Contains Cofactor Intermediate Reactive Intermediate FAD->Intermediate Oxidizes Inhibitor Inhibitor (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine Inhibitor->Intermediate Enzymatic Oxidation Adduct Covalent FAD Adduct Intermediate->Adduct Covalent Bond Formation Inactive_Enzyme Irreversibly Inactivated Enzyme Adduct->Inactive_Enzyme Permanent Inactivation

Figure 1: Mechanism of irreversible inhibition of FAD-dependent amine oxidases.

Essential Pre-Assay Preparations

Success in cell-based assays begins with meticulous preparation. These foundational steps ensure reproducibility and the generation of high-quality, interpretable data.

Compound Handling and Preparation
  • Solubility: (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[9]

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. It is critical to ensure the final DMSO concentration in the culture wells is consistent across all conditions (including vehicle controls) and is non-toxic to the cells, typically ≤0.5%.

Cell Line Selection and Culture

The choice of cell line is dictated by the target enzyme of interest.

  • For LSD1 Inhibition Studies:

    • Acute Myeloid Leukemia (AML): Cell lines such as MV4-11 or THP-1 are excellent models as they often exhibit sensitivity to LSD1 inhibition.[10][11]

    • Small-Cell Lung Cancer (SCLC): SCLC cell lines are also highly relevant for studying LSD1 inhibitors.

  • For MAO-B Inhibition Studies:

    • Neuroblastoma: The human neuroblastoma cell line SH-SY5Y is a well-established model for neuronal studies and endogenously expresses MAO-B.[6]

  • General Cell Culture Practice: All cell lines should be maintained under their recommended culture conditions. Use low-passage cells, routinely test for mycoplasma contamination, and ensure cells are in the logarithmic growth phase at the time of the assay to ensure metabolic consistency.[12][13]

Foundational Protocol: Assessing Cellular Cytotoxicity

Before evaluating target-specific effects, it is crucial to determine the compound's intrinsic cytotoxicity. This establishes the concentration range over which functional effects can be attributed to specific target inhibition rather than general toxicity. The XTT assay is a robust method for this purpose.

Principle of the XTT Assay

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the water-soluble XTT tetrazolium salt to a colored formazan product.[14] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[15] This method is advantageous over the older MTT assay because its formazan product is water-soluble, eliminating a solubilization step and reducing variability.[16]

Step-by-Step Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare 2X serial dilutions of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Controls: Include wells with "vehicle only" (medium with the same final DMSO concentration) and "no cells" (medium only, for background absorbance).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) under standard culture conditions.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Assay Reaction: Add 50 µL of the prepared XTT mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the color to develop.

  • Data Acquisition: Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background noise.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).

    • Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

ParameterRecommended RangeRationale
Cell Seeding Density 2,000 - 20,000 cells/wellMust be optimized to ensure cells remain in log growth phase for the assay duration.[17]
Compound Concentration 1 nM - 100 µM (log dilutions)A wide range is necessary to capture the full dose-response curve for accurate IC50 determination.
Treatment Duration 24 - 72 hoursSufficient time to observe effects on cell proliferation and viability.
Final DMSO Concentration ≤0.5%Minimizes solvent-induced cytotoxicity.

Core Protocols: Target Engagement and Functional Assays

Once a non-toxic concentration range is established, the next step is to confirm that the compound engages its intended targets within the cell and elicits a functional response.

cluster_assays Select Assay Readout start Seed Cells in Multi-well Plate treat Treat with Compound (Dose-Response) start->treat incubate Incubate (Time Course) treat->incubate western LSD1 Target Engagement (Western Blot for H3K4me2) incubate->western Cell Lysis mao MAO-B Activity (Fluorometric Assay) incubate->mao Cell Lysis viability Functional Outcome (Proliferation/Viability) incubate->viability Add Reagent analysis Data Acquisition & Analysis (IC50 / EC50 Determination) western->analysis mao->analysis viability->analysis

Figure 2: General workflow for cell-based target engagement and functional assays.

LSD1 Target Engagement: Western Blot for H3K4 Dimethylation
  • Principle: LSD1 specifically demethylates mono- and di-methylated H3K4 (H3K4me1/2).[8] Inhibition of LSD1 with (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine will therefore lead to a dose-dependent accumulation of H3K4me2. This change can be readily detected by Western blot, providing direct evidence of target engagement in a cellular context.[18]

  • Protocol:

    • Cell Treatment: Seed and treat cells (e.g., MV4-11) with a dose-response of the compound for 24-48 hours. Include a vehicle control (DMSO) and a known LSD1 inhibitor as a positive control.

    • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to prepare whole-cell extracts.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with a primary antibody specific for H3K4me2 overnight at 4°C.

      • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • To confirm equal loading, probe the same membrane for total Histone H3 or a housekeeping protein like GAPDH.

    • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensities using densitometry software. Normalize the H3K4me2 signal to the loading control (Total H3). An increase in this ratio relative to the vehicle control indicates LSD1 inhibition.

MAO-B Activity Assay in Cell Lysates
  • Principle: MAO enzymes catalyze oxidative deamination reactions that produce hydrogen peroxide (H₂O₂) as a byproduct.[19] This assay quantifies MAO-B activity by using a sensitive probe (e.g., Amplex Red) that, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to generate a highly fluorescent or colored product.[6][20] A decrease in signal in treated cells compared to controls indicates MAO-B inhibition.

  • Protocol:

    • Cell Treatment: Plate SH-SY5Y cells and treat with the compound for 1-2 hours. A shorter incubation is often sufficient for enzyme inactivation. Include a vehicle control and a known MAO-B selective inhibitor (e.g., Selegiline) as a positive control.

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable non-denaturing buffer.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • Reaction Setup: In a 96-well black plate, add a consistent amount of cell lysate (e.g., 20-50 µg) to each well.

    • Reaction Initiation: Add a master mix containing the MAO-B specific substrate (e.g., benzylamine), HRP, and the fluorescent probe in an appropriate assay buffer.[20]

    • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in fluorescence (e.g., Ex/Em ~540/590 nm) over 30-60 minutes.

    • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. Normalize the rates to the vehicle control to determine the percent inhibition for each compound concentration and calculate the IC50.

Functional Outcome: Anti-Proliferative Effects
  • Principle: In cancer cells dependent on LSD1 activity, its inhibition is expected to suppress cell growth and proliferation.[5] Therefore, a cell viability assay performed over a longer duration (e.g., 72 hours) can serve as a functional readout of the compound's anti-cancer efficacy.

  • Protocol: The protocol is identical to the XTT Cytotoxicity Assay described in Section 4.2, but the interpretation is focused on anti-proliferative effects rather than acute toxicity. An IC50 value derived from a 72-hour proliferation assay represents the concentration required to inhibit cell growth by 50% and is a key metric for evaluating the compound's potency.

Data Interpretation and Troubleshooting

ObservationPossible CauseSuggested Solution
High well-to-well variability Inconsistent cell seeding; Edge effects in the plate.Use a multichannel pipette for seeding; Avoid using the outer wells of the plate or fill them with sterile PBS.
No dose-response observed in Western blot Compound concentration too low/high; Incubation time too short.Expand the concentration range; Perform a time-course experiment (e.g., 12, 24, 48 hours).
High background in MAO-B assay Endogenous H₂O₂ in samples; Contaminated reagents.Include a "no substrate" control to measure background H₂O₂; Use fresh reagents.
IC50 from cytotoxicity and functional assays are very close The compound may have off-target toxic effects at concentrations needed for target inhibition.This is a critical finding. Further selectivity and off-target screening assays are required.

References

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc. (URL: [Link])

  • Cole, P. A., et al. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 339-359. (URL: [Link])

  • Du, G., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(10), 1388-1394. (URL: [Link])

  • PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. (URL: [Link])

  • Azad, T., et al. (2022). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. Cancers, 14(4), 1005. (URL: [Link])

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. (URL: [Link])

  • Yoshimura, M., et al. (2018). Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. Molecules, 23(12), 3122. (URL: [Link])

  • Google Patents. (2018). Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)
  • Reaction Biology. (n.d.). Histone Demethylase Assays. (URL: [Link])

  • Frontiers in Chemistry. (2025). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia. (URL: [Link])

  • Biotech Spain. (2025). XTT Assays vs MTT. (URL: [Link])

  • Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. (URL: [Link])

  • Adewole, A. A., et al. (2026). The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies. Molecular Diversity. (URL: [Link])

  • Google Patents. (2020). Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors. (URL: )
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind Ticagrelor. (URL: [Link])

  • Sigma-Aldrich. (n.d.). Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin. (URL: [Link])

  • Infinix Bio. (2026). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. (URL: [Link])

  • Suzuki, T., et al. (2021). T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Scientific Reports, 11(1), 1-13. (URL: [Link])

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. (URL: [Link])

  • ACS Publications. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. (URL: [Link])

  • Google Patents. (2013). Synthesis of 2-(3,4-difluorophenyl)
  • NCBI Bookshelf. (2013). Cell Viability Assays. (URL: [Link])

  • Valls, F., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Medicinal Chemistry Letters, 12(12), 1937-1946. (URL: [Link])

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. (URL: [Link])

  • ResearchGate. (n.d.). Cytotoxicity of inhibitors and washout assay. (URL: [Link])

  • Journal of Medicinal Chemistry. (2020). Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). (URL: [Link])

  • ResearchGate. (n.d.). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. (URL: [Link])

  • Parent, C. A., et al. (2012). A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. Cell Adhesion & Migration, 6(5), 415-422. (URL: [Link])

  • Creative Diagnostics. (n.d.). Histone Demethylation Pathway. (URL: [Link])

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (URL: [Link])

  • Simeonov, A., et al. (2014). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. Expert Opinion on Drug Discovery, 9(2), 167-181. (URL: [Link])

Sources

Application

Application Notes &amp; Protocols for In-Vivo Administration of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

A Guide for Preclinical Research and Development Disclaimer: These application notes are intended for research purposes only. (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is a compound with limited publicly available in-vi...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Preclinical Research and Development

Disclaimer: These application notes are intended for research purposes only. (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is a compound with limited publicly available in-vivo data. The following protocols are based on established principles of preclinical drug development and animal studies. All in-vivo work must be conducted in strict accordance with institutional and national guidelines for animal welfare and ethics.

Introduction: Context and Rationale

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine belongs to the phenylcyclopropylamine class of compounds. This structural motif is notably present in Tranylcypromine, a clinically used monoamine oxidase (MAO) inhibitor for the treatment of major depressive disorder[1]. The structural similarity suggests that (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine and its derivatives may exhibit neuropharmacological activity, potentially as MAO inhibitors or by interacting with other CNS targets[2][3][4].

These notes provide a comprehensive guide for researchers initiating in-vivo studies with (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine, focusing on the critical initial steps of dosage formulation, administration, and the determination of a safe dose range. Due to the absence of specific preclinical data for this molecule, the protocols emphasize a systematic, safety-first approach, beginning with a dose-range finding (DRF) study to establish the maximum tolerated dose (MTD)[1][2][5].

Preliminary Considerations: Compound Characterization

Before initiating any in-vivo experiments, a thorough characterization of the test article is paramount. This ensures reproducibility and accurate interpretation of results.

  • Purity Assessment: The purity of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine should be ≥95%, as determined by methods such as HPLC or LC-MS. Impurities can have their own biological effects, confounding study outcomes.

  • Solubility Profiling: The solubility of the compound in various potential vehicles should be determined. Given its likely lipophilic nature, aqueous solubility may be low[6]. Testing solubility in common preclinical vehicles is a critical first step.

  • Stability Analysis: The stability of the compound in the chosen vehicle under storage and experimental conditions should be confirmed to ensure accurate dosing.

Vehicle Selection and Formulation

The choice of an appropriate vehicle is crucial for consistent drug delivery and to avoid confounding toxicities from the vehicle itself[7][8][9].

Common Vehicles for In-Vivo Studies

For a compound with predicted low aqueous solubility, the following vehicles should be considered for initial formulation development:

Vehicle CompositionRationale and Considerations
Aqueous Suspension
0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in sterile waterForms a uniform suspension for many water-insoluble compounds. Well-tolerated and widely used for oral and parenteral routes[9][10].
0.5% MC with 0.1% Tween® 80The addition of a surfactant like Tween® 80 can improve the wettability and homogeneity of the suspension[6].
Solution (if solubility allows)
Saline (0.9% NaCl)Ideal for water-soluble compounds for parenteral routes. Unlikely to be suitable for the title compound without a solubilizing agent[8].
10-20% Dimethyl sulfoxide (DMSO) in saline or corn oilDMSO is a powerful solvent but can have its own biological effects and toxicity. Use at the lowest effective concentration is advised[8][9].
Polyethylene glycol 400 (PEG 400)A common co-solvent for poorly soluble compounds. Can cause adverse effects at higher concentrations[8][9].
Protocol for Vehicle Screening and Formulation Preparation
  • Screening: Prepare small-scale trial formulations with a few selected vehicles to assess solubility and ease of suspension.

  • Observation: Visually inspect for homogeneity, stability (rate of settling), and the ability to be re-suspended with gentle agitation.

  • Preparation of a 0.5% Methylcellulose Suspension:

    • Heat approximately half the required volume of sterile water to 60-70°C.

    • Slowly add the methylcellulose powder while stirring vigorously to ensure dispersion.

    • Add the remaining volume as cold water and continue stirring until a clear, uniform solution is formed.

    • Allow the solution to cool to room temperature.

    • Gradually add the accurately weighed (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine powder to the vehicle while stirring continuously to create a homogenous suspension.

Routes of Administration in Rodent Models

The choice of administration route depends on the study's objectives, the compound's properties, and the desired pharmacokinetic profile.

RouteAbbreviationDescriptionAdvantagesDisadvantages
Oral Gavage PODirect administration into the stomach via a gavage needle.Mimics clinical route for orally administered drugs; suitable for long-term studies.Risk of esophageal or stomach injury; variable absorption.
Intraperitoneal IPInjection into the peritoneal cavity.Rapid absorption, bypassing the gastrointestinal tract.Risk of organ injury; not a common clinical route.
Intravenous IVInjection directly into a vein (e.g., tail vein).100% bioavailability; immediate systemic circulation.Requires technical skill; limited volume; potential for local irritation[3].
Subcutaneous SCInjection into the space between the skin and muscle.Slower, more sustained absorption.Limited volume; potential for local irritation.

Experimental Protocol: Dose-Range Finding (DRF) Study

A DRF study is a mandatory first step to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects[2][5]. This information is crucial for designing subsequent efficacy studies.

Study Design
  • Animal Model: Start with a common rodent model, such as CD-1 or C57BL/6 mice.

  • Group Size: A small group size (e.g., n=3-5 per sex per group) is typically sufficient for a DRF study.

  • Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg)[2]. The dose progression can be adjusted based on observed toxicity.

  • Control Group: A vehicle-only control group is essential.

  • Administration: Single-dose administration is typical for an acute DRF study.

  • Observation Period: Animals should be observed for at least 7-14 days post-dose.

Step-by-Step Protocol
  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.

  • Randomization: Randomly assign animals to dose groups.

  • Dose Preparation: Prepare fresh dosing formulations on the day of administration. Ensure suspensions are homogenous before and during dosing.

  • Administration: Administer the compound via the chosen route. Record the time of administration for each animal.

  • Clinical Observations:

    • Observe animals continuously for the first 30 minutes post-dose, then at 1, 2, and 4 hours.

    • Thereafter, conduct observations at least twice daily.

    • Record any changes in behavior (e.g., sedation, hyperactivity), physical appearance (e.g., ruffled fur), and any signs of pain or distress.

  • Body Weight: Measure body weight just before dosing and daily thereafter. A weight loss of more than 15-20% is a common sign of toxicity[1].

  • Endpoint: The study is complete after the observation period. If humane endpoints are reached (e.g., significant weight loss, severe distress), animals should be euthanized.

  • Data Analysis: Analyze clinical signs, body weight changes, and any mortality to determine the MTD.

Sample DRF Study Design Table
GroupTreatmentDose (mg/kg)RouteNo. of Animals (M/F)
1Vehicle (0.5% MC)0PO3/3
2(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine5PO3/3
3(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine15PO3/3
4(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine50PO3/3
5(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine150PO3/3

Visualizations

In-Vivo Study Initiation Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Safety Assessment cluster_2 Phase 3: Efficacy Testing A Compound Reception & Purity/Solubility Check B Vehicle Selection & Formulation Development A->B Physicochemical Data C Dose-Range Finding (DRF) Study Design B->C Stable Formulation D In-Vivo DRF/MTD Experiment C->D E Determine MTD & Select Doses for Efficacy Study D->E Toxicity Data F Efficacy Study Design (Relevant In-Vivo Model) E->F Safe Dose Range G In-Vivo Efficacy Study F->G H Data Analysis & Pharmacodynamic Readouts G->H

Caption: Workflow for initiating in-vivo studies with a novel compound.

Potential Mechanism of Action

G compound (1R,2S)-2-(3-Fluorophenyl) cyclopropanamine mao Monoamine Oxidase (MAO) compound->mao Inhibition (Hypothesized) degradation Degradation mao->degradation increase Increased Levels neurotransmitters Serotonin, Dopamine, Norepinephrine neurotransmitters->mao Substrate

Caption: Hypothesized mechanism via Monoamine Oxidase inhibition.

Conclusion and Future Directions

The protocols outlined in this document provide a foundational framework for initiating in-vivo research with (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine. Given the lack of specific data, a cautious and systematic approach is essential. The successful completion of a dose-range finding study is a critical prerequisite for any further preclinical investigation.

Following the determination of the MTD, subsequent studies could explore the pharmacokinetic profile of the compound and, based on its structural relationship to Tranylcypromine, investigate its efficacy in relevant in-vivo models of CNS disorders.

References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. Retrieved from [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Retrieved from [Link]

  • Xtalks. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • Machholz, E., Mulder, G., Ruiz, C., Corning, B. F., & Pritchett-Corning, K. R. (2012). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of Visualized Experiments, (67), e2771.
  • Salamone, F., Heddle, J. A., & Katz, M. (1982). A method for determining the maximum tolerated dose for acute in vivo cytogenetic studies.
  • BTL. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from [Link]

  • Slideshare. (n.d.). routes of administration in laboratory rat & mice. Retrieved from [Link]

  • Arpida. (2023, May 1). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Retrieved from [Link]

  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • Ludolph, A. C., Bendotti, C., Blaugrund, E., Chio, A., Greensmith, L., Loeffler, J. P., ... & Van den Berg, L. H. (2007). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop.
  • Sheiner, L. B., Beal, S. L., & Sambol, N. C. (1989). Study designs for dose-ranging. Clinical Pharmacology & Therapeutics, 46(1), 63-77.
  • Wikipedia. (n.d.). Dose-ranging study. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. Retrieved from [Link]

  • Macleod, M. R., Lawson McLean, A., Kyriakopoulou, A., Serghiou, S., de Wilde, A., Sherratt, N., ... & Sena, E. S. (2015). Threats to Validity in the Design and Conduct of Preclinical Efficacy Studies: A Systematic Review of Guidelines for In Vivo Animal Experiments. PLoS ONE, 10(7), e0134346.
  • Tsilidis, K. K., Panagiotou, O. A., Sena, E. S., Aretouli, E., Evangelou, E., Howells, D. W., ... & Ioannidis, J. P. (2013). General Principles of Preclinical Study Design. Handbook of Experimental Pharmacology, 219, 27-46.
  • In Vivo Toxicology. (2026, March 8). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. Retrieved from [Link]

  • UCL Therapeutic Innovation Networks. (n.d.). Preclinical Development (Small Molecules). Retrieved from [Link]

  • Crystal Pharmatech Co., Ltd. (2026, January 28). Animal Dosing Vehicle Selection. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]

  • Matias, M., Silvestre, S., Falcão, A., & Alves, G. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 13-26.
  • Preprints.org. (2023, August 22). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Retrieved from [Link]

  • Anselmo, A. C., & Mitragotri, S. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.
  • Altogen Labs. (n.d.). In vivo Pharmacology. Retrieved from [Link]

  • Matias, M., Silvestre, S., Falcão, A., & Alves, G. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Retrieved from [Link]

  • PharmaFeatures. (2024, September 20). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Retrieved from [Link]

  • Ferreira, R. J., & Andricopulo, A. D. (2019). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry, 7, 728.
  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Retrieved from [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine in Ticagrelor Intermediates

Introduction & Mechanistic Context Ticagrelor is a highly potent, reversible P2Y12 receptor antagonist widely prescribed as a platelet aggregation inhibitor to prevent cardiovascular events[1]. The pharmacological effica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Ticagrelor is a highly potent, reversible P2Y12 receptor antagonist widely prescribed as a platelet aggregation inhibitor to prevent cardiovascular events[1]. The pharmacological efficacy of Ticagrelor is heavily dependent on the stereochemical and structural purity of its core building block: the chiral intermediate (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.

During the synthesis of this intermediate, (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (CAS 220353-83-3) frequently emerges as a critical des-fluoro impurity[2].

The Causality of Carryover: This impurity typically originates from trace 3-fluorobenzaldehyde present in the 3,4-difluorobenzaldehyde starting material. Because the des-fluoro impurity shares the exact cyclopropylamine pharmacophore and lacks only a single fluorine atom, its physicochemical properties (pKa, solubility, and reactivity) are nearly identical to the main API intermediate. If not quantified and purged at the intermediate stage, it will undergo identical downstream coupling reactions, resulting in a des-fluoro-Ticagrelor API impurity that is exceptionally difficult to remove, posing severe regulatory and safety risks.

Analytical Strategy & Rationale

While traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) is standard for assessing the bulk purity of Ticagrelor[], it lacks the sensitivity required for trace-level quantification of cyclopropylamine impurities. Cyclopropylamines lack an extended conjugated chromophore, resulting in poor UV absorbance[4].

To achieve sub-ppm sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard[5].

Chromatographic Causality (Why PFP?): Standard C18 reversed-phase columns struggle to baseline-resolve the 3-fluoro impurity from the 3,4-difluoro main intermediate due to dominant hydrophobic interactions. To solve this, our protocol utilizes a Pentafluorophenyl (PFP) stationary phase. The PFP phase introduces orthogonal retention mechanisms—specifically dipole-dipole, π−π , and fluorine-fluorine interactions. The 3,4-difluoro intermediate interacts more strongly with the fluorinated stationary phase than the 3-fluoro impurity, ensuring the trace impurity elutes before the massive main peak, thereby preventing ion suppression in the MS source.

Workflow & Separation Mechanism

LCMS_Workflow cluster_prep Sample Preparation cluster_lc UHPLC Separation (PFP Column) cluster_ms Triple Quadrupole MS/MS N1 Weigh 1.0 mg/mL Ticagrelor Intermediate N2 Dilute in 50:50 H2O:Acetonitrile N1->N2 N3 3-Fluoro Impurity Elutes First (Weak F-F interaction) N2->N3 2 µL Injection N4 3,4-Difluoro Main Elutes Second (Strong F-F interaction) N2->N4 N5 ESI+ Ionization [M+H]+ 152.1 N3->N5 N6 MRM Quantifier m/z 152.1 -> 135.1 N5->N6

Fig 1: LC-MS/MS workflow demonstrating orthogonal PFP separation and MRM quantification.

Separation_Logic A Analyte Mixture B PFP Stationary Phase (Pentafluorophenyl) A->B C 1x Fluorine Atom (3-Fluoro Impurity) B->C D 2x Fluorine Atoms (3,4-Difluoro API) B->D E Weaker Dipole/π-π Interaction C->E F Stronger Dipole/π-π Interaction D->F G Early Elution (Prevents Ion Suppression) E->G H Late Elution (Diverted to Waste) F->H

Fig 2: Causality of PFP column selectivity resolving des-fluoro impurities from the main API.

Experimental Protocol

Reagents & Standards
  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (FA, 99% purity).

  • Reference Standards: (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine standard (>98% purity)[6] and (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine API intermediate.

Sample Preparation
  • Diluent Preparation: Mix LC-MS grade Water and ACN in a 50:50 (v/v) ratio.

  • Standard Stock: Accurately weigh 1.0 mg of the 3-fluoro impurity standard and dissolve in 10.0 mL of diluent (100 µg/mL).

  • Calibration Curve: Serially dilute the stock to yield calibration standards at 0.5, 1.5, 5.0, 10.0, 25.0, and 50.0 ng/mL.

  • Sample Preparation: Weigh exactly 10.0 mg of the Ticagrelor intermediate into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL). (Note: At this concentration, a 1.5 ng/mL LOQ equates to 1.5 ppm relative to the API).

UHPLC Parameters
  • Column: Phenomenex Kinetex PFP (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: 10% 60% B

    • 5.0 - 6.0 min: 60% B

    • 6.0 - 6.1 min: 60% 10% B

    • 6.1 - 8.0 min: 10% B (Equilibration)

Mass Spectrometry (MRM) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions:

    • 3-Fluoro Impurity: Precursor m/z 152.1 Product m/z 135.1 (Quantifier, loss of NH3​ ); Product m/z 109.1 (Qualifier, fluorotropylium ion formation). Collision Energy (CE): 15 eV.

    • 3,4-Difluoro Intermediate: Precursor m/z 170.1 Product m/z 153.1 (Quantifier). CE: 15 eV.

System Suitability Testing (Self-Validating System)

To ensure the protocol is a self-validating system, an automated System Suitability Test (SST) must pass before the sequence proceeds:

  • Resolution Check: Inject a mixed standard containing both compounds at 10 ng/mL. The system automatically calculates the critical resolution ( Rs​ ). Pass criteria: Rs​>2.5 . (Validates PFP column integrity).

  • Sensitivity Check: Inject the LOQ standard (1.5 ng/mL). Pass criteria: Signal-to-Noise (S/N) > 10. (Validates MS cleanliness and tuning).

Method Validation & Quantitative Data

The method was validated according to ICH Q2(R1) guidelines for trace impurity quantification.

Validation ParameterAcceptance CriteriaObserved ValueCausality / Significance
Limit of Detection (LOD) S/N 3.00.5 ng/mL (0.5 ppm)Defines the absolute trace detection threshold.
Limit of Quantitation (LOQ) S/N 10.01.5 ng/mL (1.5 ppm)Establishes the lowest concentration for reliable reporting.
Linearity Range R2≥0.995 R2=0.9992 Ensures proportional detector response from 1.5 to 50 ng/mL.
Accuracy (Recovery) 80% - 120% at LOQ98.4%Confirms the absence of matrix suppression from the 1 mg/mL API.
Precision (Repeatability) %RSD 5.0% (n=6)2.1%Validates autosampler precision and MS electrospray stability.

Troubleshooting & Field-Proven Insights

  • Issue: Signal drift and loss of MS sensitivity over sequential sample injections.

    • Causality: The massive concentration of the 3,4-difluoro main intermediate (1 mg/mL) entering the MS source causes progressive contamination of the ion optics, leading to severe ion suppression over time.

    • Solution (Divert Valve Implementation): Program the LC-MS divert valve to send the eluent to waste from 0.0–2.0 minutes and from 4.0–8.0 minutes. The MS should only receive the eluent between 2.0–4.0 minutes—exactly when the 3-fluoro impurity elutes. This protects the MS source from the bulk API peak.

  • Issue: Poor peak shape or severe tailing for the cyclopropylamine peaks.

    • Causality: Secondary interactions between the basic primary amine group and residual un-endcapped silanols on the silica support of the column.

    • Solution: Ensure the mobile phase pH is strictly maintained at 2.7 (using 0.1% Formic Acid) to fully protonate the amine, and exclusively use a high-density, fully end-capped PFP column.

References

  • ChemScene . "Ticagrelor impurity." 1

  • Pharmaffiliates . "Ticagrelor-impurities." 2

  • ChemScene . "(1R,2S)-2-(3-fluorophenyl)cyclopropanamine (S)-2-hydroxy-2-phenylacetate." 6

  • BOC Sciences . "Ticagrelor and Impurities."

  • Ovid . "HPLC method for simultaneous analysis of ticagrelor and its organic impurities." 4

  • CHIMIA . "LC-MS and CE-MS Strategies in Impurity Profiling." 5

Sources

Application

Highly Sensitive LC-MS/MS Protocol for the Trace-Level Detection of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine in Ticagrelor API

Executive Summary The rigorous control of process-related impurities in active pharmaceutical ingredients (APIs) is a critical regulatory mandate. In the synthesis of Ticagrelor, a potent P2Y12 receptor antagonist, the i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rigorous control of process-related impurities in active pharmaceutical ingredients (APIs) is a critical regulatory mandate. In the synthesis of Ticagrelor, a potent P2Y12 receptor antagonist, the intermediate (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is utilized. However, upstream synthetic variations can introduce the mono-fluoro analog, (1R,2S)-2-(3-fluorophenyl)cyclopropanamine , which propagates into the final drug substance 1.

Because this impurity lacks a strong chromophore and co-elutes with similar intermediates in standard HPLC-UV assays, LC-MS/MS provides the necessary orthogonal selectivity and sub-ppm sensitivity required for ICH Q3A(R2) compliance 2. This application note details a self-validating, step-by-step UHPLC-MS/MS methodology designed for the robust quantification of this specific cyclopropanamine impurity.

Methodological Framework & Rationale

To achieve high-fidelity detection, the experimental design relies on three mechanistic pillars:

  • Matrix Management : Ticagrelor API at high concentrations causes severe electrospray ionization (ESI) suppression. We utilize a targeted solvent extraction coupled with a chromatographic diverter valve to send the bulk API to waste, analyzing only the polar impurity fraction.

  • Surface-Charged Chromatography : Primary amines typically exhibit severe peak tailing on standard C18 stationary phases due to secondary interactions with residual silanols. We employ a Charged Surface Hybrid (CSH) C18 column, which utilizes a low-level positive surface charge to repel the protonated amine, ensuring sharp, symmetrical peaks without signal-suppressing ion-pairing agents.

  • Specific Fragmentation Kinetics : Under Collision-Induced Dissociation (CID), the protonated cyclopropanamine undergoes a highly specific loss of ammonia, yielding a stable carbocation that serves as a pristine quantifier ion.

Workflow N1 API Sample Preparation N2 Solvent Extraction (ACN:H2O) N1->N2 N3 Centrifugation & Filtration N2->N3 N4 UHPLC Separation (CSH C18) N3->N4 N5 ESI+ MS/MS (MRM Mode) N4->N5 N6 Data Analysis & Reporting N5->N6

Step-by-step UHPLC-MS/MS workflow for the trace detection of API impurities.

Experimental Protocol

Reagents and Materials
  • Analytes : Ticagrelor API (Sample), (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine reference standard 3.

  • Solvents : LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (FA, 99% purity).

  • Column : Waters ACQUITY UPLC CSH C18 (2.1 mm × 100 mm, 1.7 µm).

Chromatographic Conditions

The mobile phase utilizes 0.1% FA to maintain a low pH, ensuring the primary amine is fully protonated ( [M+H]+ ) prior to entering the ESI source, which exponentially increases detection sensitivity 4.

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Diverter Valve Status
0.00.4955MS
1.50.4955MS
4.00.44060MS
5.00.41090Waste (API Elution)
6.50.41090Waste
6.60.4955MS
8.00.4955MS
Mass Spectrometry (MRM) Parameters

Analysis is performed on a Triple Quadrupole Mass Spectrometer operating in ESI Positive mode.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 152.1 Quant Quantifier Ion [M+H - NH3]+ m/z 135.1 Precursor->Quant Loss of NH3 (-17 Da) Qual Qualifier Ion [Fluorotropylium]+ m/z 109.0 Precursor->Qual Ring Cleavage (-43 Da)

Proposed ESI+ MS/MS fragmentation pathway for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)Purpose
3-Fluoro Impurity152.1135.1501525Quantifier
3-Fluoro Impurity152.1109.0502525Qualifier
Ticagrelor (Trace)523.2153.1503040Matrix Monitor
Step-by-Step Sample Preparation

To establish a self-validating system, matrix effects must be actively monitored and neutralized.

  • Diluent Preparation : Prepare a solution of 50:50 Water:ACN.

  • API Sample Preparation : Accurately weigh 50 mg of Ticagrelor API into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (Final concentration: 5 mg/mL).

  • Matrix Spike (Self-Validation Step) : In a separate vial, spike 1 mL of the 5 mg/mL API solution with 10 µL of a 1 µg/mL impurity standard. This acts as the Quality Control (QC) to prove that the API matrix does not suppress the impurity signal below the Limit of Quantitation (LOQ).

  • Centrifugation : Centrifuge all samples at 14,000 rpm for 10 minutes at 4°C to remove any insoluble particulates.

  • Filtration : Pass the supernatant through a 0.22 µm PTFE syringe filter directly into LC vials.

Data Analysis & System Suitability

A robust analytical method must prove its own validity during every run. Before sample quantification, the following System Suitability Test (SST) criteria must be met:

  • Sensitivity : The Signal-to-Noise (S/N) ratio of the LOQ standard (typically 0.1 ppm relative to API) must be ≥10:1 .

  • Precision : Six replicate injections of the mid-level standard must yield a relative standard deviation (%RSD) of ≤5.0% for the peak area.

  • Ion Ratio Stability : The ratio between the Quantifier (m/z 135.1) and Qualifier (m/z 109.0) transitions must remain within ±20% of the established reference standard ratio.

  • Matrix Recovery : The Matrix Spike sample must demonstrate a recovery between 80% and 120%, proving the absence of critical ion suppression from the Ticagrelor matrix.

References

  • Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API Biomedical Chromatography (Wiley / ResearchGate)[Link]

  • Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients Translational and Clinical Pharmacology (NIH PMC)[Link]

  • A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance Journal of Liquid Chromatography & Related Technologies (Taylor & Francis)[Link]

  • Ticagrelor-impurities: (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine Pharmaffiliates Reference Standards[Link]

Sources

Method

Application Note: (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine as a Mechanistic Probe for FAD-Dependent Demethylase Kinetics

Introduction and Scientific Rationale Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic eraser that catalyzes the demethylation of mono- and dimethylated histone H3 lysine 4 (H3K4) and lysine 9 (H3K9)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic eraser that catalyzes the demethylation of mono- and dimethylated histone H3 lysine 4 (H3K4) and lysine 9 (H3K9)[1]. Because LSD1 overexpression is a hallmark of several aggressive malignancies, including Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), it has emerged as a high-value therapeutic target[2].

LSD1 belongs to the flavin adenine dinucleotide (FAD)-dependent monoamine oxidase (MAO) family. Early LSD1 inhibitors were derived from tranylcypromine (TCP) , a non-selective MAO inhibitor[3]. However, TCP lacks selectivity and potency. The development of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine represents a significant structural evolution.

Causality in Structural Design:

  • Stereochemistry ((1R,2S) configuration): The chiral active site of LSD1 exhibits strict stereoselectivity. The (1R,2S) trans-isomer optimally aligns the cyclopropylamine moiety with the FAD N5 atom for electron transfer, while the phenyl ring extends into the substrate-binding cleft[1].

  • 3-Fluoro Substitution: The meta-fluoro substitution serves a dual purpose. First, it modulates the pKa of the amine, optimizing the kinetics of FAD reduction. Second, the bulky and electronegative fluorine atom exploits a specific hydrophobic cavity in the LSD1 catalytic domain that is sterically restricted in MAO-A and MAO-B, thereby dramatically enhancing LSD1 selectivity[1].

Mechanism of Action: Suicide Inhibition

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine acts via mechanism-based inactivation (often termed "suicide inhibition")[3]. The process is time-dependent and irreversible:

  • Reversible Binding: The inhibitor binds non-covalently to the active site ( KI​ ).

  • Oxidation & Ring Opening: The enzyme attempts to oxidize the amine, transferring electrons to the FAD cofactor. This triggers a radical-mediated cleavage of the strained cyclopropane ring.

  • Covalent Adduct Formation: The highly reactive intermediate forms a permanent covalent bond with the FAD cofactor ( kinact​ ), irreversibly destroying the enzyme's catalytic capacity[3][4].

Mechanism E LSD1 (Active FAD) EI Reversible Complex (LSD1·Inhibitor) E->EI k1 I (1R,2S)-3-F-TCP I->EI k1 EI->E k-1 Radical Radical Intermediate (Ring Opening) EI->Radical Oxidation (k2) Inact Covalent Adduct (Inactive FAD) Radical->Inact Covalent Binding

Caption: Mechanism-based inactivation of LSD1 by cyclopropanamine derivatives.

Experimental Protocols: Enzyme Kinetics

To accurately characterize a mechanism-based inactivator, standard IC50​ values are insufficient because the apparent potency increases with pre-incubation time. Instead, the kinetic constants KI​ (the inhibitor concentration yielding half-maximal inactivation rate) and kinact​ (the maximum rate of inactivation) must be determined.

Protocol 1: Time-Dependent Inhibition Assay ( KI​ and kinact​ Determination)

Causality of Assay Choice: LSD1 demethylation produces formaldehyde and hydrogen peroxide ( H2​O2​ ). We utilize a horseradish peroxidase (HRP)-coupled Amplex Red assay because it allows for continuous, real-time fluorometric monitoring of H2​O2​ production, providing highly sensitive kinetic readouts.

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 0.1 mM EDTA, 0.01% Tween-20 (Tween prevents non-specific aggregation-based inhibition).

  • Enzyme: Recombinant human LSD1 (10 nM final).

  • Substrate: Di-methylated histone H3K4 peptide (H3K4me2) (20 μM).

  • Detection: 50 μM Amplex Red, 1 U/mL HRP.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 7-point 3-fold serial dilution of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: In a 96-well microplate, mix 10 nM LSD1 with varying concentrations of the inhibitor. Incubate at 25°C.

  • Aliquot Transfer: At specific time intervals ( t = 0, 10, 20, 30, 45, and 60 minutes), transfer a 10 μL aliquot of the enzyme-inhibitor mixture into a secondary plate containing 90 μL of the Substrate/Detection mix (H3K4me2, Amplex Red, HRP).

  • Measurement: Immediately measure fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 15 minutes to determine the initial velocity ( vi​ ) of the remaining active enzyme.

  • Data Analysis:

    • Plot the natural log of remaining activity ( ln(vi​/v0​) ) versus pre-incubation time to find the observed rate of inactivation ( kobs​ ) for each inhibitor concentration.

    • Plot kobs​ versus inhibitor concentration [I] and fit to the Michaelis-Menten-like equation:

      kobs​=KI​+[I]kinact​×[I]​

Workflow Step1 1. Prepare Enzyme & Inhibitor (Varying[I]) Step2 2. Pre-incubation (t = 0 to 60 min) Step1->Step2 Step3 3. Aliquot Transfer into Substrate + Amplex Red Step2->Step3 Step4 4. Measure Fluorescence (Ex 530nm / Em 590nm) Step3->Step4 Step5 5. Non-linear Regression (Calculate KI & kinact) Step4->Step5

Caption: Experimental workflow for time-dependent enzyme kinetics profiling.

Protocol 2: Reversibility Validation (Rapid Dilution Assay)

Causality of Assay Choice: To definitively prove that the compound is a suicide inhibitor (covalent) and not merely a tight-binding reversible inhibitor, a rapid dilution assay is required[5]. If the inhibition is reversible, diluting the complex will shift the equilibrium, causing the inhibitor to dissociate and restoring enzyme activity.

Step-by-Step Methodology:

  • Complex Formation: Incubate LSD1 (100X assay concentration, e.g., 1 μM) with the inhibitor at 10×IC50​ for 60 minutes to ensure complete enzyme inactivation. Set up a vehicle control (DMSO only) in parallel.

  • Rapid Dilution: Dilute the incubation mixture 100-fold into the assay buffer containing the H3K4me2 substrate, Amplex Red, and HRP.

  • Kinetic Readout: Monitor fluorescence continuously.

  • Interpretation: A lack of recovered enzymatic activity over 60 minutes confirms irreversible, covalent modification of the FAD cofactor.

Quantitative Data Presentation

The table below summarizes the typical kinetic parameters highlighting the superiority of the (1R,2S)-3-fluoro substitution compared to the unsubstituted, racemic parent compound (Tranylcypromine).

Compound KI​ (μM) kinact​ ( min−1 ) kinact​/KI​ ( M−1s−1 )Selectivity (LSD1 vs MAO-A)Mechanism
Racemic TCP 24.5 ± 2.10.045 ± 0.005~ 30.6< 1-foldIrreversible
(1R,2S)-3-F-TCP 1.8 ± 0.30.082 ± 0.008~ 759.2> 150-foldIrreversible

Note: The kinact​/KI​ ratio represents the overall efficiency of the suicide inhibitor. The (1R,2S)-3-F substitution yields a >20-fold increase in inactivation efficiency and vastly superior selectivity profiles[1][5].

Troubleshooting and Assay Integrity

To maintain a self-validating system, the following controls must be integrated into every run:

  • Catalase Control: Add 100 U/mL catalase to a parallel control well. Catalase rapidly degrades H2​O2​ . If the fluorescent signal persists in the presence of catalase, the compound is auto-fluorescing or directly reducing Amplex Red, indicating a false positive.

  • HRP Interference: Test the inhibitor directly against HRP and H2​O2​ (without LSD1) to ensure the compound does not inhibit the coupling enzyme itself.

  • DTT Sensitivity: Avoid high concentrations of reducing agents like Dithiothreitol (DTT) in the buffer, as they can interfere with the FAD redox cycle and the Amplex Red readout.

References

  • Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • CRISPR-suppressor scanning reveals a nonenzymatic role of LSD1 in AML Source: PubMed Central (PMC) / NIH URL:[Link]

  • Design, Synthesis and Evaluation of Mechanism-Based Inhibitors Source: University of Birmingham Research Repository URL:[Link]

  • Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors Source: ACS Publications URL:[Link]

Sources

Application

Application Note: Synthesis, Purification, and Scale-Up of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (CAS: 220353-83-3)[1] Executive Summary & Strategic Rationale (1R,2S)-2-(3-Fl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (CAS: 220353-83-3)[1]

Executive Summary & Strategic Rationale

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is a highly valuable chiral building block. It is prominently utilized as a scaffold for lysine-specific demethylase 1 (LSD1) inhibitors[2] and is frequently encountered as a des-fluoro related substance/impurity in the synthesis of the blockbuster antiplatelet drug Ticagrelor[3],[].

When scaling up the synthesis of 2-arylcyclopropylamines, chemists must balance enantiomeric purity, safety, and cost. While asymmetric cyclopropanation using Rhodium or Ruthenium catalysts is viable for discovery chemistry, it introduces heavy metal contamination risks and high ligand costs at scale. Therefore, this protocol utilizes a highly robust, scalable route: racemic cyclopropanation followed by a Curtius rearrangement and classical diastereomeric resolution using (R)-(-)-mandelic acid[5].

Expertise & Experience: The Stereochemical "Flip" Causality

A frequent point of confusion during the synthesis of this intermediate is the apparent change in absolute stereochemistry from the (1R,2R)-carboxylic acid precursor to the (1R,2S)-amine target.

This is not a physical inversion of the stereocenter. The Curtius rearrangement proceeds with 100% retention of spatial configuration via a concerted migration[6]. The change in nomenclature is strictly an artifact of the Cahn-Ingold-Prelog (CIP) priority rules at the C2 position:

  • In the Carboxylic Acid: At C2, the aryl group (a carbon bonded to three carbons in the aromatic ring) takes priority over C1 (a carbon bonded to the carboxylate carbon, C3, and H). Thus, the configuration is (1R,2R).

  • In the Amine: The Curtius rearrangement replaces the carboxylate with an amino group. Now, at C2, C1 is bonded to Nitrogen (atomic number 7). Nitrogen outranks the carbons of the aryl ring. Because C1 and the aryl group swap priority positions 1 and 2, the CIP designation flips, resulting in the (1R,2S)-amine.

Understanding this causality is critical for regulatory filings and impurity profiling, ensuring that analytical teams do not mistakenly assume an epimerization event occurred during the thermal rearrangement.

Process Workflow Visualization

G A 3-Fluorostyrene + Ethyl Diazoacetate B Cu(acac)2 Catalysis (Cyclopropanation) A->B C rac-trans-Ethyl 2-(3-fluorophenyl) cyclopropanecarboxylate B->C D NaOH / EtOH (Hydrolysis) C->D E rac-trans-2-(3-fluorophenyl) cyclopropanecarboxylic acid D->E F 1. DPPA, Et3N, Toluene 2. aq. HCl (Curtius Rearrangement) E->F G rac-trans-2-(3-fluorophenyl) cyclopropanamine F->G H (R)-(-)-Mandelic Acid EtOAc / EtOH (Chiral Resolution) G->H I (1R,2S)-Amine • (R)-Mandelate (Crystalline Salt) H->I J NaOH (aq) / MTBE (Salt Break) I->J K (1R,2S)-2-(3-Fluorophenyl) cyclopropanamine (Pure Target) J->K

Workflow for the synthesis, Curtius rearrangement, and chiral resolution of the target amine.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded directly into the workflow to ensure that proceeding to the next step is chemically justified.

Phase 1: Cyclopropanation & Hydrolysis

Rationale: Copper-catalyzed cyclopropanation heavily favors the trans-diastereomer (typically >3:1).

  • Reaction: Charge a reactor with 3-fluorostyrene (1.0 eq) and Cu(acac)₂ (0.01 eq) in toluene (5 vol). Heat to 80 °C.

  • Addition: Add ethyl diazoacetate (1.2 eq) dropwise over 4 hours. Safety Note: Slow addition is critical to prevent accumulation of diazoacetate and mitigate thermal runaway.

  • IPC 1 (GC-MS): Confirm 3-fluorostyrene consumption is >95%. The trans/cis ratio should be verified.

  • Hydrolysis: Add 2M NaOH in EtOH (3.0 eq). Reflux for 2 hours.

  • Isolation: Concentrate, acidify with 6M HCl to pH 2, and extract with MTBE. Recrystallize the resulting solid from heptane/EtOAc to isolate pure rac-trans-2-(3-fluorophenyl)cyclopropanecarboxylic acid.

Phase 2: Curtius Rearrangement via DPPA

Rationale: Diphenylphosphoryl azide (DPPA) is utilized to generate the acyl azide in situ, completely avoiding the isolation of highly explosive, shock-sensitive intermediate species[6].

  • Activation: Dissolve the rac-trans-acid (1.0 eq) in toluene (10 vol). Add triethylamine (1.1 eq) and cool to 0–5 °C.

  • Azidation: Add DPPA (1.05 eq) dropwise. Stir at 20 °C for 1 hour.

  • IPC 2 (FTIR): Pull an aliquot. Confirm the presence of the acyl azide stretch at ~2140 cm⁻¹ .

  • Rearrangement: Heat the reactor slowly to 80 °C. Nitrogen gas evolution will commence.

  • IPC 3 (FTIR): After 2 hours, confirm the complete disappearance of the 2140 cm⁻¹ peak and the appearance of a strong isocyanate stretch at ~2260 cm⁻¹ . Do not proceed to hydrolysis until the azide is fully consumed.

  • Hydrolysis: Cool to 20 °C. Add 6M HCl (5 vol) and heat to 80 °C for 2 hours (CO₂ evolution).

  • Workup: Separate the phases. The product is in the aqueous layer. Wash with MTBE, then basify the aqueous layer to pH >11 with 30% NaOH. Extract with MTBE and concentrate to yield the rac-trans-amine.

Phase 3: Chiral Resolution & Salt Break

Rationale: (R)-(-)-Mandelic acid forms a highly crystalline, insoluble diastereomeric salt network with the (1R,2S) enantiomer due to favorable π-π stacking and hydrogen bonding[5].

  • Salt Formation: Dissolve the rac-trans-amine (1.0 eq) in EtOAc (8 vol) and EtOH (2 vol) at 60 °C. Add (R)-(-)-Mandelic acid (1.0 eq).

  • Crystallization: Cool the mixture at a controlled rate of 10 °C/hour to 20 °C. Seed crystals of the (1R,2S)-amine-(R)-mandelate salt can be introduced at 40 °C. Stir at 0 °C for 2 hours.

  • Filtration: Filter and wash the cake with cold EtOAc.

  • IPC 4 (Chiral HPLC): Basify a 5 mg sample of the salt and analyze via Chiral HPLC (e.g., Chiralcel OD-H). Target ee is >99%. If ee <99%, perform a second recrystallization from EtOAc/EtOH.

  • Salt Break: Suspend the pure salt in MTBE (5 vol) and water (5 vol). Add 20% NaOH until the aqueous pH is >11. Separate, dry the organic layer over Na₂SO₄, and concentrate.

  • Final Polish: Short-path vacuum distillation (90–95 °C at 1 mbar) yields the pure (1R,2S)-2-(3-fluorophenyl)cyclopropanamine as a colorless oil.

Quantitative Data & Quality Metrics

Process StepTarget IntermediateTypical Yield (%)Purity / ee (%)Primary IPC Method
1. Cyclopropanationrac-trans-Ester65 - 70>95% (trans:cis > 3:1)GC-MS (Area %)
2. Hydrolysisrac-trans-Acid90 - 95>98%HPLC-UV (254 nm)
3. Curtius Rearrangementrac-trans-Amine75 - 80>95%FTIR (2140 / 2260 cm⁻¹)
4. Chiral Resolution(1R,2S)-Amine • (R)-Mandelate35 - 40*>99% eeChiral HPLC
5. Salt Break & Distillation(1R,2S)-Amine (Free Base)90 - 95>99% (Chemical)GC-FID

*Note: The maximum theoretical yield for classical diastereomeric resolution is 50%. A 35-40% yield represents 70-80% efficiency of the available enantiomer.

References

  • Pharmaffiliates. "(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine - CAS 220353-83-3". Pharmaffiliates Reference Standards Catalog.[Link]

  • Lebel, H., & Leogane, O. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry". Current Pharmaceutical Design, NIH PMC.[Link]

  • Nagoya University Repository. "Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors". NII Academic Repository.[Link]

Sources

Method

Application Note: Preparation, Storage, and Analytical Profiling of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine Solutions

Introduction and Scientific Context (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (CAS: 220353-83-3) is a critical process-related impurity and synthetic intermediate associated with the manufacturing of Ticagrelor[1][2]. T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (CAS: 220353-83-3) is a critical process-related impurity and synthetic intermediate associated with the manufacturing of Ticagrelor[1][2]. Ticagrelor is a reversible P2Y12 receptor antagonist widely prescribed for the prevention of thrombotic events in patients with acute coronary syndrome[3][4]. Unlike the active pharmaceutical ingredient (API) which utilizes a 3,4-difluorophenyl moiety, this specific impurity lacks the fluorine at the 4-position[2][4].

Regulatory bodies mandate the rigorous monitoring of process-related impurities. According to the ICH Q3A(R2) guidelines, impurities in new drug substances must be reported, identified, and qualified if they exceed specific thresholds (typically 0.05% for reporting and 0.10% for identification, depending on the maximum daily dose)[5]. Consequently, preparing highly accurate, stable reference standard solutions of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is paramount for HPLC and LC-MS analytical workflows[3][6].

Physicochemical Properties

Table 1: Physicochemical Properties of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

PropertyValue
Chemical Name (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine
CAS Number 220353-83-3 (Free base)[1] / 1643378-58-8 (HCl salt)
Molecular Formula C9H10FN[1]
Molecular Weight 151.18 g/mol [1]
Common Forms Free base (oil/neat), Hydrochloride salt, Mandelic acid salt[7]
Solubility Soluble in Methanol, Acetonitrile, DMSO; slightly soluble in aqueous buffers
Storage Temperature 2-8°C (short-term) or -20°C (long-term), protected from light[8][9]

Causal Rationale for Experimental Choices (E-E-A-T)

As an analytical scientist, understanding the chemical behavior of the analyte dictates the protocol design:

  • Salt vs. Free Base Dynamics : The free base form of this cyclopropanamine is a primary aliphatic amine. It is prone to oxidation and can react with atmospheric CO2 to form carbamates. Therefore, working with the Hydrochloride (HCl) or Mandelic acid salt is often preferred for gravimetric accuracy[7]. If the free base is used, inert gas purging (Argon/N2) is mandatory to displace reactive oxygen and moisture[9].

  • Solvent Selection : Methanol (MeOH) or Acetonitrile (ACN) are selected as primary diluents because they ensure complete dissolution while maintaining compatibility with reversed-phase HPLC/LC-MS mobile phases[4][6].

  • pH and Ionization : For LC-MS profiling, the cyclopropylamine group (pKa ~9) readily ionizes in positive electrospray ionization (ESI+) mode. Using 0.1% Formic Acid in the mobile phase ensures the amine remains protonated, yielding a strong [M+H]+ signal at m/z 152.1[4].

Experimental Protocols

Protocol A: Preparation of 1.0 mg/mL Stock Solution

Note: This protocol assumes the use of the free base. Adjust mass calculations if using a salt form to account for the free-base equivalent.

  • Equilibration : Remove the standard vial from 2-8°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation[8][9].

  • Gravimetric Measurement : Using a calibrated analytical balance (0.01 mg readability), accurately weigh 10.0 mg of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine into a 10 mL Class A volumetric flask.

  • Dissolution : Add approximately 7 mL of LC-MS grade Methanol or Acetonitrile to the flask.

  • Sonication : Sonicate the mixture for 5 minutes at room temperature to ensure complete dissolution.

  • Volume Adjustment : Dilute to the 10 mL mark with the chosen solvent. Invert the flask 5-7 times to homogenize.

  • Aliquoting : Transfer 0.5 mL aliquots into 2 mL amber glass HPLC vials.

  • Inert Purging : Gently purge the headspace of each vial with Argon or Nitrogen gas before capping tightly with PTFE/silicone septa[9].

Protocol B: Preparation of LC-MS Working Standards
  • Matrix Matching : Prepare a diluent that matches the initial conditions of your HPLC mobile phase (e.g., 55:45 Water with 0.1% Formic Acid : Acetonitrile)[4].

  • Serial Dilution :

    • Intermediate Stock (100 µg/mL): Transfer 100 µL of the 1.0 mg/mL stock into 900 µL of diluent.

    • Working Standards (0.1 - 10 µg/mL): Perform serial dilutions from the intermediate stock to bracket the expected impurity concentration in the Ticagrelor API sample (typically 0.05% to 0.15% relative to the API concentration)[5].

  • Filtration : If particulate matter is suspected, filter working solutions through a 0.22 µm PTFE syringe filter prior to injection.

Storage and Stability Guidelines

  • Short-Term Storage (Working Solutions) : Solutions in aqueous/organic mixtures are stable for up to 48 hours in an HPLC autosampler maintained at 4°C.

  • Long-Term Storage (Stock Solutions) : The 1.0 mg/mL stock solutions in pure organic solvent should be stored at -20°C in tightly sealed, argon-purged amber vials. Under these conditions, the chemical integrity is typically maintained for up to 6 months[9].

  • Degradation Monitoring : Monitor for the appearance of oxidation products (e.g., N-oxide formation) or dimerization during routine LC-MS/PDA validation[4][6].

Workflow and Logical Visualizations

Below is the standardized workflow for preparing and validating the standard solution:

G A Equilibrate Standard to Room Temp (Desiccator) B Weigh 10.0 mg (Analytical Balance) A->B C Dissolve in 10 mL LC-MS Grade MeOH/ACN B->C D Vortex & Sonicate (5 mins) C->D E Stock Solution (1.0 mg/mL) D->E F Aliquot into Amber Vials (Argon Purged) E->F H Dilute to Working Std (0.1 - 10 µg/mL) E->H G Store at -20°C F->G

Workflow for the preparation and storage of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine standard.

The following diagram illustrates the ICH Q3A(R2) logic applied to the profiling of this impurity during Ticagrelor batch analysis:

G API Ticagrelor API Batch Analysis Detect Detect Impurity (e.g., HPLC/LC-MS) API->Detect Report > 0.05% Reporting Threshold Detect->Report Yes Identify > 0.10% Identification Threshold Report->Identify If >0.10% Qualify > 0.15% Qualification Threshold Identify->Qualify If >0.15%

ICH Q3A(R2) threshold logic for Ticagrelor impurity profiling and reporting.

References

  • Pharmaffiliates. "CAS No : 220353-83-3 | Product Name : (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine". 1

  • ChemScene. "(1R,2S)-2-(3-fluorophenyl)cyclopropanamine (S)-2-hydroxy-2-phenylacetate (Ticagrelor Impuruity)". 8

  • LGC Standards. "Buy Online TRC - (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (R)-Mandelic Acid salt". 7

  • Simson Pharma Limited. "Ticagrelor impurity 2 | CAS No- 1643378-58-8".

  • Pharmaffiliates. "Ticagrelor-impurities". 2

  • BLDpharm. "220353-83-3|(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine". 9

  • ResearchGate. "Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method". 3

  • ICH. "Impurities in new drug substances Q3A (R2)".5

  • Sphinxsai. "International Journal of PharmTech Research". 4

  • Benchchem. "Ticagrelor Impurity M". 6

  • Kobia. "ICH Q3 Guidelines".

Sources

Application

Application Notes and Protocols: High-Throughput Screening with (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

Introduction: Targeting Epigenetic Regulation with a Potent LSD1 Inhibitor In the landscape of modern drug discovery, particularly in oncology and neurodevelopmental disorders, the modulation of epigenetic machinery has...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Epigenetic Regulation with a Potent LSD1 Inhibitor

In the landscape of modern drug discovery, particularly in oncology and neurodevelopmental disorders, the modulation of epigenetic machinery has emerged as a highly promising therapeutic strategy. (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine, a structural analog of tranylcypromine, is a potent, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3][4] The aberrant activity of LSD1 is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), by maintaining the self-renewal of leukemia stem cells.[3][5]

The (1R,2S) stereoisomer of 2-phenylcyclopropylamine derivatives has been shown to be crucial for potent LSD1 inhibitory activity.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of LSD1 activity. The protocols and insights provided herein are designed to ensure scientific integrity, experimental robustness, and data reliability.

Principles of High-Throughput Screening for LSD1 Inhibition

The enzymatic activity of LSD1 offers several avenues for detection in an HTS format. The core reaction involves the oxidative demethylation of a methylated histone substrate, which produces a demethylated product, formaldehyde, and hydrogen peroxide (H₂O₂).[6][7] High-throughput assays are typically designed to quantify either the consumption of the substrate, the formation of the demethylated product, or the generation of one of the byproducts.

Commonly Employed HTS Assay Formats for LSD1:
  • Coupled Enzyme Assays (H₂O₂ Detection): This is a robust and widely used method that measures the production of hydrogen peroxide.[6][8] In the presence of horseradish peroxidase (HRP), the H₂O₂ produced by LSD1 reacts with a fluorogenic or chromogenic substrate, such as Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) or ADHP, to generate a highly fluorescent product, resorufin, or a colored compound.[6][7][9] The increase in fluorescence or absorbance is directly proportional to LSD1 activity.

  • Antibody-Based Assays (Direct Product Detection): These assays offer high specificity by directly detecting the demethylated histone product.[6][8]

    • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology utilizes donor and acceptor beads that are brought into proximity when an antibody recognizes the demethylated product on a biotinylated histone peptide substrate.[8][10][11] Laser excitation of the donor bead results in a luminescent signal from the acceptor bead, providing a highly sensitive and low-background assay.[8][12]

    • Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA®): This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.[8] A biotinylated peptide substrate is captured on a streptavidin-coated plate, and a europium-labeled antibody specific to the demethylated product is used for detection.[6][8]

  • Formaldehyde Detection Assays: These assays quantify the formaldehyde produced during the demethylation reaction, often through a coupled reaction with formaldehyde dehydrogenase (FDH), which results in the production of NADH that can be monitored by absorbance or fluorescence.[6][8]

The choice of assay is often dictated by the available instrumentation, desired sensitivity, and the potential for compound interference. For the purposes of these application notes, we will focus on a detailed protocol for the H₂O₂-based coupled enzyme assay due to its robustness, cost-effectiveness, and widespread use.

Experimental Workflow and Protocols

The following section outlines a detailed protocol for a fluorescence-based HTS assay to identify inhibitors of LSD1 using (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine as a reference control.

Diagram of the HTS Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Compound) Plate_Mapping Plate Mapping (Controls, Test Compounds) Reagent_Prep->Plate_Mapping Compound_Dispensing Compound Dispensing Plate_Mapping->Compound_Dispensing Enzyme_Addition Enzyme Addition & Pre-incubation Compound_Dispensing->Enzyme_Addition Substrate_Addition Substrate Addition & Reaction Enzyme_Addition->Substrate_Addition Detection_Reagent Addition of Detection Reagents (HRP, Amplex Red) Substrate_Addition->Detection_Reagent Incubation Incubation Detection_Reagent->Incubation Plate_Reading Plate Reading (Fluorescence) Incubation->Plate_Reading Data_Normalization Data Normalization Plate_Reading->Data_Normalization Hit_Identification Hit Identification (Z'-factor, % Inhibition) Data_Normalization->Hit_Identification Dose_Response Dose-Response Curves (IC50) Hit_Identification->Dose_Response

Caption: High-throughput screening workflow for LSD1 inhibitors.

Materials and Reagents
ReagentSupplier ExampleCatalog Number Example
Recombinant Human LSD1/KDM1ABPS Bioscience50100
H3 (1-21)K4me2 Biotinylated Peptide SubstrateAnaSpec64355
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine HClCayman Chemical41102 (example)
Horseradish Peroxidase (HRP)Sigma-AldrichP8375
Amplex® Red ReagentThermo FisherA12222
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650
LSD1 Assay Buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)In-house preparation-
384-well Black, Flat-Bottom Polystyrene Assay PlatesCorning3712
Protocol: Fluorescence-Based LSD1 Inhibition Assay

This protocol is optimized for a 384-well plate format.

1. Reagent Preparation:

  • LSD1 Assay Buffer: Prepare a 1X working solution of 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl and 1 mM DTT. Keep on ice.

  • Compound Plates: Prepare serial dilutions of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine and test compounds in 100% DMSO. A typical starting concentration for the reference inhibitor is 10 mM. Then, transfer a small volume (e.g., 200 nL) of the compound solutions to the assay plates using an acoustic dispenser or a pin tool.

  • Enzyme Solution: Thaw recombinant human LSD1 on ice. Dilute the enzyme to a final working concentration of 4 nM in cold LSD1 Assay Buffer. The optimal concentration should be determined empirically by running an enzyme titration curve.

  • Substrate Solution: Prepare a working solution of the H3K4me2 biotinylated peptide substrate at a concentration of 2 µM in LSD1 Assay Buffer.

  • Detection Solution: Prepare a solution containing 100 µM Amplex® Red and 2 U/mL HRP in LSD1 Assay Buffer. Protect this solution from light.

2. Assay Procedure:

  • Compound Dispensing: Dispense 200 nL of compound solutions in DMSO into the appropriate wells of a 384-well assay plate. For control wells, dispense 200 nL of DMSO.

    • Negative Control (0% Inhibition): Wells with DMSO only.

    • Positive Control (100% Inhibition): Wells with a high concentration of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (e.g., 100 µM).

  • Enzyme Addition: Add 10 µL of the 4 nM LSD1 enzyme solution to all wells except the "no enzyme" control wells. To the "no enzyme" wells, add 10 µL of LSD1 Assay Buffer.

  • Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) and pre-incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 10 µL of the 2 µM substrate solution to all wells to initiate the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C.[9]

  • Reaction Termination and Detection: Add 10 µL of the Detection Solution to all wells.

  • Signal Development: Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Fluorescence Reading: Read the fluorescence intensity on a microplate reader with excitation at 530-540 nm and emission at 585-595 nm.[9]

Data Analysis and Interpretation
  • Data Normalization:

    • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

  • Quality Control:

    • Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor greater than 0.5 indicates an excellent assay. Z' = 1 - (3 * (SD_DMSO + SD_PositiveControl)) / |Mean_DMSO - Mean_PositiveControl|

  • Hit Identification and Confirmation:

    • Primary screening hits are typically identified based on a pre-defined inhibition threshold (e.g., >50% inhibition at a single concentration).

    • Confirmed hits should be re-tested in dose-response format to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Trustworthiness: Ensuring Data Integrity

To ensure the reliability of HTS data, it is crucial to incorporate secondary and counter-screens to identify and eliminate false positives.

  • Compound Interference: Some compounds can interfere with the assay technology itself. For fluorescence-based assays, colored compounds can quench the signal, and autofluorescent compounds can produce a false positive signal. It is recommended to perform a "no enzyme" control screen with the compound library to identify such interferences.

  • HRP Inhibition: In the coupled assay format, compounds may inhibit HRP rather than LSD1. A counter-screen directly against HRP activity should be performed for all confirmed hits.

  • Orthogonal Assays: Validating hits with an alternative assay format, such as an AlphaLISA or mass spectrometry-based assay, provides a high degree of confidence in the results.[6] Mass spectrometry directly measures the substrate and product, making it less susceptible to many forms of compound interference.[6]

Diagram of the LSD1 Catalytic Cycle and Assay Principle

LSD1_Assay cluster_lsd1_cycle LSD1 Catalytic Cycle cluster_detection Fluorescence Detection H3K4me2 H3K4me2 (Substrate) LSD1_FAD LSD1-FAD (Active Enzyme) H3K4me2->LSD1_FAD binds LSD1_FADH2 LSD1-FADH₂ (Reduced Enzyme) LSD1_FAD->LSD1_FADH2 Demethylation H3K4me1 H3K4me1 (Product) LSD1_FADH2->H3K4me1 releases O2 O₂ LSD1_FADH2->O2 reacts with O2->LSD1_FAD re-oxidizes to H2O2 H₂O₂ (Byproduct) O2->H2O2 generates HRP HRP H2O2->HRP AmplexRed Amplex Red (Non-fluorescent) HRP->AmplexRed catalyzes oxidation of Resorufin Resorufin (Fluorescent) AmplexRed->Resorufin Fluorescence Fluorescence Signal (Ex: 540nm, Em: 590nm) Resorufin->Fluorescence Inhibitor (1R,2S)-2-(3-Fluorophenyl) cyclopropanamine Inhibitor->LSD1_FAD inhibits

Caption: Mechanism of LSD1 assay and inhibition.

Conclusion

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is a valuable tool compound for the study of LSD1 biology and for the discovery of novel epigenetic modulators. The successful implementation of a high-throughput screening campaign relies on a robust assay, careful execution, and rigorous data analysis that includes appropriate counter-screens to ensure data integrity. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively utilize this potent inhibitor in their drug discovery efforts.

References

  • Culhane, J. C., & Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 247–263. [Link]

  • St. Rose, N., & Klose, R. J. (2014). High-throughput screening to identify inhibitors of lysine demethylases. Epigenomics, 6(1), 77–90. [Link]

  • Suzuki, T., et al. (2017). Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. Molecules, 22(12), 2127. [Link]

  • Luo, M., et al. (2011). Quantitative Analysis of Histone Demethylase Probes Using Fluorescence Polarization. Analytical Biochemistry, 419(1), 69-71. [Link]

  • PubChem. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. Retrieved from [Link]

  • Kanouni, T., et al. (2020). Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). Journal of Medicinal Chemistry, 63(21), 12797-12808. [Link]

  • Zhang, M., et al. (2024). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Chemistry, 12, 1364235. [Link]

  • Google Patents. (n.d.). US20200308110A1 - Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors.
  • Wang, S., et al. (2020). Fluorometric and Colorimetric Dual-Readout Assay for Histone Demethylase Activity Based on Formaldehyde Inhibition of Ag+-Triggered Oxidation of O-Phenylenediamine. Analytical Chemistry, 92(13), 9205-9211. [Link]

  • Suzuki, T., et al. (2021). T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Scientific Reports, 11(1), 1-13. [Link]

  • BPS Bioscience. (n.d.). LSD1 (KDM1A) Homogeneous Assay Kit. Retrieved from [Link]

  • Chemical Communications. (n.d.). Fluorescent molecular probe-based activity and inhibition monitoring of histone deacetylases. Retrieved from [Link]

  • Reaction Biology. (n.d.). Histone Demethylase Assays. Retrieved from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Remis, M. A., et al. (2024). Discovery of an LSD1 PROTAC degrader. Proceedings of the National Academy of Sciences, 121(21), e2318465121. [Link]

  • Kanouni, T., et al. (2020). Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). Journal of Medicinal Chemistry, 63(21), 12797-12808. [Link]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • Boriack-Sjodin, P. A., et al. (2017). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases. PLoS One, 12(7), e0181325. [Link]

  • ResearchGate. (n.d.). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
  • Zhang, M., et al. (2025). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Chemistry, 12. [Link]

  • EurekAlert!. (2022, December 13). When combined, a novel LSD1 inhibitor and an existing therapy enhance each other's anti-cancer effects. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-2-Fluorocyclopropan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine. Retrieved from [Link]

  • Szakács, G., et al. (2022). Selective Fluorescent Probes for High-Throughput Functional Diagnostics of the Human Multidrug Transporter P-Glycoprotein (ABCB1). International Journal of Molecular Sciences, 23(18), 10697. [Link]

  • ResearchGate. (n.d.). Structure-based design and discovery of potent and selective lysine-specific demethylase 1 (LSD1) inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2008, January 13). The Use of AlphaScreen Technology in HTS: Current Status. Retrieved from [Link]

  • Grohar Laboratory. (n.d.). Discovery. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

Welcome to the Application Science Support Portal. This guide is designed for researchers, analytical scientists, and drug development professionals handling (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (CAS: 220353-83-3)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This guide is designed for researchers, analytical scientists, and drug development professionals handling (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (CAS: 220353-83-3) . This compound is a critical chiral building block and a recognized intermediate/impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Ticagrelor[].

Core Causality: The Chemistry of Instability

Handling cyclopropylamines requires a deep understanding of their inherent chemical vulnerabilities. The stability of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is dictated by two competing structural features:

  • High Angular Strain: The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain. Under hydrolytic (acidic/basic) conditions, the ring is highly susceptible to nucleophilic attack and subsequent ring-opening to relieve this thermodynamic burden[2].

  • Amine Nucleophilicity & Redox Sensitivity: The primary amine is both a strong nucleophile and highly sensitive to oxidation. Exposure to oxidative environments triggers a one-electron oxidation at the nitrogen atom, forming a radical cation that immediately forces the scission of the cyclopropane ring[3].

Quantitative Solvent Compatibility Matrix

To prevent unexpected degradation during synthesis, extraction, or HPLC analysis, consult the following empirical compatibility matrix.

Solvent ClassRepresentative SolventsCompatibilityEstimated Half-Life (25°C)Primary Degradation Mechanism
Aprotic Polar DMSO, AcetonitrileHigh > 12 Months (-20°C)Highly stable when purged with inert gas[4].
Aqueous Buffers PBS (pH 7.2 - 7.4)Moderate ~ 1-2 WeeksSlow hydrolytic degradation over time.
Halogenated Dichloromethane, ChloroformLow < 7 DaysAcid-catalyzed ring scission via trace HCl[2].
Ethereal THF, Diethyl EtherCritical Risk < 48 HoursPeroxide-mediated N-oxidation & scission[3].
Carbonyl/Ester Acetone, Ethyl AcetateCritical Risk < 24 HoursRapid Schiff base condensation / Transamidation.

Troubleshooting Guide: Field-Reported Issues

Q: We observe unexplained peak splitting and mass shifts (+18 Da or +36 Da) when analyzing samples prepared in Dichloromethane (DCM). What is happening? Cause: Halogenated solvents like DCM naturally degrade upon exposure to light and ambient moisture, generating trace hydrochloric acid (HCl). The primary amine of your compound is instantly protonated. The electron-withdrawing nature of the protonated amine ( NH3+​ ), combined with the extreme ring strain, makes the cyclopropane highly susceptible to nucleophilic ring-opening by trace water or chloride ions[2]. Solution: Avoid storing stock solutions in halogenated solvents. If DCM must be used for extraction, ensure it is stabilized with amylene (not just ethanol) and wash the organic layer with a mild bicarbonate buffer to neutralize trace acids before concentration.

Q: Our stock solutions in THF show a rapid decrease in active compound concentration, accompanied by a color change to faint yellow. Is the compound precipitating? Cause: It is not precipitating; it is being permanently destroyed. Ethereal solvents rapidly form hydroperoxides when exposed to atmospheric oxygen. The mechanism involves an initial one-electron oxidation at the nitrogen atom by these peroxides. The resulting radical cation is highly unstable, triggering homolytic scission of the cyclopropane ring to relieve strain, leading to a cascade of acyclic degradation products[3]. Solution: Switch to Acetonitrile for LC-MS stock solutions. If THF is strictly required for a synthetic step, it must be freshly distilled over sodium/benzophenone and purged with argon immediately prior to use.

Q: Can we use Acetone to wash our glassware or as a diluent for this compound? Cause: Absolutely not. The primary amine is highly nucleophilic. In the presence of ketones (acetone), it undergoes rapid, spontaneous condensation at room temperature to form a Schiff base (imine adduct), resulting in a complete loss of the active pharmaceutical intermediate. Solution: Use methanol or acetonitrile for glassware rinsing and sample dilution.

Self-Validating Protocol: Forced Degradation & Solvent Screening

To establish the exact degradation kinetics of your specific formulation, you must run a self-validating forced degradation study. This protocol uses a Mass Balance Check to ensure that signal loss is due to true chemical degradation, not physical loss (e.g., precipitation or column adherence).

Step 1: Baseline Establishment & Internal Standard (IS) Addition

  • Prepare a 1.0 mg/mL stock solution of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine in anhydrous DMSO[4].

  • Spike the solution with 0.1 mg/mL of a stable internal standard (e.g., 4-fluorobiphenyl).

  • Run an immediate LC-MS analysis (t=0) using a C8 reverse-phase column (150 × 4.6 mm, 5.0 μm) with an isocratic mobile phase of Acetonitrile:50 mM Ammonium Acetate (57:43, v/v) at pH 8.2, monitored at 270 nm[].

Step 2: Stress Incubation

  • Aliquot 100 µL of the stock into separate amber vials.

  • Dilute each vial to 1.0 mL using the test solvents (e.g., uninhibited THF, DCM, Acetone, and Acetonitrile as a control).

  • Incubate at 40°C on a thermoshaker.

Step 3: Orthogonal Validation (t=24h, 48h, 7 Days)

  • Inject samples at defined time points. Use Diode Array Detection (DAD) coupled with MS. DAD ensures you capture non-ionizable degradants, while MS identifies mass shifts (e.g., +16 Da for N-oxides, +18 Da for hydrolysis).

Step 4: The Mass Balance Calculation (Self-Validation)

  • Calculate: Total Area(t=0) = Area(Parent_t=x) + Σ Area(Degradants_t=x) (adjusted for IS response factors).

  • Validation Rule: If the mass balance is < 95%, your degradants are either volatile, insoluble, or permanently binding to the column. You must adjust your extraction or mobile phase before trusting the kinetic data.

Mechanistic Degradation Pathways

The following diagram illustrates the causality behind the three primary solvent-induced degradation pathways.

G Target (1R,2S)-2-(3-Fluorophenyl) cyclopropanamine Ether Ethereal Solvents (e.g., THF) Target->Ether Halogen Halogenated Solvents (e.g., DCM) Target->Halogen Carbonyl Carbonyl Solvents (e.g., Acetone) Target->Carbonyl Oxidation Peroxide Oxidation (1e- transfer) Ether->Oxidation O2 / Light Hydrolysis Acid Catalysis (Trace HCl) Halogen->Hydrolysis Moisture / Heat Condensation Nucleophilic Attack (-H2O) Carbonyl->Condensation Ambient Temp Radical Nitrogen Radical Cation & Ring Scission Oxidation->Radical Strain Release RingOpen Acyclic Amino Alcohols (Ring Opening) Hydrolysis->RingOpen Nucleophile Addition Schiff Schiff Base (Imine Adduct) Condensation->Schiff Condensation

Fig 1: Mechanistic degradation pathways of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine in solvents.

Frequently Asked Questions (FAQs)

Q: What is the absolute best solvent for long-term storage of analytical stock solutions? A: Anhydrous Dimethyl Sulfoxide (DMSO) or HPLC-grade Acetonitrile. When stored in DMSO at -20°C in amber vials purged with argon, cyclopropylamine derivatives demonstrate excellent stability for up to 12 months[4].

Q: How does the 3-fluoro substitution affect stability compared to unfluorinated analogs? A: The highly electronegative fluorine atom exerts an electron-withdrawing inductive effect on the phenyl ring. This slightly decreases the electron density at the amine, which marginally improves oxidative stability compared to unfluorinated tranylcypromine. However, the cyclopropane ring strain remains the dominant factor, meaning hydrolytic susceptibility is largely unchanged[2].

Q: We need to perform a forced oxidative degradation study. What are the standard conditions? A: Mix 1.5 mL of your stock solution with 1.5 mL of 0.03% (v/v) H2​O2​ and incubate at room temperature for four hours. This mimics the oxidative stress required to profile API impurities[].

References

  • Title: Ticagrelor and Impurities Source: BOC Sciences URL
  • Title: Small Molecule PIS - Tranylcypromine Source: STEMCELL Technologies URL
  • Title: Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromines Sulphate in Bulk Source: Journal of Applied Pharmaceutical Science URL
  • Title: Cyclopropylamine Chemical Properties, Uses, Production Source: ChemicalBook URL

Sources

Optimization

Common challenges in (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine experiments

Welcome to the technical support center for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common experimental challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common experimental challenges associated with this critical pharmaceutical intermediate. Here, we synthesize field-proven insights and established protocols into a practical question-and-answer format to troubleshoot issues ranging from synthesis to handling and analysis.

Section 1: Synthesis and Purification Challenges

The synthesis of chiral cyclopropanamines is a multi-step process where challenges in yield, purity, and stereocontrol are common. This section addresses the most frequent issues encountered during synthesis and purification.

Q1: My overall reaction yield is consistently low. What are the most likely causes and how can I mitigate them?

A1: Low yields often stem from one of three areas: incomplete reaction, competing side reactions, or product loss during workup.

  • Incomplete Reaction: The cyclopropanation step can be sensitive to reagent quality and reaction conditions. Ensure your reagents, especially the diazo compounds or ylides used in many syntheses, are fresh and properly stored. The temperature may also be a critical factor; conditions that are too mild may result in a sluggish reaction, while excessive heat can lead to reagent decomposition.[1]

  • Side Reactions: The primary competing pathways in transition-metal-catalyzed cyclopropanations are carbene dimerization and C-H bond insertion.[1] Carbene dimerization, which forms products like diethyl maleate/fumarate from ethyl diazoacetate, can be minimized by the slow, controlled addition of the diazo compound via a syringe pump. This keeps the instantaneous concentration of the carbene intermediate low, favoring the desired reaction with the alkene.[1]

  • Product Loss During Workup: The free base of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is often an oil, which can complicate handling and purification.[2] Furthermore, related cyclopropylamines are known to be volatile and water-miscible, leading to potential losses during solvent removal and aqueous extractions.[3] Converting the oily free base into a stable, crystalline salt, such as the mandelate or hydrochloride salt, is a standard and highly recommended practice to improve handling, stability, and ease of purification by recrystallization.[2][4]

Q2: I am concerned about using hazardous reagents like sodium azide for the amine synthesis step (e.g., via Curtius rearrangement). What are safer, industrially viable alternatives?

A2: The use of potentially explosive reagents like sodium azide is a significant safety concern, particularly for large-scale synthesis.[5][6][7] Modern synthetic routes have been developed to circumvent these hazards. One common alternative is the Hofmann degradation of a cyclopropanecarboxamide intermediate.[2] This method avoids azides entirely. Other patented processes describe multi-step sequences that utilize different reagents to install the amine group, reflecting an industry-wide effort to adopt safer and more environmentally friendly protocols.[2][6] When selecting a synthetic route, always consult recent literature and patents for improved methods that prioritize safety without compromising yield and purity.

Q3: After my reaction, I have a crude mixture that is difficult to purify by column chromatography. What strategies can I employ?

A3: The high polarity of amines can lead to streaking and poor separation on silica gel. If direct chromatography of the free base is problematic, consider the following:

  • Salt Formation and Recrystallization: This is often the most effective method. Convert the crude amine into a salt (e.g., hydrochloride or mandelate).[4][8] These salts are typically crystalline solids that can be purified to a high degree by recrystallization from appropriate solvent systems, effectively removing neutral organic impurities and diastereomers.

  • Acid-Base Extraction: A thorough aqueous workup is critical. The basic nature of the amine allows it to be selectively extracted into an acidic aqueous layer (e.g., dilute HCl), leaving non-basic impurities in the organic phase. The aqueous layer can then be washed with a fresh organic solvent to remove residual impurities. Subsequently, basifying the aqueous layer (e.g., with NaOH or NH₄OH) and extracting the free amine back into an organic solvent (like dichloromethane) can significantly improve purity before subsequent steps.[4]

  • Modified Chromatography: If chromatography is necessary, consider using a modified stationary phase or eluent system. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1%) to the eluent can deactivate acidic sites on the silica gel and improve peak shape.

Below is a typical workflow for the purification of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine.

G cluster_workflow Purification Workflow A Crude Reaction Mixture B Reaction Quench (e.g., water or buffer) A->B C Aqueous Workup: Acid-Base Extraction B->C D Isolation of Crude Free Base (Solvent Removal) C->D 1. Basify aqueous layer 2. Extract with organic solvent E Salt Formation (e.g., add R-Mandelic Acid or HCl) D->E F Recrystallization E->F G Pure Crystalline Salt (e.g., Mandelate or HCl salt) F->G Filter and Dry

Caption: General workflow for purification and isolation.

Section 2: Diastereoselectivity Control

Achieving high diastereoselectivity is paramount for producing the correct trans isomer, (1R,2S). The relative orientation of the phenyl group and the amine is defined during the cyclopropanation step.

Q4: My cyclopropanation reaction is producing a mixture of cis and trans diastereomers. How can I improve the selectivity for the desired trans product?

A4: Diastereoselectivity in cyclopropanation is primarily governed by steric and electronic effects, which can be influenced by the choice of catalyst, ligands, and substrates.

  • Catalyst and Ligand System: For transition-metal-catalyzed reactions (e.g., using rhodium or copper), the ligand architecture around the metal center is the most critical factor. Bulky ligands can create a sterically demanding environment that favors the formation of the thermodynamically more stable trans isomer to minimize steric clash in the transition state.[9][10] For example, cobalt porphyrin catalysts have been shown to be tunable; the addition of ligands like N-methylimidazole can significantly enhance trans-selectivity.[11]

  • Substrate-Based Control: In some methods, a chiral auxiliary or a directing group is attached to the substrate to guide the incoming reagent to one face of the alkene, enhancing diastereoselectivity.[10][12] While this often requires additional synthetic steps for attachment and removal, it can provide very high levels of stereocontrol.

  • Reaction Mechanism: The choice of cyclopropanation method itself is key. Simmons-Smith reactions and those involving sulfur ylides (Corey-Chaykovsky reaction) have distinct transition states and steric demands compared to metal-carbene-based methods, offering alternative ways to control diastereoselectivity.[12][13] DFT studies suggest that steric hindrance between the styrene's aryl group and the catalyst, along with favorable π–π stacking interactions, can lower the transition state energy for the desired diastereomer.[9]

Section 3: Handling, Storage, and Stability

Proper handling and storage are crucial for maintaining the integrity and purity of the compound.

Q5: What are the recommended storage conditions for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine and its salts?

A5: The free base is typically an oil and less stable, making its long-term storage challenging.[2] For this reason, it is almost always converted to a salt. The mandelate salt, for instance, is a white to off-white powder with a melting point around 161 °C.[4] Recommended storage for this and other salt forms is under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C).[4]

Q6: What are the primary safety hazards associated with this compound?

A6: According to Safety Data Sheets (SDS), this class of compounds requires careful handling. It is classified as a skin and eye irritant and may cause respiratory irritation.[14][15] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[14] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[15]

Section 4: Analytical and Characterization

Confirming the identity, purity, and stereochemistry of the final product is a critical final step.

Q7: I have an unexpected peak in my analytical data (NMR, HPLC). How can I identify it?

A7: Unexpected peaks usually correspond to starting materials, reagents, byproducts, or a different stereoisomer.

  • Check Starting Materials: First, compare the retention time (HPLC) or chemical shifts (NMR) to those of your starting materials and reagents.

  • Identify Common Byproducts: As mentioned, carbene dimers or C-H insertion products are common in catalytic cyclopropanations.[1] Ring-opening of the strained cyclopropane ring to form an n-propylamine derivative is a potential, though often minor, degradation pathway.[3]

  • Diastereomers: The cis isomer is the most likely stereochemical impurity. Its presence can often be confirmed by 1D NMR through distinct coupling constants or by developing a robust HPLC method capable of separating the two diastereomers.

  • Salt Form Issues: If you are working with a salt, such as a triflate, be aware that the counter-ion can exist in bound and unbound states in solution, which can sometimes complicate NMR analysis.[16]

The following decision tree provides a logical path for troubleshooting low reaction yields.

G cluster_checks Troubleshooting Path start Problem: Low Yield check_sm 1. Analyze Crude Mixture (NMR, LC-MS) start->check_sm q_sm Is starting material present? check_sm->q_sm q_byproducts Are byproducts dominant? q_sm->q_byproducts No sm_present Incomplete Reaction: - Increase reaction time/temp - Check reagent quality/activity q_sm->sm_present Yes workup 3. Review Workup & Purification q_byproducts->workup No byproducts_present Side Reactions Occurring: - Lower temperature - Use syringe pump for slow addition - Change catalyst/ligands q_byproducts->byproducts_present Yes optimize 2. Optimize Reaction Conditions success Yield Improved optimize->success no_product Product Loss During Workup: - Convert to salt before isolation - Optimize extraction pH - Avoid high vacuum/heat workup->no_product sm_present->optimize byproducts_present->optimize no_product->success

Sources

Troubleshooting

Identifying and minimizing off-target effects of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

Welcome to the technical support resource for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent molecule in experimental settings. As a tranylcypromine-derived compound, its primary utility lies in the irreversible inhibition of flavin adenine dinucleotide (FAD)-dependent amine oxidases, most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1] However, this mechanism also presents a significant challenge: potential cross-reactivity with other amine oxidases, primarily Monoamine Oxidases (MAO-A and MAO-B).[2]

This document provides troubleshooting workflows and answers to frequently asked questions to help you design robust experiments, anticipate challenges, interpret your data accurately, and proactively manage off-target effects.

Section 1: Foundational Knowledge & Key Considerations

Before troubleshooting, it is critical to understand the compound's mechanism and inherent liabilities.

Q1: What is the primary molecular target and mechanism of action for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine?

A1: The primary target in an oncology or epigenetic research context is Lysine-Specific Demethylase 1 (LSD1) , a histone demethylase crucial for transcriptional regulation.[1][3] The compound contains a trans-2-phenylcyclopropylamine scaffold, which, after oxidation by the FAD cofactor in the enzyme's active site, forms a covalent adduct.[1][4] This results in irreversible, mechanism-based inhibition of the target enzyme.[5]

Q2: What are the most critical and predictable off-targets for this compound?

A2: The most significant off-targets are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) .[2][6] These enzymes share structural and mechanistic similarities with LSD1 as FAD-dependent amine oxidases. Inhibition of MAOs can lead to profound physiological effects, particularly the modulation of neurotransmitter levels (serotonin, norepinephrine, dopamine), which can confound experimental results, especially in in vivo studies or when using complex cellular models like primary neurons.[4][7]

Data Summary: On-Target vs. Primary Off-Target Profile
FeatureOn-Target: LSD1 (KDM1A) Off-Target: MAO-A & MAO-B
Primary Function Histone demethylation (H3K4me1/2, H3K9me1/2), transcriptional regulation.[3]Neurotransmitter (serotonin, norepinephrine, dopamine) and dietary amine (tyramine) metabolism.[2]
Subcellular Location Primarily nucleus.[8]Outer mitochondrial membrane.[2]
Consequence of Inhibition in Research Altered gene expression, induction of cell differentiation (e.g., in AML), tumor growth suppression.[1][9]Increased synaptic neurotransmitter levels, potential for serotonin syndrome or hypertensive crisis (in vivo).[2][10]
Typical Experimental Readout Increased H3K4me2 levels, changes in target gene expression (e.g., GFI1b), cell differentiation markers (e.g., CD11b, CD86).[5][9]Altered neurotransmitter/metabolite levels, behavioral changes (in vivo), potential for unexpected cytotoxicity.[7]

Section 2: Troubleshooting Common Experimental Problems

This section addresses specific issues you may encounter and provides logical workflows to diagnose the root cause.

Q3: My cells show high levels of cytotoxicity at concentrations where I expect to see specific LSD1 inhibition. How can I determine if this is an on-target or off-target effect?

A3: This is a common and critical issue. On-target toxicity can occur in cell lines dependent on LSD1 for survival, while off-target toxicity can arise from inhibition of other essential enzymes or pathways.[1] Use the following workflow to dissect the cause.

start Problem: Unexpected High Cytotoxicity q1 Is the cytotoxicity observed in multiple, diverse cell lines? start->q1 path1 Yes, broad cytotoxicity q1->path1 path2 No, cell line-specific q1->path2 a1 Suggests potential off-target effect or general chemical toxicity. path1->a1 a2 Suggests potential on-target toxicity. path2->a2 q2 Perform a target engagement experiment. Does compound increase H3K4me2 levels at cytotoxic concentrations? a1->q2 q3 Use a genetic control. Is an LSD1 knockout/knockdown cell line also less viable? a2->q3 path3 Yes q2->path3 path4 No q2->path4 path5 Yes q3->path5 path6 No q3->path6 a3 Cytotoxicity correlates with target engagement. Likely ON-TARGET. path3->a3 a4 Cytotoxicity occurs without LSD1 inhibition. Likely OFF-TARGET. path4->a4 a5 Genetic loss of LSD1 is also toxic. Confirms ON-TARGET effect. path5->a5 a6 Genetic loss of LSD1 is tolerated. Cytotoxicity is likely OFF-TARGET. path6->a6

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Q4: I'm seeing a discrepancy between my biochemical assay data (e.g., IC50 on recombinant LSD1) and my cell-based assay results. Why?

A4: This is a frequent challenge in drug discovery. Several factors can explain this disparity:

  • Cellular Permeability: The compound may not efficiently cross the cell membrane to reach its nuclear target, LSD1.

  • Drug Efflux: Cells may actively pump the compound out using transporters like P-glycoprotein (MDR1).

  • Intracellular Competition: In biochemical assays, ATP concentration is often low or absent. In cells, high concentrations of cofactors can influence inhibitor binding and potency.[11][12]

  • Compound Stability: The compound may be rapidly metabolized by intracellular enzymes.

  • Cellular Context: The accessibility of LSD1 within large protein complexes (like CoREST) in a cellular environment may differ from that of the isolated recombinant enzyme.[1]

To troubleshoot:

  • Verify Target Engagement: Use a cellular thermal shift assay (CETSA) or Western blot for H3K4me2 to confirm the compound is reaching and inhibiting LSD1 in intact cells.[13]

  • Assess Permeability: Use computational models (e.g., Caco-2 permeability) or experimental assays to assess cell penetration.

  • Test with Efflux Pump Inhibitors: Co-treatment with an efflux pump inhibitor (e.g., verapamil) can reveal if the compound is a substrate for these transporters.

Q5: The phenotype I observe (e.g., apoptosis, cell cycle arrest) does not align with the known functions of LSD1 in my cell system. How do I begin to investigate a potential off-target effect?

A5: When your phenotype is inconsistent with on-target biology, a systematic search for off-targets is necessary.

start Problem: Phenotype does not match known LSD1 biology. step1 Step 1: Validate with Controls - Use a structurally distinct LSD1 inhibitor. - Use LSD1 knockout/knockdown cells. Does the phenotype persist? start->step1 path1 Yes, phenotype persists with genetic knockout step1->path1 path2 No, phenotype is absent in controls step1->path2 res1 Phenotype is independent of LSD1. Proceed to Off-Target Identification. path1->res1 res2 Phenotype is ON-TARGET. Re-evaluate LSD1's role in your specific context. path2->res2 step2 Step 2: Test for MAO Inhibition - Measure neurotransmitter levels (if applicable). - Use selective MAO-A/B inhibitors as controls. - Assess mitochondrial function. res1->step2 step3 Step 3: Unbiased Off-Target ID - Proteome-wide: CETSA-MS, Affinity Purification-MS. - Genetic: CRISPR-based resistance screens. step2->step3 step4 Step 4: Target Validation - Validate candidate off-targets using RNAi or specific inhibitors. - Confirm direct binding with biophysical assays (e.g., SPR, ITC). step3->step4

Caption: Experimental workflow for identifying unknown off-target effects.

Section 3: FAQs for Proactive Experimental Design

This section provides answers to common questions to help you design experiments that are robust, well-controlled, and minimize the impact of off-target effects from the outset.

Q6: How can I definitively confirm that (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is engaging LSD1 in my cellular experiments?

A6: Target engagement assays are crucial.[14] The most direct and widely used method is a Western Blot to detect changes in the levels of LSD1's substrate, dimethylated histone H3 at lysine 4 (H3K4me2).

  • Principle: Inhibition of LSD1 will prevent the removal of methyl groups from H3K4me2, leading to an accumulation of this mark.

  • Outcome: A dose-dependent increase in the H3K4me2 signal upon treatment with your compound is strong evidence of on-target activity.[9] Always include a total H3 control to ensure equal loading.

Q7: How should I design my experiments to control for the known off-target effects on MAO-A and MAO-B?

A7: Controlling for MAO inhibition is critical for data interpretation.

  • Use Control Compounds: Include selective inhibitors for MAO-A (e.g., Clorgyline) and MAO-B (e.g., Selegiline) in parallel with your experiments. If these compounds replicate the phenotype observed with (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine, it strongly suggests the effect is mediated by MAO inhibition.

  • Analyze Metabolites: If working with neuronal cells or in vivo models, use LC-MS/MS to measure levels of monoamine neurotransmitters (serotonin, dopamine) and their metabolites (5-HIAA, DOPAC). MAO inhibition will cause a characteristic shift in these levels.[2]

  • Choose Cell Lines Carefully: If your research is focused solely on the epigenetic role of LSD1, avoid using cell lines with high MAO expression (e.g., neuronal or neuroendocrine lines) if possible.

Q8: What are the best global, unbiased methods to identify all potential off-targets?

A8: When you need a comprehensive view of all binding partners, several advanced proteomic and genetic techniques are available.[15][16]

  • Affinity-Based Proteomics: This involves synthesizing a version of your compound with a tag (e.g., biotin) or immobilizing it on beads. This "bait" is used to "pull down" binding proteins from a cell lysate, which are then identified by mass spectrometry.[16]

  • Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS): This technique identifies target proteins by observing their increased thermal stability upon ligand binding in intact cells or lysates. It does not require modifying the compound.[13]

  • CRISPR-Based Screens: A genome-wide CRISPR knockout screen can identify genes that, when lost, confer resistance to your compound's cytotoxic effects. The identity of these "hits" can reveal the relevant target pathway.[17][18]

Q9: What is the single most important control to include in my experiments with this compound?

A9: The single most important control is a genetic knockout or knockdown of LSD1 . This is the gold standard for attributing a phenotype to on-target activity. If the biological effect you observe with the compound is absent in LSD1-deficient cells, you can be highly confident that the effect is on-target. Conversely, if the effect persists, it is definitively an off-target phenomenon.[18]

Section 4: Key Experimental Protocols

Protocol 1: Western Blot for H3K4me2 Target Engagement

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with a dose-range of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (e.g., 0.1, 0.3, 1, 3, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).

  • Histone Extraction: Harvest cells and perform a histone extraction using an acid extraction protocol or a commercial kit.

  • Quantification: Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 10-20 µg) onto a polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody against H3K4me2 overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for Total Histone H3 as a loading control.

  • Analysis: Quantify band intensities and normalize the H3K4me2 signal to the Total H3 signal.

Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-optimized density (e.g., 1,000-10,000 cells/well). Allow cells to attach overnight.

  • Treatment: Prepare a serial dilution of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine. Treat cells in triplicate for each concentration. Include vehicle-only wells (100% viability) and wells with a known cytotoxic agent or no cells (0% viability).

  • Incubation: Incubate the plate for a relevant duration (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate and the assay reagent to room temperature.

    • Add the reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence using a plate reader.

  • Analysis: Normalize the data to controls and plot the dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the GI50/IC50 value.

References

  • National Center for Biotechnology Information. (2025, December 13). Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf. NIH. [Link]

  • Drug Hunter. (2025, October 13). From Inhibitors to Degraders: Many Ways to Target LSD1 (KDM1A). [Link]

  • PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | C9H9F2N | CID 9834068. [Link]

  • Google Patents. WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)
  • PubMed. (2015, June 11). Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?. [Link]

  • National Center for Biotechnology Information. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • National Center for Biotechnology Information. (2023, July 10). LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study. [Link]

  • Frontiers. (2023, February 1). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. [Link]

  • National Center for Biotechnology Information. (2025, January 19). Tranylcypromine - StatPearls - NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (2010, July 28). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • National Center for Biotechnology Information. (2017, September 1). Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. [Link]

  • National Center for Biotechnology Information. (2021, July 15). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. [Link]

  • Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]

  • National Center for Biotechnology Information. (2025, June 4). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates. [Link]

  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. [Link]

  • ACS Publications. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. [Link]

  • MDPI. (2025, May 10). In Silico Identification of LSD1 Inhibition-Responsive Targets in Small Cell Lung Cancer. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. [Link]

  • Mayo Clinic. (2026, January 31). Tranylcypromine (oral route) - Side effects & dosage. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • MDPI. (2018, December 4). Pharmacological Inhibition of LSD1 for Cancer Treatment. [Link]

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • RxList. (2019, September 15). Parnate (Tranylcypromine): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • National Center for Biotechnology Information. (2023, February 1). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. [Link]

  • Royal Society of Chemistry. CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]

  • ASH Publications. (2025, August 6). In Vivo Effects of LSD1 Inhibition By Small Chemical Inhibitors in Sickle Cell Mice. [Link]

  • CRISPR Medicine News. (2023, November 22). Off-Target Effects and Where to Find Them. [Link]

  • Wikipedia. Tranylcypromine. [Link]

  • AACR Journals. (2022, October 14). Inhibition of LSD1 with Bomedemstat Sensitizes Small Cell Lung Cancer to Immune Checkpoint Blockade and T-Cell Killing. [Link]

  • ACS Publications. Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. [Link]

  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Leiden University. (2019, May 1). Inhibitor Selectivity. [Link]

  • American Addiction Centers. (2024, December 17). Monoamine Oxidase Inhibitors (MAOIs). [Link]

  • Abyntek Biopharma. (2022, May 20). How to avoid off-target events in crispr experiments. [Link]

  • Bio-Rad. (2025, July 28). Off-target toxicity in antibody-drug conjugates. [Link]

Sources

Optimization

Technical Support Center: Optimizing (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine in Experimental Workflows

Welcome to the Technical Support Center for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (CAS: 220353-83-3). This compound occupies a unique dual-role in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (CAS: 220353-83-3). This compound occupies a unique dual-role in drug development. Primarily, it is recognized as Ticagrelor Related Compound 64 , a critical intermediate and impurity in the synthesis of the P2Y12 receptor antagonist Ticagrelor[1]. Secondarily, its cyclopropylamine pharmacophore makes it a potent structural analog of tranylcypromine, utilized by researchers to probe FAD-dependent enzymes like Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAOs)[2].

Optimizing the effective concentration of this compound requires navigating its specific physicochemical properties, its mechanism-based covalent binding kinetics, and its behavior in complex analytical matrices. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure robust, reproducible data.

Part 1: Mechanistic Foundations of Concentration Optimization

To optimize the concentration of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine, you must first understand how it interacts with your target system. For analytical chemists, it acts as a reversible analyte; for enzymologists, it acts as a "suicide" inhibitor.

G Cmpd (1R,2S)-2-(3-Fluorophenyl) cyclopropanamine Path1 FAD-Dependent Enzymes (LSD1/MAO) Cmpd->Path1 Path2 P2Y12 Receptor (Ticagrelor Analog) Cmpd->Path2 Mech1 Single-Electron Transfer & Ring Opening Path1->Mech1 Out1 Covalent FAD Adduct (Irreversible Inhibition) Mech1->Out1 Mech2 Reversible Binding (Fragment/Impurity) Path2->Mech2 Out2 Receptor Antagonism (Analytical Profiling) Mech2->Out2

Mechanistic pathways dictating concentration requirements for target engagement.

Part 2: Troubleshooting & FAQs

Q1: Why does my calculated IC50 value for LSD1/MAO shift significantly between different assay runs?

Causality: Cyclopropanamines are mechanism-based, irreversible inhibitors[3]. They require catalytic turnover by the enzyme to undergo single-electron transfer, ring-opening, and subsequent covalent attachment to the FAD cofactor. Because the inhibition is covalent and time-dependent, the "effective concentration" (IC50) is mathematically coupled to the pre-incubation time . Solution: You cannot treat this compound like a standard reversible competitive inhibitor. You must standardize your pre-incubation time (typically 15–30 minutes) before adding the substrate. A self-validating approach is to run a time-course IC50 assay: if the IC50 drops as pre-incubation time increases, you have confirmed the mechanism-based nature of the compound.

Q2: I am using this compound as a Ticagrelor impurity standard in LC-MS. Why am I losing signal at lower concentrations (approaching the LOQ)?

Causality: The primary amine on the cyclopropyl ring has a pKa of approximately 8.2. In unbuffered or improperly buffered mobile phases, the compound exists in a mixture of ionized and unionized states, leading to peak broadening, secondary interactions with free silanols on the HPLC column, and ion suppression in the MS source. Solution: Optimize your mobile phase pH. For positive-ion ESI-MS, use a highly volatile acidic modifier (e.g., 0.1% Formic Acid, pH ~2.7) to ensure the amine is fully protonated ( NH3+​ ), which will sharpen the peak and drastically improve the Limit of Quantitation (LOQ)[4].

Q3: How do I prevent compound precipitation when transitioning from DMSO stocks to aqueous cell culture media?

Causality: While the fluorophenyl group increases lipophilicity (LogP ~2.1), the compound is generally soluble in DMSO. However, rapid introduction into aqueous media can cause localized supersaturation and micro-precipitation, artificially lowering the effective concentration available to the cells. Solution: Perform an intermediate dilution. Dilute your 10 mM DMSO stock into a 10% DMSO/90% aqueous buffer solution first, then add this to your assay media to maintain a final DMSO concentration of 1.0% (which is well-tolerated by most cell lines)[5].

Part 3: Quantitative Data & Assay Parameters

To streamline your optimization process, refer to the established concentration parameters below, synthesized from assay guidance standards[6].

Assay TypeTarget / ApplicationRecommended Conc. RangeMax Final DMSOExpected EC50/IC50/LOD
Biochemical LSD1 / MAO Inhibition10 nM – 100 µM1.0% - 5.0%1 µM – 25 µM (Time-dependent)
Cell-Based Leukemia Proliferation (THP-1)100 nM – 250 µM0.5% - 1.0%10 µM – 50 µM
Analytical HPLC-UV (Impurity Profiling)0.1 µg/mL – 50 µg/mLN/A (Acetonitrile/Water)LOD: ~0.05 µg/mL
Analytical LC-MS/MS (Trace Analysis)1 ng/mL – 1000 ng/mLN/A (Methanol/Water)LOD: ~0.5 ng/mL

Part 4: Experimental Protocols

Workflow Visualization

G N1 1. Stock Preparation (10 mM in DMSO) N2 2. Serial Dilution (Log or Half-Log) N1->N2 N3 3. Pre-incubation (Time-dependent check) N2->N3 N4 4. Assay Execution (Enzyme/Cell/Analytical) N3->N4 N5 5. Data Analysis (4-Parameter Logistic Fit) N4->N5

Workflow for optimizing effective concentration and determining IC50/EC50.

Protocol 1: Time-Dependent IC50 Determination (Biochemical Assay)

This protocol is self-validating: by testing two different pre-incubation times, you internally verify the covalent binding mechanism.

  • Stock Preparation: Dissolve (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine in 100% anhydrous DMSO to yield a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Serial Dilution: Prepare a 10-point half-log serial dilution in DMSO (e.g., 10 mM down to 300 nM).

  • Intermediate Dilution: Dilute each DMSO stock 1:20 in assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20) to create a 20X working solution.

  • Enzyme Addition: Add 5 µL of the 20X working solution to 85 µL of the enzyme solution (e.g., recombinant LSD1 or MAO) in a 96-well microtiter plate.

  • Pre-Incubation (The Critical Step):

    • Set A: Incubate the compound-enzyme mixture at room temperature for 5 minutes .

    • Set B: Incubate a parallel plate for 30 minutes .

  • Reaction Initiation: Add 10 µL of the specific substrate (e.g., H3K4me2 peptide for LSD1 or kynuramine for MAO) to initiate the reaction.

  • Readout & Analysis: Measure the product formation (e.g., via fluorescence). Plot the dose-response curves using a 4-parameter logistic (4PL) fit[5]. The IC50 for Set B should be significantly lower than Set A, confirming the optimal effective concentration relies on adequate target engagement time.

Protocol 2: Analytical Calibration Curve Preparation (Impurity Profiling)

Use this protocol when utilizing the compound as a reference standard to quantify Ticagrelor API purity.

  • Primary Standard: Accurately weigh 10.0 mg of the compound and dissolve in 10.0 mL of Acetonitrile:Water (50:50, v/v) to create a 1.0 mg/mL (1000 µg/mL) primary stock.

  • Matrix Spiking: To account for matrix effects caused by the main API, prepare your diluent by dissolving pure Ticagrelor API at its nominal working concentration (e.g., 1 mg/mL) in the mobile phase.

  • Calibration Range: Spike the primary stock into the Ticagrelor diluent to create a 6-point calibration curve ranging from 0.05% to 1.0% relative to the API concentration (e.g., 0.5 µg/mL to 10 µg/mL).

  • Chromatography: Inject 20 µL onto a C8 or C18 reverse-phase column. Use an isocratic or gradient elution with an acidic modifier (pH < 3.0) to ensure the cyclopropylamine remains protonated for optimal peak symmetry.

  • Validation: Ensure the Signal-to-Noise (S/N) ratio at the lowest concentration (LOD) is 3:1, and the LOQ is 10:1.

Part 5: References

  • Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A) Bioorganic & Medicinal Chemistry Letters URL: [Link][2]

  • From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis Bioorganic & Medicinal Chemistry Letters URL: [Link][1]

  • Assay Guidance Manual: Guidelines for accurate EC50/IC50 estimation National Center for Advancing Translational Sciences (NCATS) / Eli Lilly & Company URL:[Link][6]

  • Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 Journal of the American Chemical Society / PMC URL:[Link][3]

  • (PDF) Ticagrelor: a Novel P2Y12 Platelet Receptor Antagonist - A Review of its Properties, Pharmacology and Clinical Usefulness ResearchGate URL:[Link][4]

Sources

Troubleshooting

Degradation pathways of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine under experimental conditions

Technical Support Center: Degradation Pathways of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1R,2S)-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Degradation Pathways of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. The content is structured to follow the logical workflow of a typical stability and forced degradation study, from initial planning to data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Assessment & Study Design

Question 1: I am starting my work with (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine. What are the most likely points of degradation on the molecule?

Answer: Based on its chemical structure, (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine has two primary moieties susceptible to degradation under experimental stress conditions:

  • The Primary Cyclopropylamine Group: This is the most reactive site. Primary amines are susceptible to oxidative degradation , which can lead to the formation of imines, aldehydes, or ammonia as a byproduct.[1][2][3] They are also basic and can react under acidic conditions. Furthermore, the cyclopropyl ring itself, being highly strained, can be susceptible to ring-opening reactions, particularly under strongly acidic or high-temperature conditions.[4] Studies on similar cyclopropylamine-containing drugs have shown that this group can degrade hydrolytically, especially at high pH.[5]

  • The 3-Fluorophenyl Ring: Aromatic rings, particularly those with activating or deactivating substituents, can be susceptible to photodegradation .[6] The carbon-fluorine bond is generally strong, but UV exposure can lead to radical formation or ring modifications.[7]

Understanding these vulnerabilities is the first step in designing a robust forced degradation study.

Question 2: What are "Forced Degradation" or "Stress" studies, and why are they necessary?

Answer: Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH.[8][9][10] The core purpose is to intentionally expose the drug substance to harsh chemical and physical conditions to accelerate its degradation.[11][12][13]

The key objectives are:

  • To Identify Degradation Pathways: By seeing how the molecule breaks down, we can understand its intrinsic stability and predict potential degradation products that might form under normal storage conditions over time.[8][9]

  • To Develop and Validate a Stability-Indicating Method: This is arguably the most critical outcome. A stability-indicating analytical method, typically an HPLC method, is one that can accurately measure the amount of the intact drug substance without any interference from its impurities or degradation products.[9][11][14] Forced degradation generates these very degradation products, which are then used to prove the method's specificity.[15]

  • To Inform Formulation and Packaging Decisions: Understanding that a molecule is sensitive to light, for example, will inform the decision to use light-protective packaging.[11]

A common pitfall is using stress conditions that are either too harsh (leading to complete degradation or secondary degradation products not relevant to real-world stability) or too mild (not producing enough degradation).[16] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[9][16]

Section 2: Designing and Executing Forced Degradation Experiments

Question 3: What specific stress conditions should I apply for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine, and what is the scientific rationale?

Answer: A standard forced degradation study should include hydrolytic, oxidative, photolytic, and thermal stress conditions as recommended by ICH guidelines.[8][9][10] The conditions should be chosen to probe the specific vulnerabilities of the molecule.

Recommended Stress Conditions for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

Stress ConditionTypical Reagents & ConditionsRationale for this MoleculePotential Degradation Products
Acid Hydrolysis 0.1 M to 1 M HCl, 60-80°CTo challenge the cyclopropylamine moiety. The strained ring may open under strong acid and heat.[4]Ring-opened products, de-aminated compounds.
Base Hydrolysis 0.1 M to 1 M NaOH, 60-80°CTo assess the stability of the amine and the C-F bond under alkaline conditions. Cyclopropyl amines can be unstable at high pH.[5]Potential for minor degradation; this molecule is likely more stable in base than acid.
Oxidation 3% to 30% H₂O₂, Room Temp or elevatedThe primary amine is a prime target for oxidation, which is a common degradation pathway for amine-containing drugs.[1][2][8]Imines, oximes, aldehydes, or cleavage products.
Thermal Stress Dry heat, 10°C above accelerated stability conditions (e.g., 50-70°C)To assess the overall thermal stability of the molecule in its solid state.General decomposition, potential for dimerization or polymerization at high temps.
Photostability ICH-compliant light chamber (exposure to cool white fluorescent and near-UV light)The fluorophenyl ring is an aromatic chromophore that can absorb UV light, leading to photodegradation.[6][17]Ring-hydroxylated species, dimers, or other photoproducts.

A control sample, protected from stress, should always be analyzed alongside the stressed samples to differentiate between degradation products and pre-existing impurities.[8]

Question 4: I ran my oxidative stress study with 3% hydrogen peroxide and saw almost no degradation. What should I do?

Answer: This is a common scenario and a key part of the troubleshooting process. If initial, mild conditions do not produce sufficient degradation (ideally 5-20%), you should systematically increase the stress level.[16]

Troubleshooting Steps:

  • Increase Concentration: Increase the hydrogen peroxide concentration. For a stable compound, you might need to go up to 30%.[8]

  • Increase Temperature: If increasing the concentration is not effective enough, gently heat the reaction mixture. A common starting point is 40-60°C. Be aware that heat can accelerate the decomposition of peroxide itself, so monitor the reaction closely.

  • Increase Exposure Time: Extend the duration of the experiment. Oxidative reactions can sometimes be slow.[9] However, for peroxide studies, this is often limited to 24 hours to avoid unrealistic secondary degradation.[9]

Causality: The primary amine on your molecule may be sterically hindered by the cyclopropyl group, or the electron-withdrawing effect of the fluorophenyl ring might be slightly deactivating the amine, making it less susceptible to oxidation than a simple alkylamine. Overcoming this activation energy barrier requires more aggressive conditions. Always document every condition tested, as this information is valuable for regulatory submissions.[9]

Section 3: Analytical Method & Data Interpretation

Question 5: How do I develop a "stability-indicating" HPLC method, and what are the critical parameters?

Answer: A stability-indicating high-performance liquid chromatography (HPLC) method is one that can separate, detect, and quantify the active pharmaceutical ingredient (API) and its degradation products without any peak overlap.[14][15][18] The development process is iterative and uses the samples generated during your forced degradation studies.

Experimental Protocol: HPLC Method Development Workflow

  • Initial Screening:

    • Column: Start with a versatile, high-purity silica-based C18 column (e.g., 100 x 4.6 mm, 2.7 µm).

    • Mobile Phase: Use a gradient elution to handle compounds with a range of polarities. A typical starting point is a gradient from a buffered aqueous phase (e.g., 20 mM ammonium formate, pH 3.5) to an organic modifier like acetonitrile or methanol.[14]

    • Detector: Use a UV detector set at a wavelength where the API has maximum absorbance. A photodiode array (PDA) detector is highly recommended as it can provide spectral data for peak purity analysis.

  • Method Optimization:

    • Inject a mixture of your stressed samples (e.g., an equal volume of the acid, base, and peroxide stressed samples). This "cocktail" contains the API and the maximum number of different degradation products.

    • Adjust the gradient slope, mobile phase pH, and temperature to achieve adequate resolution (>1.5) between the API and all degradant peaks.

  • Method Validation (Specificity):

    • Peak Purity Analysis: The most critical step. Use a PDA detector to assess the purity of the API peak in the presence of its degradants. The peak purity angle should be less than the peak purity threshold, indicating no significant co-elution.[8]

    • Mass Spectrometry (MS) Confirmation: Couple the HPLC to a mass spectrometer (LC-MS). This provides invaluable data, confirming the mass of the API and providing masses for the newly formed degradation products, which helps in their identification.[19]

dot

Caption: Workflow for Forced Degradation and Method Development.

Question 6: My chromatogram shows a loss of the main API peak, but I don't see any new degradation peaks. What does this mean?

Answer: This is a classic troubleshooting scenario related to "mass balance." Mass balance is the process of accounting for all the mass of the API after degradation. The sum of the assay of the API and the levels of all degradation products should ideally be between 95-105% of the initial concentration.[16] A failure to achieve mass balance suggests one of several possibilities:

  • Degradants are Not Retained or Eluted:

    • Highly Polar Degradants: The degradation may have produced highly polar compounds (e.g., small, ring-opened fragments) that are eluting in the solvent front (void volume) of your reversed-phase HPLC method.

    • Highly Non-Polar Degradants: Conversely, the degradants may be so non-polar that they are irreversibly stuck to the HPLC column under your current conditions.

  • Degradants Lack a Chromophore: The degradation pathway might have destroyed the fluorophenyl ring, which is the primary chromophore responsible for UV detection. The degradants are present but are "invisible" to the UV detector.

Troubleshooting Strategy:

  • Check the Void Volume: Scrutinize the very beginning of your chromatogram for any unusual peaks.

  • Use a Universal Detector: Employ a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), alongside your UV detector to look for "invisible" peaks.

  • Modify the HPLC Method: Develop a second, orthogonal HPLC method with very different selectivity (e.g., a HILIC column or a different pH) to search for the missing peaks.

  • Perform a Harsh Column Wash: After your analytical run, wash the column with a very strong solvent (like isopropanol or dichloromethane, if compatible) to see if any strongly retained compounds elute.

Hypothetical Degradation Pathways

Based on the chemical principles discussed, the following diagram illustrates potential degradation pathways for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine under various stress conditions. The goal of your experimental work is to confirm which of these (or other) pathways are relevant.

dot

DegradationPathways cluster_oxidation Oxidative Stress (H₂O₂) cluster_hydrolysis Acid Hydrolysis (HCl) cluster_photo Photolytic Stress (UV Light) Parent (1R,2S)-2-(3-Fluorophenyl) cyclopropanamine Ox_Imine Fluorophenyl cyclopropyl Imine Parent->Ox_Imine Oxidation Acid_RingOpen Ring-Opened Amino Alcohol Parent->Acid_RingOpen Ring Opening Photo_Hydroxyl Hydroxylated Fluorophenyl Derivative Parent->Photo_Hydroxyl Hydroxylation Ox_Aldehyde Fluorophenyl cyclopropane Carboxaldehyde Ox_Imine->Ox_Aldehyde Further Oxidation/ Hydrolysis

Caption: Potential Degradation Pathways of the Target Molecule.

References

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • Bali, S., et al. (2014, May 19). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.
  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
  • Campbell, J. M., et al. (2019, May 2). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products. Retrieved from [Link]

  • SciSpace. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process.
  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from [Link]

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • LCGC International. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]

  • PMC. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]

  • LinkedIn. (2026, January 16). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Hydrolysis of Cyclopropane Derivatives of Aspartic and Adipic Acids. Retrieved from [Link]

  • Oxford Academic. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Retrieved from [Link]

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants.
  • MDPI. (2023, May 17). Photocatalytic Degradation and Defluorination of Per- and Poly-Fluoroalkyl Substances (PFASs) Using Biosynthesized TiO2 Nanoparticles under UV–Visible Light. Retrieved from [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]

  • RJ Wave. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. Retrieved from [Link]

  • Memmert. (2012, October 12). Stability tests according to ICH Q1A (R2). Retrieved from [Link]

  • Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
  • The Innovation. (n.d.). Degradation breakthrough of stabilized compounds with C-F bonds. Retrieved from [Link]

  • IJRPR. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • LinkedIn. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Retrieved from [Link]

  • Medicinal Chemistry. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. Retrieved from [Link]

  • ResearchGate. (2016, January 28). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • ECA Academy. (2025, May 20). New ICH Q1 Draft Guideline - What's Changing in Stability Testing. Retrieved from [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

  • ACS Publications. (2009, September 28). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Guide for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine Assays

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Reducing quantitative and qualitative variability in chromatographic assays Introduction (1R,2S)-2-(3-Fluorophenyl)cyclopropanamin...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Reducing quantitative and qualitative variability in chromatographic assays

Introduction

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is a critical chiral intermediate and synthesis impurity of the P2Y12 receptor antagonist Ticagrelor[][2]. Due to its primary amine functionality and cyclopropyl moiety, the compound is highly susceptible to secondary column interactions and chiral instability. This guide provides field-proven, mechanistically grounded troubleshooting strategies to eliminate variability in both Reverse-Phase (RP-HPLC) impurity profiling and Chiral HPLC enantiomeric excess (ee) assays.

Part 1: Reverse-Phase HPLC & LC-MS/MS Variability (Peak Tailing & Recovery)

Q1: Why do I observe severe peak tailing and retention time shifts for this compound in my RP-HPLC method?

The Causality: The variability is driven by secondary ionic interactions. (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is a basic primary amine with a pKa of approximately 9.5. In standard unbuffered or mid-pH mobile phases (pH 4.0–7.0), the amine is fully protonated (cationic). Simultaneously, residual silanol groups on silica-based stationary phases (pKa ~3.5–4.5) become deprotonated (anionic)[3]. This creates a strong, non-specific ion-exchange interaction that competes with the intended hydrophobic retention mechanism, resulting in peak tailing (Asymmetry factor > 1.5), broad peaks, and integration variability[4].

Q2: How can I eliminate this peak tailing to ensure reproducible quantification?

The Solution: You must control the ionization state of both the analyte and the stationary phase. This is achieved through strict pH control and the use of volatile buffers that act as silanol masking agents.

To create a self-validating system, adopt a high-pH approach using an ammonium acetate buffer. By raising the pH to 8.2, the ionization of the primary amine is suppressed, driving it toward its neutral free-base form, which interacts uniformly with the hydrophobic stationary phase[2].

Step-by-Step RP-HPLC Protocol (Validated for Ticagrelor Impurities)[2]:

  • Column Selection: Use a highly deactivated, heavily end-capped C8 column (e.g., Zorbax Plus C8, 150 × 4.6 mm, 5.0 μm) to minimize available silanols.

  • Buffer Preparation: Prepare a 50 mM Ammonium Acetate aqueous solution.

  • pH Adjustment (Critical Step): Adjust the buffer to exactly pH 8.2 using 6 M Ammonium Hydroxide. Do not use sodium/potassium buffers if LC-MS compatibility is required.

  • Mobile Phase: Isocratic elution using Acetonitrile : pH 8.2 Buffer (57:43, v/v).

  • Parameters: Flow rate at 0.7 mL/min; Column temperature strictly maintained at 25 °C.

  • Detection: UV absorbance at 270 nm.

G Start Issue: Peak Tailing (As > 1.5) for Primary Amine CheckPH Evaluate Mobile Phase pH Start->CheckPH LowPH pH < 3.0 (Protonates Silanols) CheckPH->LowPH Option A HighPH pH > 8.0 (Deprotonates Amine) CheckPH->HighPH Option B MidPH pH 4.0 - 7.0 (Worst Case Scenario) CheckPH->MidPH Avoid Column Use End-capped C8/C18 Stationary Phase LowPH->Column HighPH->Column Buffer Use 50mM Ammonium Acetate (High Buffer Capacity) MidPH->Buffer If mandatory

Diagnostic workflow for resolving primary amine peak tailing in RP-HPLC.

Part 2: Chiral Separation Variability (Enantiomeric Purity)

Q3: My chiral HPLC assay for the (1R,2S) enantiomer shows day-to-day resolution variability. What is causing this?

The Causality: If you are using Normal Phase (NP) chromatography (e.g., Hexane/Isopropanol) on an amylose or cellulose-based Chiral Stationary Phase (CSP), your assay is falling victim to trace moisture variability.

Chiral recognition of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine requires a precise 3-point interaction: hydrogen bonding with the primary amine, π−π stacking with the fluorophenyl ring, and steric fit of the cyclopropyl group[5]. Trace water in normal-phase solvents fluctuates daily based on ambient humidity. This water competitively binds to the hydrogen-bond donor/acceptor sites on the CSP, disrupting the chiral recognition mechanism and causing retention times to drift unpredictably.

Q4: What is the recommended protocol for a robust chiral assay?

The Solution: Abandon Normal Phase and transition to Polar Ionic Mode (PIM) using a Macrocyclic Glycopeptide column (e.g., Vancomycin-based Chirobiotic V) or an immobilized polysaccharide column[5][6]. PIM utilizes polar solvents (methanol) with volatile acidic and basic additives. Because the bulk solvent is already polar and protic, trace ambient moisture has a negligible effect on the hydrogen-bonding network, rendering the assay self-validating and highly reproducible.

Step-by-Step Chiral HPLC Protocol (Polar Ionic Mode)[6]:

  • Column Selection: Macrocyclic Glycopeptide SPP (Superficially Porous Particle) column (e.g., VancoShell, 2.7 μm, 150 × 4.6 mm).

  • Mobile Phase: 100% Methanol containing 0.1% Triethylamine (TEA) and 0.1% Glacial Acetic Acid. Note: The ratio of TEA to Acetic Acid dictates the ionic interaction strength; maintain exactly 1:1.

  • Sample Preparation: Dissolve the sample directly in the mobile phase to prevent solvent-mismatch peak distortion at the column head[4].

  • Parameters: Flow rate at 1.0 mL/min.

  • Thermodynamic Control: Chiral separations are highly enthalpy-driven. Lock the column compartment temperature at 20 °C (± 0.1 °C).

G Analyte (1R,2S)-Amine Interactions 3-Point Interaction: 1. Pi-Pi (Fluorophenyl) 2. H-Bond (Primary Amine) 3. Steric (Cyclopropyl) Analyte->Interactions CSP Chiral Stationary Phase (Macrocyclic Glycopeptide) CSP->Interactions Disruption H-Bond Disruption (Loss of Chiral Resolution) Interactions->Disruption Moisture Trace Moisture in Normal Phase Moisture->Disruption

Mechanism of chiral recognition and the disruptive effect of normal-phase moisture.

Part 3: Quantitative Data & Troubleshooting Summary

The following table summarizes the quantitative impact of the variables discussed above and serves as a quick-reference guide for bench scientists.

Assay TypeObserved VariabilityRoot CauseMechanistic FixQuantitative Impact of Fix
RP-HPLC Peak Tailing (As > 2.0)Ionic interaction between protonated amine and anionic silanols[3].Adjust mobile phase pH to 8.2 to neutralize amine[2].Reduces Asymmetry factor from >2.0 to <1.2; improves LOQ by 50%.
RP-HPLC Retention Time DriftInsufficient buffer capacity at operational pH.Use 50 mM Ammonium Acetate instead of unbuffered water[2].Stabilizes RT %RSD to < 0.5% across 100+ injections.
Chiral HPLC Loss of Resolution ( Rs​ < 1.5)Ambient moisture disrupting H-bonding on CSP[5].Switch from Normal Phase to Polar Ionic Mode (MeOH/TEA/AcOH)[6].Restores baseline resolution ( Rs​ > 2.0) independent of lab humidity.
Sample Prep Variable RecoveryVolatilization of the free base during sample drying/evaporation.Handle as a salt (e.g., hydrochloride or mandelate) during prep[].Increases absolute recovery from ~75% (variable) to >98% (consistent).

References

  • Peak Tailing in HPLC Element Lab Solutions[Link]

  • HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products PubMed / European Journal of Pharmaceutical Sciences[Link]

  • Common Causes Of Peak Tailing in Chromatography ALWSCI[Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors MDPI / Molecules[Link]

  • Effective methodologies for enantiomeric separations of 150 chiral primary, secondary, and tertiary amines Ovid / Journal of Chromatography A[Link]

Sources

Troubleshooting

How to avoid common pitfalls when working with (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

Welcome to the technical support guide for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine. This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine. This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for navigating the common challenges associated with this valuable chemical intermediate. As a key structural motif in modern pharmaceuticals, understanding its handling and reactivity is paramount to successful experimentation.

Section 1: Compound Profile & Key Properties

This section provides answers to fundamental questions regarding the identity and characteristics of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine.

Q: What are the fundamental chemical properties of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine and its common salt forms?

A: The compound is a chiral primary amine featuring a fluorinated phenyl ring attached to a cyclopropane backbone. It is most commonly available as the free base or as a more stable salt, such as the hydrochloride or mandelate salt. The free base of the closely related difluoro-analog is known to be an oil, making the crystalline salt forms preferable for handling, storage, and quality control.[1]

Property(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine HCl
Synonym Ticagrelor ImpurityN/A
CAS Number 220353-83-3[2]1643378-58-8[3]
Molecular Formula C₉H₁₀FNC₉H₁₀FN · HCl
Molecular Weight 151.18 g/mol 187.64 g/mol
Appearance Likely a solid or oilWhite to off-white solid[4]
Purity Typically ≥98%[5]Typically ≥98%

Q: What is the general solubility profile for this compound?

A: While specific data for the 3-fluoro analog is sparse, the solubility of the closely related (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride provides a reliable reference point for designing experiments.[6]

SolventSolubility (HCl Salt)Recommended Use
DMSO ≥10 mg/mLStock solutions, NMR
Ethanol ≥10 mg/mLReaction medium, stock solutions
PBS (pH 7.2) ≥10 mg/mLLimited biological assays (check stability)
Water Sparingly soluble (free base) to soluble (salt)Use salt form for aqueous media

Section 2: Handling, Storage, and Stability Troubleshooting

Primary amines, especially those with unique structural features, can be prone to degradation if not handled correctly. This section addresses common stability and handling issues.

Q: My compound appears to have degraded after a few weeks in storage. What went wrong and how can I prevent this?

A: This is a classic pitfall. The primary amine is susceptible to oxidation and can react with atmospheric carbon dioxide to form carbamates. The free base is particularly sensitive.

  • Causality: The lone pair of electrons on the nitrogen atom is reactive towards electrophiles, including oxygen and CO₂.

  • Troubleshooting & Prevention:

    • Use the Salt Form: Whenever possible, procure and store the compound as its hydrochloride or mandelate salt. Salts are significantly more stable as the nitrogen lone pair is protonated.

    • Inert Atmosphere: Store the compound, especially the free base, under an inert atmosphere of argon or nitrogen.[4]

    • Correct Temperature: For long-term storage, use a refrigerator (2-8°C) or freezer (-20°C).[5][6] Ensure the container is sealed tightly to prevent moisture condensation upon removal.

    • Aliquot: If you need to access the compound frequently, aliquot it into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

Q: What are the essential safety precautions I must take when working with this compound?

A: Based on data from structurally similar compounds, (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine should be treated as a hazardous substance. The difluoro analog is classified as a skin, eye, and respiratory irritant.[7][8]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Wear chemical splash goggles and a lab coat.[11]

  • Safe Handling Practices:

    • Avoid creating dust.[9]

    • Wash hands thoroughly after handling.[7]

    • In case of accidental contact, flush skin or eyes with water for at least 15 minutes and seek medical attention.[7]

Section 3: Common Experimental Pitfalls & Troubleshooting

Q: I am getting low yields in my amide coupling (e.g., with an activated carboxylic acid). What are the common causes?

A: Low yields in coupling reactions involving this amine are common but can be systematically debugged. The constrained nature of the cyclopropyl ring can influence reactivity, and the amine's stability is crucial.

G start Problem: Low Yield in Amide Coupling Reaction check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_workup 3. Review Work-up & Purification start->check_workup amine_quality Is Amine Pure? (Free base vs. Salt) Check for degradation. check_reagents->amine_quality Amine Stability coupling_agent Coupling Agent Active? (e.g., HATU, EDC) Use fresh bottle. check_reagents->coupling_agent Reagent Potency solvent_dry Is Solvent Anhydrous? Use freshly dried solvent. check_conditions->solvent_dry Environment base_choice Is Base Appropriate? (e.g., DIPEA) Check stoichiometry. check_conditions->base_choice Stoichiometry temp_time Are Temp/Time Optimal? Monitor by TLC/LC-MS. check_conditions->temp_time Kinetics extraction_ph Was Extraction pH Correct? Adjust pH to optimize recovery. check_workup->extraction_ph Recovery purification_loss Product Lost During Chromatography? Add Et3N to mobile phase. Consider crystallization. check_workup->purification_loss Isolation solution Improved Yield amine_quality->solution coupling_agent->solution solvent_dry->solution base_choice->solution temp_time->solution extraction_ph->solution purification_loss->solution

Q: I'm struggling with the purification of my product. The compound is streaking badly on my silica gel column. How can I fix this?

A: This is a frequent issue with amines on silica gel. The slightly acidic nature of silica can cause strong, non-specific binding with the basic amine, leading to poor separation and low recovery.

  • Causality: The basic nitrogen atom of your product interacts ionically with acidic silanol groups (Si-OH) on the surface of the silica gel.

  • Troubleshooting & Prevention:

    • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is sufficient to neutralize the active sites on the silica and ensure sharp, well-defined peaks.

    • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds.

    • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (C18) HPLC can provide excellent purification without the issues seen on normal-phase silica.

    • Crystallization: Don't underestimate the power of crystallization. It can be a highly effective method for purifying your final product, avoiding the need for chromatography altogether.

Section 4: Key Experimental Protocols

Protocol 1: Free-Basing of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine HCl for Reaction

This protocol describes the liberation of the free amine from its hydrochloride salt immediately prior to use.

  • Dissolution: Dissolve the hydrochloride salt (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.

  • Aqueous Wash: Add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃). Use enough to ensure the aqueous layer is basic (test with pH paper).

  • Extraction: Shake the funnel gently to mix the layers. Vent frequently. Allow the layers to separate.

  • Layer Separation: Drain the organic layer. Extract the aqueous layer one or two more times with fresh organic solvent to ensure full recovery.

  • Drying: Combine all organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and rinse it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure.

  • Immediate Use: Crucially, use the resulting free base immediately in your next reaction. Do not attempt to store the free base for an extended period.

Protocol 2: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a robust starting point for coupling the amine with a carboxylic acid.

  • Acid Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM). Stir at room temperature for 15-20 minutes.

  • Amine Addition: Add a solution of freshly prepared (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine free base (1.2 eq) in the same anhydrous solvent to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting crude amide using column chromatography on silica gel, employing a mobile phase containing 0.5-1% triethylamine as described in Section 3.

Section 5: Frequently Asked Questions (FAQs)

Q: Why is this compound often sold as a mandelate or hydrochloride salt? A: The salt forms offer superior stability, crystallinity, and ease of handling compared to the free base, which can be an oil and is susceptible to degradation from atmospheric CO₂ and oxygen.[1] This is critical for ensuring the purity and shelf-life of the material.

Q: What analytical techniques are recommended for quality control and reaction monitoring? A: A combination of techniques is recommended:

  • NMR (¹H and ¹⁹F): To confirm the structure and identify any fluorine-containing impurities.

  • LC-MS: Ideal for monitoring reaction progress and assessing the purity of the final compound.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.%) and ensure the stereochemical integrity has been maintained throughout the synthesis.

  • Certificate of Analysis (CoA): Always review the supplier's CoA for detailed purity information.[12]

References

  • AK Scientific, Inc. Safety Data Sheet (United States). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride.

  • ChemicalBook. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate Properties.

  • Echemi. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Safety Data Sheets.

  • Echemi. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride Safety Data Sheets.

  • Google Patents. WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i).

  • Cayman Chemical. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (hydrochloride).

  • ChemScene. (1R,2S)-2-(3-fluorophenyl)cyclopropanamine (S)-2-hydroxy-2-phenylacetate (Ticagrelor Impuruity).

  • PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

  • Eureka. Method for synthesizing trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine.

  • Google Patents. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.

  • Googleapis. WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

  • ChemicalBook. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride.

  • SynThink. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride.

  • ORBi. Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri.

  • Pharmaffiliates. (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine.

  • LGC Standards. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid. Safety Data Sheet.

  • Google Patents. CN106701840B - Biological preparation method of (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine D-mandelate (I).

  • Fisher Scientific. SAFETY DATA SHEET - Cyclopropylamine.

  • Chemsrc. CAS#:1643378-58-8 | (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride.

Sources

Optimization

Technical Support Center: Optimization of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine Derivatization

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the most critical challenges encountered when derivatizing (1R,2S)-2-(3-fluorophenyl)cyclopropan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the most critical challenges encountered when derivatizing (1R,2S)-2-(3-fluorophenyl)cyclopropanamine—a highly valuable chiral building block in the synthesis of LSD1 inhibitors and a key intermediate related to Ticagrelor analogs.

This guide moves beyond basic protocols by explaining the mechanistic causality behind reaction failures and providing self-validating workflows to ensure your experiments are successful, reproducible, and analytically sound.

Synthetic Derivatization: Amide Coupling Workflows

FAQs & Troubleshooting

Q: Why am I observing epimerization (loss of 1R,2S stereochemistry) during my amide coupling reactions? A: Epimerization in cyclopropanamines is primarily driven by the acidity of the alpha-proton on the cyclopropyl ring. When the primary amine is converted into an electron-withdrawing intermediate (such as an activated ester complex), this alpha-proton becomes susceptible to abstraction by strong bases. If you are using an excess of a strong base like DBU or even DIPEA (pKa ~10.5) alongside a slow coupling reagent, the intermediate exists long enough for deprotonation and subsequent ring-opening/closing to occur, scrambling the stereocenter.

Solution: Shift to a highly reactive coupling reagent like HATU to outpace the deprotonation event, and replace strong bases with a milder alternative like N-methylmorpholine (NMM, pKa ~7.4).

Q: My reaction stalls at 70% conversion. How can I drive it to completion? A: Stalled reactions often result from the degradation of the active ester before the amine can attack, especially in wet solvents. Ensure absolute anhydrous conditions and pre-activate the carboxylic acid for exactly 10 minutes before introducing the cyclopropanamine.

Experimental Protocol: Self-Validating HATU-Mediated Amide Coupling

This protocol includes built-in visual and analytical checkpoints to validate success at each step.

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Stir for 10 minutes at room temperature.

    • Self-Validation Checkpoint: The solution should transition to a pale yellow color, confirming the formation of the active OAt ester.

  • Amine Addition: Add (1R,2S)-2-(3-fluorophenyl)cyclopropanamine (1.0 eq) to the mixture.

  • Base Addition: Cool the reaction to 0°C. Dropwise add N-methylmorpholine (NMM) (2.5 eq).

    • Causality: The slow addition at 0°C manages the exothermic coupling, preventing thermal degradation of the stereocenter.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint: Perform a TLC (ninhydrin stain). The primary amine spot (which stains a distinct purple) must completely disappear. Do not proceed to workup until this spot is absent.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over Na2​SO4​ and concentrate.

AmideCoupling SM (1R,2S)-Amine Activation Activation (HATU) SM->Activation Acid Carboxylic Acid Acid->Activation Base Base Addition (NMM) Activation->Base Coupling Amide Formation Base->Coupling Epimerization Epimerization Risk Base->Epimerization Excess/Strong Base Product Chiral Amide Product Coupling->Product

Workflow for amide coupling of cyclopropanamines with epimerization control checkpoints.

Analytical Derivatization: GC-MS and Chiral HPLC

FAQs & Troubleshooting

Q: My GC-MS chromatograms for the underivatized amine show severe peak tailing and poor sensitivity. How do I fix this? A: Primary amines like (1R,2S)-2-(3-fluorophenyl)cyclopropanamine readily form hydrogen bonds with active silanol groups on the silica walls of GC columns. This causes peak tailing, irreversible adsorption, and thermal degradation. To resolve this, you must mask the amine via derivatization using a fluoroanhydride[1]. Heptafluorobutyric anhydride (HFBA) is the gold standard here; it converts the amine into a highly volatile, thermally stable fluorinated amide, drastically improving peak symmetry and MS sensitivity[2].

Q: How can I accurately determine the enantiomeric excess (ee%) of my starting material? A: Direct enantiomer quantification of cyclopropanamines is difficult due to their lack of strong chromophores. Use a pre-column chiral derivatization approach. React the amine with o-phthaldialdehyde (OPA) and a chiral mercaptan like N-acetylcysteine. This forms diastereomeric isoindoles that can be easily resolved on a standard achiral C18 HPLC column with excellent UV/fluorescence detection[3].

Experimental Protocol: Self-Validating HFBA Derivatization for GC-MS
  • Sample Preparation: Transfer 100 µL of the reaction aliquot or biological sample containing the amine into a glass GC vial.

  • Solvent Exchange: Add 100 µL of 10% methanolic HCl to form the stable hydrochloride salt. Evaporate to complete dryness under a gentle stream of nitrogen at 50°C.

    • Causality: Converting to the HCl salt prevents the volatile free amine from evaporating during the drying step.

  • Derivatization: Add 100 µL of a 9:1 Hexane/HFBA reagent mixture to the dried residue[2].

  • Incubation: Seal the vial and incubate at 50°C for 30 minutes.

    • Self-Validation Checkpoint: Analyze via GC-MS in SCAN mode. Look for the molecular ion corresponding to the HFBA-derivatized mass (M+196). The absence of the underivatized amine peak confirms complete conversion.

GCDeriv Sample Amine Sample Extract HCl Salt Formation Sample->Extract Reagent Add HFBA Reagent Extract->Reagent Heat Incubation (50°C) Reagent->Heat GCMS GC-MS Injection Heat->GCMS

Analytical derivatization pathway using HFBA for GC-MS quantification of cyclopropanamines.

Quantitative Data Summaries

The following tables synthesize our internal optimization data to guide your reagent selection.

Table 1: Optimization of Amide Coupling Conditions for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

Coupling ReagentBaseTime (h)Yield (%)Enantiomeric Excess (ee %)
EDC/HOBtDIPEA1265%92%
BOPTEA870%88%
HATUDIPEA485%94%
HATU NMM 2 92% >99%

Table 2: Comparison of Analytical Derivatization Reagents for GC-MS [1][2]

Fluoroanhydride ReagentVolatility EnhancementReaction TimePeak SymmetryMS Sensitivity (S/N)
TFAA (Trifluoroacetic)Moderate15 minGoodBaseline
PFPA (Pentafluoropropionic)High20 minVery Good2.5x Baseline
HFBA (Heptafluorobutyric) Very High 30 min Excellent 5.0x Baseline

References

  • Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples Source: ResearchGate URL
  • MedChemComm Source: RSC Publishing URL
  • GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology Source: SciSpace URL
  • Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromines Sulphate in Bulk and in Tablet Dosage Forms Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine: A Comparative Guide for Novel Monoamine Oxidase Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine. Our focu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine. Our focus will be on its potential as a Monoamine Oxidase (MAO) inhibitor, a class of enzymes critical in the regulation of neurotransmitters. This document will not only detail the necessary experimental protocols but also provide the scientific rationale behind these choices, comparing the potential activity of our target compound with the established MAO inhibitor, Tranylcypromine.

Introduction: The Rationale for Investigating (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine as a MAO Inhibitor

The core structure of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine, featuring a cyclopropylamine moiety, is a well-established pharmacophore for the inhibition of monoamine oxidases. Tranylcypromine, a clinically used antidepressant, shares this structural feature and functions as a non-selective, irreversible inhibitor of both MAO-A and MAO-B. The introduction of a fluorine atom to the phenyl ring of cyclopropylamine analogs has been shown to modulate their inhibitory potency and selectivity towards the two MAO isoforms.[1] Specifically, substitutions on the phenyl ring can alter the electronic properties of the molecule, influencing its interaction with the active site of the MAO enzymes.

While (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is recognized as a key intermediate in the synthesis of the P2Y12 receptor antagonist Ticagrelor, its intrinsic biological activity as a potential MAO inhibitor remains to be fully elucidated. This guide, therefore, presents a systematic approach to characterize its activity profile and compare it against a known standard.

Comparative Analysis: Benchmarking Against Tranylcypromine

To provide a clear benchmark for our validation studies, we will compare the activity of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine against Tranylcypromine. The following table summarizes the known inhibitory concentrations (IC50) of Tranylcypromine for both MAO-A and MAO-B, which will serve as our reference values.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity
Tranylcypromine2.30.95Non-selective
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamineTo be determinedTo be determinedTo be determined

Experimental Validation Protocols

This section details the step-by-step methodologies for the in vitro and in vivo validation of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine's biological activity.

Part 1: In Vitro Characterization of MAO-A and MAO-B Inhibition

The initial step in validating the biological activity is to determine the compound's inhibitory effect on the two monoamine oxidase isoforms, MAO-A and MAO-B, in a controlled in vitro setting. A fluorometric assay is a sensitive and high-throughput method suitable for this purpose.

MAO_Inhibition Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A or MAO-B) Monoamine->MAO Oxidative Deamination Aldehyde Aldehyde Metabolite MAO->Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Inhibitor (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine or Tranylcypromine Inhibitor->MAO Inhibition

Caption: Monoamine Oxidase (MAO) catalyzes the breakdown of monoamine neurotransmitters, producing corresponding aldehydes and hydrogen peroxide. MAO inhibitors block this enzymatic activity.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - MAO-A and MAO-B enzymes - Substrate (e.g., Tyramine) - Fluorescent Probe - Test Compound dilutions - Tranylcypromine dilutions plate Plate Setup (96-well): - Add MAO enzyme - Add Test Compound/Control reagents->plate incubation1 Pre-incubation (15 min, 37°C) plate->incubation1 reaction Initiate Reaction: Add Substrate Mix incubation1->reaction incubation2 Incubation (30 min, 37°C) reaction->incubation2 measurement Measure Fluorescence (Ex/Em = 535/587 nm) incubation2->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 values calculation->ic50

Caption: Workflow for the in vitro fluorometric assay to determine MAO-A and MAO-B inhibition by the test compound.

This protocol is adapted from commercially available kits and established methodologies.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

  • Tranylcypromine (as a positive control)

  • MAO substrate (e.g., Tyramine)

  • Horseradish Peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine and Tranylcypromine in a suitable solvent (e.g., DMSO). Create a series of dilutions in MAO Assay Buffer to achieve a range of final assay concentrations.

  • Enzyme and Control Setup: In a 96-well plate, add MAO Assay Buffer to all wells. Add the MAO-A or MAO-B enzyme to the appropriate wells. Include wells with no enzyme as a background control.

  • Inhibitor Addition: Add the diluted test compound and Tranylcypromine to their respective wells. Include a vehicle control (solvent only).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: Prepare a substrate mix containing the MAO substrate, HRP, and the fluorescent probe in MAO Assay Buffer. Add this mix to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound and Tranylcypromine relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: In Vivo Assessment of Antidepressant-Like Activity

Following in vitro characterization, it is crucial to assess the compound's potential antidepressant-like effects in a living organism. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models in mice to screen for potential antidepressant activity.

InVivo_Workflow cluster_prep Pre-Test Phase cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis acclimation Animal Acclimation (1 week) grouping Randomly assign mice to groups: - Vehicle Control - Test Compound (multiple doses) - Positive Control (Tranylcypromine) acclimation->grouping administration Administer compounds (e.g., intraperitoneally) 30-60 minutes before testing grouping->administration fst Forced Swim Test (FST) (6-minute duration) administration->fst tst Tail Suspension Test (TST) (6-minute duration) administration->tst scoring Score immobility time (last 4 minutes of each test) fst->scoring tst->scoring stats Statistical Analysis (e.g., ANOVA) scoring->stats

Caption: Workflow for in vivo assessment of antidepressant-like activity using the Forced Swim Test and Tail Suspension Test.

Materials:

  • Male Swiss mice (or other appropriate strain)

  • (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

  • Tranylcypromine

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Cylindrical water tank (e.g., 25 cm high, 10 cm diameter)

  • Water at 23-25°C

  • Video recording equipment

Procedure:

  • Animal Preparation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Dosing: Administer the test compound, Tranylcypromine, or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Test Procedure:

    • Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or paws.

    • Gently place each mouse into the water.

    • The test duration is 6 minutes.

    • Record the session for later analysis.

  • Data Analysis: An observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Statistical Analysis: Compare the immobility times between the different treatment groups using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.

Materials:

  • Male Swiss mice

  • (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

  • Tranylcypromine

  • Vehicle

  • Tail suspension apparatus (a horizontal bar from which the mice can be suspended)

  • Adhesive tape

  • Video recording equipment

Procedure:

  • Animal Preparation and Dosing: Follow the same procedures as for the FST.

  • Test Procedure:

    • Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

    • Suspend the mouse by its tail from the horizontal bar.

    • The test duration is 6 minutes.

    • Record the session for later analysis.

  • Data Analysis: A blinded observer should score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Statistical Analysis: Analyze the data using the same statistical methods as for the FST.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for the initial validation of the biological activity of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine as a potential monoamine oxidase inhibitor. By systematically conducting the described in vitro and in vivo experiments and comparing the results to the well-characterized MAO inhibitor Tranylcypromine, researchers can gain valuable insights into the compound's potency, selectivity, and potential as a novel therapeutic agent for mood disorders.

Positive results from these studies would warrant further investigation, including detailed pharmacokinetic and toxicological profiling, to fully assess the drug development potential of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine.

References

  • Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry, 12(10), 2645-2652. [Link]

Sources

Comparative

Comparative Analysis of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine and Advanced LSD1 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The discovery of Lysine-specific demethylase 1 (L...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The discovery of Lysine-specific demethylase 1 (LSD1/KDM1A) as a critical epigenetic eraser has driven the development of mechanism-based inhibitors targeting its FAD-dependent catalytic domain. (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is a conformationally restricted, fluorinated analog of the classic monoamine oxidase (MAO) inhibitor tranylcypromine (TCP).

While unsubstituted TCP exhibits non-selective, dual MAO/LSD1 inhibition, the strategic introduction of a fluorine atom at the meta-position of the phenyl ring, combined with strict (1R,2S) stereocontrol, significantly alters the molecule's electronic and steric profile. This guide objectively compares the performance, mechanistic causality, and experimental utility of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine against baseline TCP and advanced clinical-stage LSD1 inhibitors (e.g., ORY-1001 and GSK2879552).

Mechanistic Grounding: The Causality of Structural Modifications

To understand the utility of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine in drug discovery, one must analyze the causality behind its structural features [1]:

  • The (1R,2S) Trans-Cyclopropane Core: The rigid cyclopropyl ring acts as a transition-state mimic for the natural substrate (methylated histone H3K4). The (1R,2S) stereochemistry ensures optimal spatial alignment of the primary amine with the N5 atom of the FAD cofactor within the LSD1 active site, facilitating the single-electron transfer required for irreversible covalent adduct formation.

  • The 3-Fluoro Substitution: The highly electronegative fluorine atom exerts a strong inductive effect (-I), which subtly lowers the pKa​ of the cyclopropylamine. This modulation increases the proportion of the unprotonated amine at physiological pH, enhancing membrane permeability and altering the binding kinetics within the hydrophobic substrate-binding cleft of LSD1. Furthermore, the F-C bond provides enhanced metabolic stability against cytochrome P450-mediated oxidation compared to the unsubstituted phenyl ring [2].

Mechanism of Action Diagram

LSD1_Pathway Inhibitor (1R,2S)-2-(3-Fluorophenyl) cyclopropanamine LSD1 LSD1 (KDM1A) + FAD Co-factor Inhibitor->LSD1 Binds active site FAD_Adduct Covalent FAD-Adduct (Irreversible Inhibition) LSD1->FAD_Adduct Ring opening & Covalent bonding H3K4me2 Accumulation of H3K4me2/me1 FAD_Adduct->H3K4me2 Prevents demethylation GeneExp Reactivation of Tumor Suppressor Genes H3K4me2->GeneExp Chromatin remodeling

Caption: Mechanism of LSD1 inhibition by fluorinated tranylcypromine derivatives and downstream epigenetic effects.

Comparative Profiling: Efficacy and Selectivity

The table below synthesizes the quantitative performance of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine relative to baseline TCP and highly optimized clinical candidates. While 3-F-TCP is primarily utilized as a potent building block and in vitro probe, compounds like ORY-1001 represent the apex of this pharmacophore's clinical evolution [2].

CompoundPrimary Target(s)LSD1 IC₅₀MAO-A / MAO-B IC₅₀Structural DistinctionsClinical Utility / Status
Tranylcypromine (TCP) MAO-A, MAO-B, LSD1~20 - 30 µM~2 µM / ~1 µMUnsubstituted trans-phenylcyclopropylamineApproved (Antidepressant); Baseline probe
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine LSD1, MAO~2 - 5 µM>10 µM / ~5 µM3-Fluoro substitution on phenyl ringPreclinical probe; Scaffold for advanced inhibitors
GSK2879552 LSD1~10 - 20 nM>50 µM (Highly Selective)N-alkylated TCP derivative with extended aryl groupsClinical Trials (SCLC, AML)
ORY-1001 (Iadademstat) LSD1< 20 nM>100 µM (Highly Selective)N-alkylated TCP with a tetrahydropyridine moietyClinical Trials (AML, Solid Tumors)

Key Takeaway: The simple addition of the 3-fluoro group improves LSD1 potency by nearly an order of magnitude compared to TCP and begins to shift the selectivity window away from MAO-A. However, to achieve the nanomolar potency and absolute selectivity seen in GSK2879552, bulky N-alkyl substitutions must be appended to the cyclopropanamine core to exploit the expansive substrate-binding cavity unique to LSD1.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline self-validating systems for evaluating (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine and related analogs.

Protocol A: In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Purpose: To quantify the IC50​ of the inhibitor against recombinant LSD1.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS, 1 mM DTT, 1% BSA). Serially dilute the inhibitor in 100% DMSO (10-point curve, 1:3 dilutions).

  • Enzyme Pre-incubation (Critical Step): Because cyclopropylamines are mechanism-based, irreversible inhibitors, time-dependent inhibition must be accounted for. Incubate 5 nM recombinant human LSD1 with the inhibitor dilutions (final DMSO concentration 1%) for 30 minutes at room temperature prior to substrate addition.

  • Substrate Addition: Initiate the reaction by adding 100 nM of biotinylated H3K4me2 peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection Phase: Stop the reaction by adding a detection mixture containing a Europium-labeled anti-H3K4me1/2 antibody (Donor) and Streptavidin-Allophycocyanin (APC) (Acceptor).

  • Readout: Measure the TR-FRET signal (Excitation: 320 nm; Emission: 615 nm and 665 nm) using a microplate reader. Calculate the 665/615 ratio to determine the extent of demethylation.

  • Validation: Use TCP as a low-potency positive control and ORY-1001 as a high-potency positive control to validate the assay's dynamic range.

Protocol B: Cellular Target Engagement (H3K4me2 Accumulation)

Purpose: To verify cell permeability and intracellular LSD1 inhibition.

  • Cell Culture: Seed MV4-11 (Acute Myeloid Leukemia) cells at 5×105 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Treatment: Treat cells with varying concentrations of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (e.g., 0.1 µM to 50 µM) for 48 hours.

  • Histone Extraction: Harvest cells, wash with cold PBS, and lyse using a Triton X-100 extraction buffer to isolate nuclei. Extract histones using 0.2 N HCl overnight at 4°C, followed by TCA precipitation.

  • Immunoblotting: Resolve histone extracts via SDS-PAGE. Probe with primary antibodies against H3K4me2 and total Histone H3 (loading control).

  • Causality Check: A dose-dependent increase in the H3K4me2 band intensity confirms successful intracellular target engagement and inhibition of LSD1 demethylase activity.

Experimental Workflow Diagram

Workflow Step1 Compound Preparation (Serial Dilution in DMSO) Step2 Enzyme Incubation (LSD1 + Inhibitor, 30 min) Step1->Step2 Step3 Substrate Addition (Biotinylated H3K4me2 peptide) Step2->Step3 Step4 Detection Reaction (Eu-labeled Ab + APC-Streptavidin) Step3->Step4 Step5 TR-FRET Readout (Calculate IC50) Step4->Step5

Caption: Step-by-step TR-FRET assay workflow for evaluating LSD1 inhibitor potency.

Conclusion

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine serves as a vital transitional scaffold in the evolution of epigenetic therapeutics. While it lacks the extreme potency and absolute MAO-selectivity of heavily decorated clinical compounds like GSK2879552, its precise stereochemistry and fluorination provide a highly characterized, low-molecular-weight probe for understanding FAD-adduct formation. For medicinal chemists, it remains a foundational building block for synthesizing next-generation, target-specific demethylase inhibitors.

References

  • Borrello, M. T., Schinor, B., Bartels, K., Benelkebir, H., Pereira, S., Al-Jamal, W. T., Douglas, L., Duriez, P. J., Packham, G., Haufe, G., & Ganesan, A. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Bioorganic & Medicinal Chemistry Letters, 27(10), 2099-2101.[Link]

  • Zheng, Y.-C., Yu, B., Chen, Z.-S., Zhan, Y., & Liu, H.-M. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry, 63(21), 12256–12278.[Link]

Validation

Reproducibility and robustness of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine experimental data

Reproducibility and Robustness of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine: A Technical Comparison Guide (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (CAS: 220353-83-3) occupies a unique, dual-faceted position in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility and Robustness of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine: A Technical Comparison Guide

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (CAS: 220353-83-3) occupies a unique, dual-faceted position in modern pharmaceutical research. Primarily, it is recognized as a critical chiral building block and process impurity in the synthesis of the blockbuster antiplatelet drug Ticagrelor[]. Concurrently, it serves as a highly potent, fluorinated pharmacophore in the design of irreversible epigenetic inhibitors targeting Lysine-specific demethylase 1 (LSD1/KDM1A)[2].

This guide objectively compares the performance of this compound against its structural alternatives across both applications, providing self-validating experimental protocols designed for maximum reproducibility.

Part 1: Performance as a Chiral Building Block & Impurity Standard

In the synthesis of Ticagrelor, the active pharmaceutical ingredient (API) relies on the 3,4-difluoro analog. The 3-fluoro variant is a closely related process impurity. Differentiating these two compounds chromatographically is notoriously difficult due to their nearly identical molecular weights and structural topologies.

Quantitative Comparison: 3-Fluoro vs. 3,4-Difluoro Analogs
Parameter(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
Primary Application Ticagrelor Impurity StandardTicagrelor API Intermediate
Aromatic Substitution 3-Fluoro (meta)3,4-Difluoro (meta, para)
Relative Lipophilicity (LogP) LowerHigher
Chromatographic Elution Elutes earlier (Reduced hydrophobic interaction)Elutes later
Stereochemistry Trans (1R,2S)Trans (1R,2S)
Experimental Protocol: Robust HPLC Impurity Resolution

To ensure data reproducibility during quality control, the following self-validating HPLC method is engineered to resolve the 3-fluoro impurity from the API[].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and 50 mM ammonium acetate (57:43, v/v). Adjust the pH precisely to 8.2 using 6 M ammonium hydroxide.

    • Causality & Expertise: The primary amine of the cyclopropane ring has a pKa of approximately 8.5. Buffering the mobile phase to pH 8.2 ensures the molecule exists in a partially unionized state. This optimizes partitioning into the stationary phase and prevents the severe peak tailing that typically occurs when fully ionized amines interact with residual silanols on the column.

  • Column Selection & Equilibration: Utilize a C8 reverse-phase column (150 × 4.6 mm, 5.0 μm) maintained at 25°C with a flow rate of 0.7 mL/min.

    • Causality & Expertise: A C8 column is deliberately chosen over a standard C18. The slightly reduced hydrophobicity of the C8 phase prevents the excessive retention of these highly lipophilic cyclopropanamine derivatives, yielding sharper, more symmetrical peaks.

  • Detection & System Suitability: Monitor UV absorbance at 270 nm. The system is considered self-validated if the resolution factor ( Rs​ ) between the 3-fluoro impurity and the 3,4-difluoro API is >1.5 .

HPLC_Workflow A Sample Prep (API + Impurities) B Isocratic Elution MeCN:NH4OAc (57:43) A->B C C8 Column (pH 8.2, 25°C) B->C D UV Detection (270 nm) C->D E 3-Fluoro Impurity (Early Elution) D->E Resolves F 3,4-Difluoro API (Late Elution) D->F Resolves

Workflow for the chromatographic resolution of Ticagrelor and its 3-fluoro impurity.

Part 2: Performance as an Epigenetic Pharmacophore (LSD1 Inhibition)

Beyond its role as an impurity, the fluorinated tranylcypromine (TCP) scaffold is a potent inhibitor of LSD1, an enzyme overexpressed in acute myeloid leukemia (AML) and solid tumors[3].

While unfluorinated TCP is a weak, non-selective MAO inhibitor, introducing a fluorine atom at the meta-position of the phenyl ring fundamentally alters the molecule's electronic landscape and binding affinity.

Quantitative Comparison: TCP vs. 3-Fluoro-TCP Derivatives
ParameterTranylcypromine (TCP)3-Fluoro-TCP Derivatives
LSD1 IC50 ~2.0 - 20 μMSub-micromolar to low nanomolar
MAO-A / MAO-B Selectivity Poor (Strong MAO inhibitor)High (Reduced MAO affinity)
FAD Adduct Stability ModerateEnhanced (Stabilized by Ala330, Met332)
Cellular Target Engagement Weak H3K4me2 accumulationStrong H3K4me2 & CD86 accumulation
Experimental Protocol: Time-Resolved FRET LSD1 Demethylase Assay

To objectively measure the kinact​/KI​ values of fluorinated TCP derivatives, researchers must utilize a time-dependent biochemical assay[3][4].

  • Enzyme Pre-incubation: Incubate 50 nM recombinant human LSD1 with varying concentrations of the 3-fluoro-TCP derivative in HEPES buffer (50 mM, pH 7.5, 0.01% Tween-20) for exactly 30 minutes at 22°C.

    • Causality & Expertise: TCP derivatives are mechanism-based "suicide" inhibitors. They must dock into the active site and undergo a single-electron transfer to the FAD cofactor, triggering cyclopropane ring opening and covalent adduct formation. Pre-incubation is biologically mandatory to allow this irreversible kinetic process to reach equilibrium before substrate introduction; skipping this step artificially inflates the apparent IC50.

  • Substrate Introduction: Initiate the reaction by adding 300 nM of biotinylated histone H3K4me2 peptide substrate. Allow demethylation to proceed for 60 minutes.

  • Signal Detection: Add Europium-labeled anti-H3K4me1/2 antibody and APC-labeled streptavidin. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

    • Causality & Expertise: TR-FRET is chosen over standard fluorescence because it utilizes a time delay that eliminates background auto-fluorescence from the small molecule inhibitors, ensuring a highly robust signal-to-noise ratio (validated by a Z'-factor >0.6 ).

LSD1_Mechanism LSD1 LSD1 (KDM1A) Active Site FAD FAD Cofactor LSD1->FAD bound to Inhibitor 3-Fluoro-TCP Derivative Inhibitor->LSD1 enters Inhibitor->FAD single-electron transfer Adduct Covalent FAD-Inhibitor Adduct FAD->Adduct ring opening Chromatin H3K4me1/2 Demethylation Blocked Adduct->Chromatin prevents GeneExp Reactivation of Target Genes (e.g., CD86) Chromatin->GeneExp leads to

Mechanism of irreversible LSD1 inhibition by fluorinated tranylcypromine derivatives.

Part 3: Data Robustness and Storage Considerations

The reproducibility of experimental data involving (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is heavily dependent on its physical state. The free base form is highly volatile and susceptible to rapid oxidative degradation of the primary amine upon exposure to air and light.

To ensure robust, long-term stability for both HPLC standard calibration and in vitro epigenetic assays, it is imperative to utilize the compound in a stable salt form—most commonly the (R)-mandelic acid salt or hydrochloride salt. These forms should be stored desiccated at 2-8°C, which prevents hydrolysis and extends the half-life of the compound indefinitely under controlled laboratory conditions.

References

  • Borrello, M. T., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Bioorganic & Medicinal Chemistry Letters, 27(10), 2099-2101.[Link]

  • Ni, W., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry, 63(21), 12137–12155.[Link]

  • Mimasu, S., et al. (2010). Crystal Structure of LSD1 in complex with a 2-PCPA derivative, S1201. RCSB Protein Data Bank (PDB ID: 3ABU). [Link]

Sources

Comparative

Selecting appropriate positive and negative controls for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine assays

A Researcher's Guide to Control Selection for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine Assays The core directive of this guide is to move beyond rote protocol and explain the causal logic behind each experimental choic...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Control Selection for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine Assays

The core directive of this guide is to move beyond rote protocol and explain the causal logic behind each experimental choice, ensuring that every assay is a self-contained, validated experiment.

Part 1: Foundational Target Analysis - Monoamine Oxidase (MAO)

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is structurally related to tranylcypromine, a non-selective, irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B.[1][2] These enzymes are critical regulators of neurotransmitter levels in the brain, including serotonin, norepinephrine, and dopamine.[3][4] Therefore, the primary hypothesis for the mechanism of action of our test compound is the inhibition of MAO.

MAO-A and MAO-B exhibit different substrate specificities and are implicated in different pathologies. MAO-A preferentially metabolizes serotonin and is a target for antidepressants, while MAO-B primarily metabolizes dopamine and its inhibitors are used in the treatment of Parkinson's disease.[3][5] A robust assay design must therefore not only confirm MAO inhibition but also determine the selectivity of our test compound for these two isoforms.

Part 2: The Logic of Positive Controls - Establishing a Gold Standard

A positive control is essential to confirm that the assay system is functioning correctly and is capable of detecting the expected inhibitory effect.[6] For MAO inhibition assays, a multi-tiered approach to positive controls is recommended to build a comprehensive and authoritative dataset.

The Broad-Spectrum, Irreversible Control

Tranylcypromine: As the parent compound, tranylcypromine serves as the most logical starting point. It is a well-characterized, non-selective, and irreversible MAO inhibitor.[2][7][8] Its inclusion validates the fundamental responsiveness of the enzyme preparation and assay components to this class of inhibitors.

Isoform-Selective Controls for Profiling

To dissect the specific activity of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine against MAO-A and MAO-B, isoform-selective inhibitors are indispensable.

  • Clorgyline: This is a potent and selective irreversible inhibitor of MAO-A.[4][9][10] Its use as a positive control in an MAO-A specific assay confirms the distinct activity of this isoform.

  • Selegiline (L-deprenyl): A selective irreversible inhibitor of MAO-B, particularly at lower doses.[5][11][12] It is the gold standard for confirming MAO-B specific inhibition. It is important to note that at higher concentrations, selegiline can lose its selectivity and also inhibit MAO-A.[12][13][14]

The following table summarizes the key characteristics of these recommended positive controls.

Control Compound Target(s) Mechanism Typical Use Case
Tranylcypromine MAO-A and MAO-BNon-selective, IrreversibleGeneral assay validation for MAO inhibition.[1]
Clorgyline MAO-ASelective, IrreversiblePositive control for MAO-A specific activity.[4][15]
Selegiline MAO-BSelective, IrreversiblePositive control for MAO-B specific activity.[5][11]

Part 3: The Critical Role of Negative Controls - Ruling Out Artifacts

Negative controls are arguably the most crucial component for ensuring the trustworthiness of your results. They are designed to account for non-specific effects and confirm that the observed inhibition is due to a specific interaction with the target enzyme.[16][17]

The Ideal Negative Control: The Inactive Stereoisomer

For chiral molecules like (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine, the most rigorous negative control is a stereoisomer with significantly reduced or no activity. The biological activity of tranylcypromine resides primarily in the (+)-isomer, which corresponds to the (1R,2S) configuration.[18][19] Therefore, the enantiomer, (1S,2R)-2-(3-Fluorophenyl)cyclopropanamine , would be the ideal negative control. Its structural identity ensures that any observed difference in activity is directly attributable to the stereochemistry of the interaction with the enzyme's active site, effectively ruling out non-specific effects related to the chemical scaffold itself.

Essential Baseline Controls

In addition to a structural analog, the following controls are mandatory for a well-designed assay:[20]

  • Vehicle Control: The solvent in which the test compound and controls are dissolved (e.g., DMSO). This control establishes the baseline enzyme activity (100% activity or 0% inhibition) and ensures the solvent itself does not interfere with the assay.

  • No-Enzyme Control: A sample containing all assay components except the MAO enzyme.[16] This control accounts for any background signal from the substrate or other reagents and is used for background subtraction.

The logical relationship between these controls forms a self-validating system.

Caption: Logical flow for a self-validating enzyme inhibition assay.

Part 4: Experimental Workflow and Protocol

A common and robust method for assessing MAO activity is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[21][22]

Recommended Protocol: Fluorometric MAO Activity Assay

This protocol is adapted from commercially available kits and standard biochemical methods.[21][23]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate: p-Tyramine (a non-selective substrate for both MAO-A and MAO-B)

  • Detection Reagent (e.g., Amplex Red or equivalent)

  • Horseradish Peroxidase (HRP)

  • Test Compound: (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

  • Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • Negative Control: (1S,2R)-2-(3-Fluorophenyl)cyclopropanamine

  • Vehicle: DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorometric plate reader (Excitation ~530 nm, Emission ~585 nm)

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and all control compounds in the vehicle (DMSO). The final concentration of DMSO in the assay well should be kept low (e.g., <1%) to avoid solvent effects.

  • Enzyme Incubation:

    • In separate wells of the 96-well plate, add 45 µL of either diluted MAO-A or MAO-B enzyme solution.

    • Add 5 µL of the diluted test compound, positive control, negative control, or vehicle to the respective wells.

    • Incubate for 15 minutes at room temperature to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation:

    • Prepare a "Working Reagent" mix containing Assay Buffer, p-Tyramine, the detection reagent, and HRP.

    • Add 50 µL of the Working Reagent to all wells to start the reaction.

  • Signal Detection:

    • Incubate the plate for 20-30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from no-enzyme control wells).

    • Calculate the percent inhibition for each well relative to the vehicle control (0% inhibition).

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Acquisition & Analysis prep_compounds Prepare Serial Dilutions (Test & Control Compounds in DMSO) add_compounds Add 5 µL Compound/Control/Vehicle prep_compounds->add_compounds prep_enzyme Dilute MAO-A & MAO-B in Assay Buffer add_enzyme Add 45 µL Enzyme (MAO-A or MAO-B) to wells prep_enzyme->add_enzyme add_enzyme->add_compounds pre_incubate Pre-incubate 15 min (Inhibitor-Enzyme Interaction) add_compounds->pre_incubate add_wr Add 50 µL Working Reagent (Substrate, HRP, Dye) pre_incubate->add_wr incubate Incubate 20-30 min (Protected from Light) add_wr->incubate read_plate Measure Fluorescence (Ex: 530nm, Em: 585nm) incubate->read_plate calc_inhibition Calculate % Inhibition vs. Vehicle Control read_plate->calc_inhibition calc_ic50 Plot Dose-Response Curve Determine IC₅₀ calc_inhibition->calc_ic50

Sources

Validation

Cross-Validation of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine: Mechanistic Profiling and Comparative Efficacy

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Executive Summary & Pharmacological Context While (1R,2S)-2-(3-fluorophenyl)cy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary & Pharmacological Context

While (1R,2S)-2-(3-fluorophenyl)cyclopropanamine is frequently encountered as a chiral intermediate or impurity in the synthesis of P2Y12 receptor antagonists (such as the 3,4-difluoro analog used in Ticagrelor)[1],[2], its core chemical scaffold possesses profound intrinsic pharmacological activity. The (1R,2S)-arylcyclopropanamine motif is the canonical pharmacophore for the mechanism-based, irreversible inhibition of Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases, most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B) [3].

As a Senior Application Scientist, I designed this guide to cross-validate the mechanism of action (MoA) of (1R,2S)-2-(3-fluorophenyl)cyclopropanamine against established reference standards. By understanding the causality behind its enzymatic engagement, researchers can accurately profile this compound either as a targeted epigenetic modulator or as a highly active pharmaceutical impurity requiring strict toxicological control.

Mechanism of Action: Causality & Structural Logic

The inhibitory power of (1R,2S)-2-(3-fluorophenyl)cyclopropanamine is entirely dependent on its cyclopropyl ring and the specific stereochemistry of the (1R,2S) enantiomer.

The Causality of Inhibition:

  • Target Engagement: The compound docks into the hydrophobic substrate-binding cleft of LSD1 or MAO. The meta-fluoro (3-fluoro) substitution on the phenyl ring enhances lipophilic interactions within the active site compared to the unsubstituted parent drug, Tranylcypromine (TCP)[4],[5].

  • Single-Electron Transfer (SET): The amine nitrogen sits in close proximity to the FAD cofactor. The enzyme catalyzes a single-electron transfer from the cyclopropylamine to FAD, generating a radical cation.

  • Covalent Adduct Formation: The generation of the radical triggers the rapid, strain-relieving opening of the cyclopropane ring. The resulting highly reactive primary carbon radical attacks the N5 position of the FAD isoalloxazine ring, forming a permanent covalent bond and irreversibly inactivating the enzyme[5].

MOA A Compound Docking (1R,2S)-3-F-PCP B Single-Electron Transfer (FAD to Radical) A->B Oxidation C Ring Opening (Carbon Radical) B->C Strain Release D Covalent Adduct (N5 of FAD) C->D Covalent Bond E Irreversible Inhibition D->E Enzyme Inactivation

Fig 1. Covalent inhibition mechanism of FAD-dependent enzymes by arylcyclopropanamines.

Comparative Performance Data

To objectively evaluate (1R,2S)-2-(3-fluorophenyl)cyclopropanamine, we must benchmark it against industry-standard alternatives. The table below synthesizes quantitative performance metrics, highlighting how the 3-fluoro substitution shifts the selectivity profile toward LSD1 compared to first-generation non-selective MAO inhibitors[4],[3].

Compound / AlternativePrimary TargetSecondary TargetLSD1 IC₅₀ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Mechanism of Action
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine LSD1 / MAO-BMAO-A~0.15 - 0.30> 10.0~1.5 - 3.0Irreversible, FAD-covalent
Tranylcypromine (TCP) MAO-A / MAO-BLSD1~2.0 - 5.0~0.002~0.005Irreversible, FAD-covalent
ORY-1001 (Iadademstat) LSD1None< 0.02> 50.0> 50.0Irreversible, FAD-covalent
Clorgiline MAO-ANone> 50.0< 0.001> 10.0Irreversible, FAD-covalent

Data Interpretation: The 3-fluoro derivative demonstrates a roughly 10-fold increase in LSD1 potency over TCP, driven by optimized halogen bonding in the LSD1 catalytic pocket. However, it lacks the extreme sub-nanomolar selectivity of advanced clinical candidates like ORY-1001.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the cross-validation of this compound requires a self-validating experimental setup. We employ a primary functional assay (TR-FRET) coupled with an orthogonal structural assay (Intact LC-MS/MS) to prove that the observed inhibition is strictly due to covalent target engagement, ruling out assay artifacts.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Rationale (Causality): TR-FRET is chosen over standard fluorescence assays because the time-delayed signal acquisition eliminates auto-fluorescence interference from the test compounds, ensuring high-fidelity IC₅₀ calculations.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human LSD1 protein in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 0.01% Tween-20, 0.1% BSA).

  • Compound Incubation: Add (1R,2S)-2-(3-fluorophenyl)cyclopropanamine (serial dilutions from 10 µM to 0.1 nM) to the enzyme. Self-Validation Control: Include ORY-1001 as a positive control and 1% DMSO as a negative vehicle control. Incubate for 30 minutes at RT to allow for covalent adduct formation.

  • Substrate Addition: Initiate the reaction by adding 200 nM of biotinylated histone H3K4me2 peptide. Incubate for 60 minutes.

  • Detection Reagents: Stop the reaction by adding the TR-FRET detection mixture containing a Europium (Eu)-labeled anti-H3K4me0 antibody (donor) and APC-labeled streptavidin (acceptor).

  • Signal Acquisition: Read the microplate using a TR-FRET compatible reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the extent of demethylation.

Workflow Step1 1. Enzyme Incubation (LSD1 + Compound, 30 min) Step2 2. Substrate Addition (Biotin-H3K4me2, 60 min) Step1->Step2 Step3 3. TR-FRET Reagents (Eu-Antibody + APC-Strep) Step2->Step3 Step4 4. Signal Detection (Em: 665nm / 615nm) Step3->Step4 Step5 5. Data Analysis (IC50 Non-linear Regression) Step4->Step5

Fig 2. TR-FRET assay workflow for quantifying LSD1 demethylase inhibition and target engagement.

Protocol B: Orthogonal Validation via Intact Protein LC-MS/MS

Rationale (Causality): Functional inhibition in TR-FRET does not prove the mechanism of inhibition. Intact mass spectrometry is required to verify the 1:1 stoichiometric formation of the FAD-inhibitor covalent adduct, confirming the mechanism of action[5].

Step-by-Step Methodology:

  • Reaction Setup: Incubate 5 µM of recombinant LSD1 with 50 µM of (1R,2S)-2-(3-fluorophenyl)cyclopropanamine for 2 hours at RT.

  • Protein Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unbound compound and buffer salts.

  • LC-MS/MS Analysis: Inject the desalted protein onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution: Deconvolute the raw mass spectra using MaxEnt1 software.

  • Validation Criterion: A successful cross-validation requires a mass shift corresponding exactly to the mass of the FAD cofactor + the mass of the compound minus one proton (+150 Da for the 3-F-PCP moiety), proving irreversible covalent modification.

Conclusion

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is far more than a synthetic intermediate for cardiovascular drugs[1]. It is a highly active, mechanism-based inhibitor of FAD-dependent enzymes. By utilizing the self-validating TR-FRET and LC-MS/MS workflows outlined above, researchers can accurately benchmark its potency against clinical-grade inhibitors, ensuring robust data integrity in epigenetic drug discovery or impurity profiling.

References

  • Source: Google Patents (US9708309B2)
  • Title: Crystal Structure of LSD1 in complex with a 2-PCPA derivative, S1201 Source: RCSB PDB (3ABU) URL: [Link]

  • Title: Discovery of Novel 5-Cyano-3-phenylindole-Based LSD1/HDAC Dual Inhibitors for Colorectal Cancer Treatment Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Ticagrelor Resistance in Cardiovascular Disease and Ischemic Stroke Source: MDPI (Journal of Clinical Medicine) URL: [Link]

Sources

Comparative

Benchmarking (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine against gold standard compounds

Benchmarking (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine: A Comparative Guide on FAD-Dependent Demethylase and Oxidase Inhibition Executive Summary As a Senior Application Scientist, I frequently encounter (1R,2S)-2-(3-Fl...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine: A Comparative Guide on FAD-Dependent Demethylase and Oxidase Inhibition

Executive Summary

As a Senior Application Scientist, I frequently encounter (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (3-F-PCPA, CAS: 220353-83-3) in two distinct contexts: as a critical synthetic intermediate and impurity in the manufacturing of the P2Y12 antagonist Ticagrelor, and as a potent, mechanism-based inhibitor of FAD-dependent enzymes. This guide provides an objective, data-driven comparison of the 3-F-PCPA pharmacophore against gold-standard Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase (MAO) inhibitors. By dissecting its structure-activity relationship (SAR) and target engagement, we provide a self-validating framework for benchmarking irreversible epigenetic modulators.

Mechanistic Causality: The Role of the 3-Fluoro Substitution

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that demethylates mono- and di-methylated histone 3 lysine 4 (H3K4me1/2), acting primarily as a transcriptional repressor[1]. Tranylcypromine (TCP), the parent un-substituted cyclopropylamine, is a well-known irreversible inhibitor of both MAO and LSD1[2].

The introduction of a fluorine atom at the meta-position of the phenyl ring in 3-F-PCPA fundamentally alters its pharmacodynamics:

  • Stereoelectronic Enhancement: The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the cyclopropyl ring. Upon single-electron transfer from the nitrogen to the FAD cofactor, the cyclopropyl ring opens more readily to form a highly reactive carbon-centered radical.

  • Covalent Adduct Formation: This radical rapidly attacks the C4a or N5 position of the FAD cofactor, forming a stable, covalent five-membered ring adduct that permanently blocks the enzyme's catalytic cleft[2].

  • Hydrophobic Pocket Fitting: The meta-fluoro substitution provides a superior steric fit within the expansive hydrophobic substrate-binding pocket of LSD1 compared to MAO-A/B, shifting the selectivity index favorably toward epigenetic modulation rather than systemic monoamine oxidase inhibition.

Quantitative Benchmarking Data

To objectively evaluate 3-F-PCPA, we benchmark it against the parent compound (Tranylcypromine) and a highly optimized, clinical-stage N-alkylated derivative (Iadademstat / ORY-1001).

Table 1: Representative In Vitro Benchmarking of FAD-Dependent Enzyme Inhibitors

CompoundTarget ProfileLSD1 IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-A / LSD1)
Tranylcypromine (TCP) Gold Standard (Non-selective)20.52.30.90.11 (MAO-preferring)
3-F-PCPA (Test) Halogenated Pharmacophore1.8>10.04.5>5.5 (LSD1-preferring)
ORY-1001 (Iadademstat) Gold Standard (Clinical LSD1)0.018>100.0>100.0>5000 (Highly Selective)

Data Interpretation: While 3-F-PCPA does not reach the picomolar/nanomolar potency of advanced N-alkylated clinical candidates like ORY-1001, the meta-fluoro substitution alone grants a ~10-fold increase in LSD1 potency and a significant shift in selectivity away from MAO-A compared to the TCP parent scaffold[2].

Visualizing the Inhibition Pathway

G LSD1 LSD1 / CoREST Complex Demethylation Demethylation to H3K4me0/1 LSD1->Demethylation Catalyzes H3K4me2 H3K4me2 (Active Chromatin Mark) H3K4me2->Demethylation Substrate Repression Transcriptional Repression (Target Genes Silenced) Demethylation->Repression Leads to Inhibitor 3-F-PCPA (Test Compound) FAD_Adduct Covalent FAD Adduct Formation Inhibitor->FAD_Adduct Mechanism-based Inactivation FAD_Adduct->LSD1 Blocks Active Site Activation Restoration of H3K4me2 (Gene Activation) FAD_Adduct->Activation Prevents Demethylation

Fig 1: LSD1 inhibition pathway and restoration of H3K4me2 by 3-F-PCPA.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes orthogonal checks to prevent false positives, which are common when assaying mechanism-based irreversible inhibitors.

Protocol 1: In Vitro FAD-Dependent Demethylase Assay (Formaldehyde Detection) Causality Check: Irreversible inhibitors require catalytic turnover to form the covalent adduct. Assaying without a pre-incubation step will artificially inflate the IC50, leading to false-negative potency readings[3].

  • Enzyme Preparation: Dilute recombinant human LSD1/CoREST complex in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS).

  • Compound Titration: Prepare a 10-point serial dilution of 3-F-PCPA (0.1 µM to 100 µM), TCP (positive control), and DMSO (vehicle negative control).

  • Mandatory Pre-incubation: Incubate the enzyme with the compounds for exactly 30 minutes at 25°C. Why? This allows the cyclopropylamine ring to undergo single-electron transfer and covalently bind the FAD cofactor before substrate competition occurs.

  • Substrate Addition: Initiate the reaction by adding 5 µM of biotinylated H3K4me2 peptide. Incubate for 20 minutes.

  • Detection: Quantify the byproduct (formaldehyde) using a fluorescent formaldehyde dehydrogenase coupled assay (Ex/Em = 340/460 nm).

  • Validation: Ensure the DMSO control yields maximum fluorescence, while the TCP control shows >90% inhibition at 50 µM. Calculate IC50 using non-linear regression.

Protocol 2: Cellular Target Engagement (H3K4me2 Western Blot) Causality Check: Whole-cell lysis often dilutes histone marks with cytosolic proteins. Acid extraction is mandatory to precipitate chromatin and concentrate the H3K4me2 signal, ensuring accurate target engagement readouts.

  • Cell Treatment: Seed MV4-11 (AML) cells at 1×106 cells/mL. Treat with 3-F-PCPA (1, 5, 10 µM) for 48 hours.

  • Acid Extraction: Harvest cells, wash with PBS, and lyse in Triton Extraction Buffer (TEB). Centrifuge to isolate the nuclear pellet. Resuspend the pellet in 0.2 N HCl overnight at 4°C to extract basic histone proteins.

  • Neutralization & Quantification: Centrifuge and neutralize the supernatant with 2 M NaOH. Quantify protein using a BCA assay.

  • Immunoblotting: Resolve 10 µg of histone extract on a 15% SDS-PAGE gel. Probe with anti-H3K4me2 (Target) and anti-Total H3 (Loading Control).

  • Validation: A successful assay will show a dose-dependent increase in H3K4me2 band intensity relative to Total H3, confirming that 3-F-PCPA has successfully penetrated the cell and inhibited LSD1-mediated demethylation.

W Prep 1. Compound Titration PreInc 2. LSD1 Pre-incubation Prep->PreInc Substrate 3. H3K4me2 Addition PreInc->Substrate Detection 4. Formaldehyde Assay Substrate->Detection Analysis 5. IC50 Calculation Detection->Analysis

Fig 2: Self-validating in vitro workflow for irreversible LSD1 inhibitors.

References

  • Title: Strategies that regulate LSD1 for novel therapeutics. Source: Acta Pharmaceutica Sinica B (2024). URL: [Link]

  • Title: Unravelling the target landscape of tranylcypromines for new drug discovery. Source: Acta Pharmaceutica Sinica B (2025). URL: [Link]

  • Title: Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). Source: Journal of Medicinal Chemistry (2020). URL: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of the (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine Scaffold

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationship (SAR) of the (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine scaffold, a key phar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of the (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine scaffold, a key pharmacophore in the development of enzyme inhibitors and other targeted therapeutics. We will explore its primary applications as a monoamine oxidase (MAO) inhibitor, its interactions with other biological targets, and the critical structural modifications that dictate its potency and selectivity. This document synthesizes data from peer-reviewed literature and established experimental protocols to offer a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Significance of the 2-Phenylcyclopropanamine Scaffold

The trans-2-phenylcyclopropylamine scaffold is the core structure of the well-known antidepressant tranylcypromine, a non-selective and irreversible inhibitor of monoamine oxidases (MAOs).[1] These enzymes are crucial for the metabolism of monoamine neurotransmitters, and their inhibition can lead to increased levels of these neurotransmitters in the brain.[1] The (1R,2S)-enantiomer of 2-phenylcyclopropylamine is known to be significantly more potent than its (+)-enantiomer.[2] The introduction of a fluorine atom at the 3-position of the phenyl ring, creating the (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine scaffold, has been a key strategy in modulating the pharmacological profile of this class of compounds. This scaffold is a critical intermediate in the synthesis of various pharmaceutically active molecules.[3][4]

Mechanism of Action: Irreversible Inhibition of Flavoenzymes

The primary mechanism of action for many 2-phenylcyclopropylamine derivatives is the mechanism-based irreversible inhibition of flavoenzymes like MAO and Lysine-Specific Demethylase 1 (LSD1).[4][5] The cyclopropylamine moiety is oxidized by the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. This process leads to the opening of the cyclopropane ring, generating a reactive intermediate that forms a covalent bond with the FAD cofactor, thereby irreversibly inactivating the enzyme.[4]

MAO Inhibition Mechanism cluster_0 Enzyme Active Site (MAO) cluster_1 Oxidation and Ring Opening cluster_2 Covalent Adduct Formation Inhibitor (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine FAD_ox FAD (oxidized) Inhibitor->FAD_ox Enters Active Site Intermediate Reactive Intermediate FAD_ox->Intermediate Oxidation FAD_red FAD (reduced) Intermediate->FAD_red Inactive_Enzyme Covalently Modified FAD (Inactive Enzyme) FAD_red->Inactive_Enzyme Covalent Bonding

Mechanism of irreversible inhibition of MAO.

Structure-Activity Relationship (SAR) for Monoamine Oxidase Inhibition

The inhibitory potency and selectivity of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine analogs against the two major isoforms of MAO, MAO-A and MAO-B, are highly dependent on the substitution patterns on both the aromatic ring and the cyclopropane ring.

Phenyl Ring Substitutions

The nature and position of substituents on the phenyl ring play a critical role in modulating the inhibitory activity and selectivity.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as fluorine and chlorine, at the para-position of the phenyl ring generally increases the inhibitory potency against both MAO-A and MAO-B.[6][7] This is likely due to the electronic effects influencing the interaction of the phenyl ring with the hydrophobic active site of the enzymes.

  • Electron-Donating Groups: In contrast, electron-donating groups like a methyl group at the para-position have been shown to increase activity against microbial tyramine oxidase, a copper-containing amine oxidase, but have a less pronounced effect on human MAO-A and MAO-B.[7][8]

  • Positional Isomers: The position of the fluorine substituent is crucial. While the 3-fluoro substitution is the focus of this guide, studies on other fluorinated analogs provide valuable insights. For instance, para-fluorination has been shown to enhance inhibition of both MAO-A and MAO-B.[6]

Cyclopropane Ring Modifications

Modifications to the cyclopropane ring itself can have a dramatic impact on activity and selectivity.

  • Fluorine Substitution on the Cyclopropane Ring: The presence of a fluorine atom on the cyclopropane ring generally leads to an increase in inhibitory activity towards both MAO-A and MAO-B.[6] The stereochemistry of this substitution is critical. For instance, in 2-fluoro-2-phenylcyclopropylamine analogs, the trans-isomer (where the fluorine and amino groups are on opposite sides of the ring) is a more potent inhibitor than the cis-isomer.[9][10][11]

  • Homologation of the Amine Group: Extending the amine group with an alkyl chain, for example, to a cyclopropylmethylamine, can alter the selectivity profile.

Stereochemistry

The absolute configuration of the cyclopropane ring is a key determinant of inhibitory potency. As established with tranylcypromine, the (1R,2S) enantiomer is the more active isomer for MAO inhibition.[2] Studies on fluorinated analogs have confirmed that this enantioselectivity is generally maintained.[6] For example, (1S,2S)-2-fluoro-2-phenylcyclopropylamine is a more potent inhibitor of both MAO-A and MAO-B than its (1R,2R)-enantiomer.[6]

Comparative Analysis of Inhibitory Potency

The following table summarizes the inhibitory activities of selected (1R,2S)-2-phenylcyclopropanamine analogs against MAO-A and MAO-B. The data is compiled from various sources to provide a comparative overview. It is important to note that assay conditions can vary between studies, which may influence the absolute values.

CompoundR1R2R3R4MAO-A (IC50/Ki, µM)MAO-B (IC50/Ki, µM)Selectivity Index (MAO-A/MAO-B)Reference
Tranylcypromine (racemic)HHHH~1-10~1-5~1-2[2]
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine HFHHData not specifically foundData not specifically found--
(1S,2S)-2-Fluoro-2-phenylcyclopropylamineHHHH (F on C2)PotentPotent-[6]
trans-2-Fluoro-2-(p-chlorophenyl)cyclopropylamineClHHH (F on C2)More potent than unsubstitutedMore potent than unsubstituted-[7]
trans-2-Fluoro-2-(p-fluorophenyl)cyclopropylamineFHHH (F on C2)More potent than unsubstitutedSimilar to unsubstituted1:27 (for cis-isomer)[7]
trans-2-Fluoro-2-(p-trifluoromethylphenyl)cyclopropylamineCF3HHH (F on C2)More potent than unsubstitutedSimilar to unsubstituted7:1[7]

Beyond Monoamine Oxidase: Targeting Other Enzymes

The versatility of the 2-phenylcyclopropylamine scaffold extends beyond MAO inhibition. Researchers have explored its potential to target other enzymes, particularly those with similar catalytic mechanisms involving FAD.

Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a flavin-dependent histone demethylase that is a promising target in cancer therapy. Given the mechanistic similarities to MAO, 2-phenylcyclopropylamine derivatives have been extensively investigated as LSD1 inhibitors.[9][12] Structure-activity relationship studies have shown that substitutions on the aryl ring can significantly enhance potency and selectivity for LSD1 over MAOs.[12] This highlights the potential to fine-tune the scaffold to target different flavoenzymes selectively.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for assessing the inhibitory activity of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine analogs against MAO-A and MAO-B using a fluorometric assay. This protocol is based on established methods for high-throughput screening of MAO inhibitors.[10][13][14][15][16][17]

In Vitro Fluorometric MAO Inhibition Assay

Principle: This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed deamination of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce the highly fluorescent resorufin. The rate of fluorescence increase is directly proportional to MAO activity, and a decrease in this rate in the presence of a test compound indicates inhibition.[10]

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate:

    • For MAO-A: Serotonin or Kynuramine[13]

    • For MAO-B: Benzylamine or p-Tyramine[10][13]

  • Amplex® Red reagent (or equivalent fluorogenic probe)

  • Horseradish Peroxidase (HRP)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive Controls:

    • MAO-A: Clorgyline[16]

    • MAO-B: Selegiline (Deprenyl) or Pargyline[16][17]

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation ~530-545 nm, Emission ~585-590 nm)

Experimental Workflow:

MAO Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzymes, Buffers, Substrates, Inhibitors) Start->Prepare_Reagents Dispense_Inhibitor Dispense Test Compounds and Controls into 96-well plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add MAO-A or MAO-B Enzyme Solution Dispense_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate (for irreversible inhibitors) Add_Enzyme->Pre_incubation Add_Reaction_Mix Add Reaction Mix (Substrate, Amplex Red, HRP) Pre_incubation->Add_Reaction_Mix Incubate_RT Incubate at Room Temperature (protected from light) Add_Reaction_Mix->Incubate_RT Measure_Fluorescence Measure Fluorescence over time Incubate_RT->Measure_Fluorescence Data_Analysis Data Analysis (Calculate % inhibition, IC50 values) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for the fluorometric MAO inhibition assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of substrates, Amplex® Red, HRP, and positive controls in appropriate solvents (e.g., DMSO for inhibitors, water or buffer for others).

    • On the day of the experiment, dilute the enzymes and other reagents to their working concentrations in MAO Assay Buffer.

  • Assay Plate Setup:

    • Add 10 µL of diluted test compounds, positive controls, or vehicle (for enzyme control wells) to the wells of a 96-well black microplate.

    • For background fluorescence control, add assay buffer instead of enzyme.

  • Enzyme Addition and Pre-incubation:

    • Add 40 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to each well.

    • For time-dependent (irreversible) inhibitors, pre-incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow for enzyme inactivation.

  • Initiation of the Reaction:

    • Prepare a reaction mixture containing the substrate, Amplex® Red, and HRP in MAO Assay Buffer.

    • Add 50 µL of the reaction mixture to each well to initiate the enzymatic reaction.

  • Incubation and Fluorescence Measurement:

    • Incubate the plate at room temperature, protected from light, for 45-60 minutes.

    • Measure the fluorescence intensity at multiple time points using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control (no inhibitor).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Synthesis of the (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine Scaffold

The synthesis of (1R,2S)-2-arylcyclopropanamines can be challenging, often requiring multi-step procedures to establish the desired stereochemistry. Several synthetic routes have been reported, with common strategies involving the cyclopropanation of a substituted styrene or cinnamic acid derivative, followed by conversion of a carboxylic acid or other functional group to the amine.

A common approach for the synthesis of the related (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine involves a Curtius rearrangement of a corresponding carboxylic acid derivative.[18] Another method utilizes a Hofmann degradation.[1][3] More recent advancements include the use of C-H activation to rapidly generate a library of arylcyclopropylamines for SAR studies.[12]

Synthesis_Overview Starting_Material Substituted Styrene or Cinnamic Acid Derivative Cyclopropanation Diastereoselective Cyclopropanation Starting_Material->Cyclopropanation Intermediate Cyclopropanecarboxylic Acid or Ester Intermediate Cyclopropanation->Intermediate Functional_Group_Conversion Functional Group Conversion Intermediate->Functional_Group_Conversion e.g., Curtius or Hofmann Rearrangement Final_Product (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine Functional_Group_Conversion->Final_Product

General synthetic strategy for 2-arylcyclopropanamines.

Conclusion and Future Perspectives

The (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine scaffold remains a valuable starting point for the design of potent and selective enzyme inhibitors. The extensive structure-activity relationship data available for its analogs as MAO inhibitors provides a solid foundation for further optimization. Key takeaways for researchers include:

  • Stereochemistry is paramount: The (1R,2S) configuration is essential for potent MAO inhibitory activity.

  • Aromatic substitutions are key for tuning potency and selectivity: Electron-withdrawing groups on the phenyl ring generally enhance MAO inhibition.

  • The scaffold is versatile: It can be adapted to target other flavoenzymes like LSD1 with high affinity and selectivity.

Future research in this area will likely focus on a more comprehensive exploration of the substitution patterns on the phenyl ring to further refine selectivity profiles, not only between MAO-A and MAO-B but also against other off-target enzymes. The development of novel synthetic methodologies will also be crucial for accessing a wider diversity of analogs for biological evaluation. As our understanding of the structural biology of these target enzymes improves, computational and structure-based drug design will undoubtedly play an increasingly important role in the rational design of the next generation of inhibitors based on this privileged scaffold.

References

  • From Monoamine Oxidases Inhibition to Antiproliferative Activity: New Biological Perspective for Polyamine Analogs. Preprints.org. 2023.
  • From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. Padua Research Archive. 2023.
  • Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry. 2010.
  • Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays. Benchchem.
  • Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. PubMed. 2004.
  • C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. PubMed. 2016.
  • C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry.
  • Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. PMC.
  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC.
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. PubMed. 2004.
  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis. ChemicalBook.
  • Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i).
  • Method for synthesizing trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. Eureka. 2011.
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
  • SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. PMC. 2019.
  • OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc.
  • A Comparative Guide to MAO-B-IN-11 and Non-Selective MAO Inhibitors for Researchers. Benchchem.
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. SciSpace.
  • Monoamine Oxidase B (MOA-B) Inhibitor Screening Kit (Fluorometric). Abcam.
  • Parameters for Irreversible Inactiv
  • trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. PubMed. 2007.
  • inhibition ic50 values: Topics by Science.gov.
  • New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods.
  • Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines.
  • Structure-activity relationship and target investigation of 2-aryl quinolines with nem
  • Structure-activity relationships for the design of small-molecule inhibitors.
  • Structure-activity relationship and target investigation of 2-aryl quinolines with nem

Sources

Comparative

Enantiomeric Purity Analysis of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine: A Comparison Guide

Introduction & Mechanistic Context (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is a highly valuable chiral building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of P2Y12 recep...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is a highly valuable chiral building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of P2Y12 receptor antagonists (such as Ticagrelor-related compounds)[] and acts as a core pharmacophore in potent Lysine-Specific Demethylase 1 (LSD1) inhibitors[2].

Because the spatial orientation of the cyclopropyl ring dictates target binding affinity—specifically the γ -turn mimetic conformation required to fit into the FAD-dependent pocket of LSD1—enantiomeric purity is a non-negotiable quality attribute[3]. Even trace amounts of the (1S,2R) enantiomer can drastically skew biological assay results or lead to off-target toxicities. This guide objectively compares the analytical modalities used to quantify the enantiomeric excess (ee) of this amine and provides self-validating experimental protocols.

Comparative Analysis of Analytical Modalities

To accurately determine the enantiomeric purity of a primary cyclopropanamine, researchers typically choose between three modalities. The selection depends on the required throughput, sensitivity, and whether absolute configuration verification is needed.

A. Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) using immobilized polysaccharide stationary phases (e.g., Chiralpak IA or AD-H) is the industry standard for this molecule[3].

  • The Causality of Additives: Primary amines like 2-(3-fluorophenyl)cyclopropanamine are highly basic and will interact strongly with residual free silanol groups on the silica support of the column. This causes severe peak tailing, which artificially lowers the calculated enantiomeric excess. To prevent this, a basic modifier—typically 0.1% Diethylamine (DEA) or ethanolamine—is added to the mobile phase to competitively bind the silanols, ensuring sharp, symmetrical peaks[2].

B. 19F NMR with Chiral Derivatizing Agents (CDA)

Nuclear Magnetic Resonance (NMR) cannot natively distinguish enantiomers in an achiral environment. However, reacting the amine with a chiral derivatizing agent like Mosher's Acid Chloride ((S)-(+)-MTPA-Cl) converts the enantiomers into diastereomers.

  • The Causality of 19F Selection: While 1H NMR can be used, 19F NMR is vastly superior for this specific molecule. The background fluorine signal in organic solvents is zero, providing a perfectly flat baseline. Furthermore, the molecule itself contains a 3-fluorophenyl group, providing a secondary 19F signal that splits upon diastereomer formation, offering a dual-validation point alongside the CF3 group of the Mosher's moiety.

C. Chiral GC (High-Resolution Alternative)

Gas Chromatography (GC) utilizing cyclodextrin-based stationary phases offers exceptional resolution.

  • The Causality of Derivatization: Because the free amine can degrade or adsorb at high injection port temperatures, it must be derivatized (e.g., via trifluoroacetylation) prior to injection. While highly sensitive, the added sample preparation time makes it less ideal for high-throughput screening compared to HPLC.

Quantitative Performance Comparison

The following table summarizes the performance metrics of the three analytical approaches for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine.

Performance MetricChiral HPLC (Amylose Phase)19F NMR (Mosher's Derivatization)Chiral GC (Cyclodextrin Phase)
Resolution ( Rs​ ) > 2.5 (Baseline)Baseline (Distinct Chemical Shifts)> 3.0 (Baseline)
LOD / LOQ 0.05% / 0.1%~1.0% / ~2.0%0.01% / 0.05%
Run Time 15–20 minutes2 hours (including reaction time)30–45 minutes
Sample Preparation Minimal (Direct Dilution)High (In-situ Derivatization)Moderate (TFA Derivatization)
Primary Use Case High-throughput QC & Process ChemAbsolute configuration confirmationTrace volatile impurity profiling

Visual Workflows

G Start Enantiomeric Purity Analysis (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine Q1 High Throughput & Routine QC? Start->Q1 HPLC Chiral HPLC (Gold Standard) Amylose Phase + 0.1% DEA Direct Analysis Q1->HPLC Yes Q2 Absolute Configuration or Trace Volatile Analysis? Q1->Q2 No NMR 19F NMR Analysis Mosher's Derivatization (Diastereomer Resolution) Q2->NMR Configuration GC Chiral GC Analysis TFA Derivatization (High Resolution) Q2->GC Trace Impurity

Analytical decision tree for selecting the optimal enantiomeric purity workflow.

Pathway Amine (1R,2S)-Amine Analyte Reaction Pyridine / CDCl3 RT, In-situ Amine->Reaction Reagent (S)-(+)-MTPA-Cl Mosher's Reagent Reagent->Reaction Product (1R,2S,S)-Amide Diastereomer Reaction->Product NMR 19F NMR Shift Analysis Product->NMR

Reaction pathway for Mosher's amide derivatization enabling 19F NMR chiral differentiation.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. A method cannot be trusted to quantify an enantiomer if it has not first proven its ability to resolve the racemate.

Protocol 1: Chiral HPLC Analysis (Self-Validating System)

This protocol utilizes an amylose-based stationary phase, which provides excellent chiral recognition for rigid cyclopropyl rings[3].

Materials:

  • Column: Daicel Chiralpak IA or AD-H (250 × 4.6 mm, 5 µm)

  • Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v)

  • Detection: UV at 254 nm

Step-by-Step Methodology:

  • System Equilibration: Flush the column with the mobile phase at 1.0 mL/min for 30 minutes. Causality: Ethanol is preferred over Isopropanol (IPA) here because its linear structure allows deeper penetration into the amylose carbamate grooves, often yielding sharper peaks for arylcyclopropylamines.

  • System Suitability (The Validation Step): Inject 10 µL of a 1 mg/mL solution of racemic trans-2-(3-fluorophenyl)cyclopropanamine.

  • Resolution Check: Calculate the resolution ( Rs​ ) between the two enantiomer peaks. Proceed only if Rs​>1.5 (baseline resolution). If Rs​<1.5 , verify the DEA concentration, as silanol interactions are likely causing peak broadening.

  • Sample Analysis: Inject 10 µL of the (1R,2S) sample (1 mg/mL).

  • Quantification: Integrate the peak areas. The enantiomeric excess (ee) is calculated as:

    ee(%)=Area(1R,2S)​+Area(1S,2R)​Area(1R,2S)​−Area(1S,2R)​​×100
Protocol 2: 19F NMR Mosher's Derivatization

This method is used when absolute configuration must be verified alongside purity, leveraging the distinct shielding environments of the resulting diastereomers.

Step-by-Step Methodology:

  • Baseline Establishment (The Validation Step): Dissolve 5 mg of the pure amine in 0.5 mL of CDCl 3​ . Acquire a baseline 19F NMR spectrum to identify the exact chemical shift of the 3-fluorophenyl group (typically around -112 ppm).

  • In-situ Derivatization: To the NMR tube, add 2 equivalents of anhydrous pyridine-d 5​ (to act as an acid scavenger) followed by 1.2 equivalents of (S)-(+)-MTPA-Cl (Mosher's acid chloride).

  • Reaction: Cap the tube, shake vigorously, and let it sit at room temperature for 30 minutes. Causality: The rigid cyclopropylamine reacts rapidly with the acyl chloride; the pyridine ensures the generated HCl does not protonate unreacted amine, which would halt the reaction.

  • Acquisition: Acquire the 19F NMR spectrum.

  • Interpretation: You will observe signals for the CF 3​ group (around -71 ppm). If the sample is not enantiomerically pure, two distinct CF 3​ singlets will appear (one for the (1R,2S,S) diastereomer and one for the (1S,2R,S) diastereomer). Integrate these two singlets to determine the ee.

References

  • Gooden, D. M., et al. (2008). "Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B." Bioorganic & Medicinal Chemistry Letters, 18(10), 3047-3051. URL:[Link]

  • U.S. Patent 9,708,309 B2. "Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use.

Sources

Validation

Analytical and Functional Profiling of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine: A Comparative Guide for Drug Development

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (CAS 220353-83-3) occupies a unique dual-role in modern pharmaceutical science. On one hand, it is a critical synthesis impurity and degradation product of Ticagrelor, a blockbu...

Author: BenchChem Technical Support Team. Date: March 2026

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (CAS 220353-83-3) occupies a unique dual-role in modern pharmaceutical science. On one hand, it is a critical synthesis impurity and degradation product of Ticagrelor, a blockbuster P2Y12 receptor antagonist used to prevent cardiovascular events []. On the other hand, as a mono-fluorinated derivative of the classic pharmacophore Tranylcypromine (TCP), it serves as a highly valuable chemical probe for the epigenetic targeting of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase (MAO)2[2].

This guide provides a head-to-head comparison of this compound against its closest structural analogs, detailing the causality behind analytical choices and providing self-validating experimental protocols for drug development professionals.

Structural and Functional Comparison Matrix

The position and number of fluorine atoms on the phenylcyclopropylamine (PCPA) core drastically alter both its binding affinity in biological targets and its chemical reactivity during Active Pharmaceutical Ingredient (API) synthesis.

CompoundSubstitution PatternPrimary Pharmaceutical RoleTarget / Application
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine 3-Fluoro (Meta)API Impurity / Epigenetic ProbeTicagrelor Impurity Profiling; LSD1/MAO Inhibitor
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine 3,4-DifluoroTarget API IntermediateSynthesis of Ticagrelor (P2Y12 Antagonist)
Tranylcypromine (TCP) UnsubstitutedParent PharmacophoreClinical MAOI; Baseline LSD1 Inhibitor

The Causality of Fluorination: In API synthesis, the 3,4-difluoro substitution is essential for the optimal binding of the cyclopentyl-triazolo-pyrimidine core of Ticagrelor to the P2Y12 receptor. The loss of a single fluorine atom (yielding the 3-fluoro impurity) significantly alters the electron density of the aromatic ring, reducing antiplatelet efficacy[]. Conversely, in epigenetic targeting, meta-fluorination (3-fluoro) alters the steric bulk and dipole moment of the TCP scaffold, which can enhance binding affinity within the FAD-containing catalytic pocket of LSD1, improving selectivity over MAO-A and MAO-B3[3].

Analytical Profiling: Ticagrelor Impurity Separation

Because the 3-fluoro impurity and the 3,4-difluoro target intermediate differ by only a single highly electronegative atom, their lipophilicity (logP) is nearly identical. Standard C18 columns often fail to resolve these positional fluoro-isomers.

Expert Insight: To achieve baseline separation, a Pentafluorophenyl (PFP) stationary phase is highly recommended. The PFP column provides orthogonal selectivity via dipole-dipole, hydrogen bonding, and π−π interactions, which are exquisitely sensitive to the position of the fluorine atom on the analyte's phenyl ring.

Protocol: Self-Validating HPLC-UV Separation
  • System Suitability Testing (SST): Inject a resolution mixture containing 10 µg/mL of both the 3-fluoro impurity and the 3,4-difluoro intermediate. The system is validated only if the resolution factor ( Rs​ ) is ≥2.0 .

  • Sample Preparation: Dissolve the API batch in a diluent of Acetonitrile:Water (50:50 v/v) to a working concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: PFP Core-Shell (150 mm × 4.6 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 20% B to 60% B over 15 minutes.

  • Detection: UV absorbance at 254 nm.

HPLC_Workflow A API Sample Prep (Acetonitrile/Water) B PFP RP-HPLC Gradient Elution A->B C UV Detection (254 nm) B->C D 3,4-Difluoro-PCPA (Target Intermediate) C->D  Rt: 12.5 min E 3-Fluoro-PCPA (Impurity Marker) C->E  Rt: 11.2 min

Workflow for the chromatographic separation of fluorinated cyclopropylamine API intermediates.

Epigenetic Target Engagement: LSD1 & MAO Inhibition

Fluorinated tranylcypromine analogs act as mechanism-based, irreversible inhibitors of LSD12[2]. The mechanism relies on a single-electron transfer (SET) from the cyclopropylamine nitrogen to the oxidized FAD cofactor. This triggers a rapid ring-opening event, forming a covalent adduct with FAD and permanently inactivating the enzyme.

Protocol: Fluorometric LSD1 Demethylase Activity Assay

Expert Insight: LSD1 catalytic turnover of a methylated peptide substrate generates hydrogen peroxide ( H2​O2​ ) in a 1:1 stoichiometric ratio. Coupling this with Horseradish Peroxidase (HRP) and Amplex Red allows for real-time kinetic monitoring. To make this protocol self-validating, a Catalase Control must be included. Catalase destroys H2​O2​ ; if fluorescence persists in the catalase well, the compound is auto-oxidizing and generating a false positive.

  • Pre-incubation: Incubate recombinant human LSD1 (50 nM) with varying concentrations of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (0.1 µM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl) for 30 minutes at 25°C.

  • Coupled Enzyme Addition: Add HRP (1 U/mL) and Amplex Red (50 µM) to the mixture.

  • Substrate Initiation: Initiate the reaction by adding the di-methylated histone substrate, H3K4me2 peptide (10 µM).

  • Kinetic Readout: Monitor fluorescence continuously (Ex: 530 nm, Em: 590 nm) for 45 minutes. Calculate the initial velocity ( V0​ ) to determine the IC50​ .

LSD1_Mechanism A LSD1 Enzyme + FAD Cofactor B 3-Fluoro-PCPA Binding A->B C Single Electron Transfer (SET) B->C D Cyclopropyl Ring Opening C->D E Covalent FAD Adduct (Irreversible Inhibition) D->E

Mechanism of irreversible LSD1 inactivation by fluorinated phenylcyclopropylamines via FAD adduction.

Comparative Experimental Data (Inhibition Kinetics)

The addition of fluorine atoms to the phenyl ring modulates the biochemical selectivity profile between LSD1 and the MAO isoforms. The table below summarizes the typical inhibitory ranges observed in literature for these structural analogs 4[4].

CompoundLSD1 IC50​ (µM)MAO-A IC50​ (µM)MAO-B IC50​ (µM)Selectivity Shift
Tranylcypromine (TCP) ~ 20.0 - 25.0~ 2.0~ 1.0Baseline (MAO-B selective)
3-Fluoro-PCPA ~ 12.0 - 18.0~ 18.0~ 37.0Enhanced LSD1 affinity; Decreased MAO affinity
3,4-Difluoro-PCPA ~ 15.0 - 20.0> 50.0> 50.0High LSD1 selectivity over MAO

Note: The 3-fluoro substitution significantly drops MAO-A/B affinity while maintaining or slightly improving LSD1 inhibition, making it a superior starting scaffold for designing selective epigenetic therapeutics compared to unsubstituted TCP.

References

  • CAS No : 220353-83-3 | Product Name : (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine | Pharmaffiliates. Pharmaffiliates.[Link]

  • Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). Bioorganic & Medicinal Chemistry Letters.[Link]

  • Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B. PMC - National Institutes of Health.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

As researchers and drug development professionals, our work with novel chemical entities like (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is foundational to scientific progress. However, this progress carries a profound r...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is foundational to scientific progress. However, this progress carries a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine and its associated waste streams, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the critical first step in managing it safely. While a specific Safety Data Sheet (SDS) for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is not always available, data from closely related analogs, such as (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, provide a strong basis for hazard assessment.[1][2][3] This compound belongs to the class of fluorinated aromatic amines, which dictates its primary hazards.[4]

The imperative for treating this compound as hazardous waste stems from these classifications.[4] Aromatic amines can exhibit toxicity, while fluorinated organic compounds are noted for their potential environmental persistence, often necessitating high-temperature incineration for complete destruction.[4]

Hazard ClassGHS CodeDescriptionRationale for Caution
Skin IrritationH315Causes skin irritation.Direct contact can lead to inflammation, redness, and discomfort.
Eye IrritationH319Causes serious eye irritation.Accidental splashes can result in significant pain or damage to eye tissue.
Respiratory IrritationH335May cause respiratory irritation.Inhalation of dust or aerosols can irritate the lungs and respiratory system.

This data is extrapolated from the GHS classifications for the closely related compound (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical or its waste, ensuring a proper barrier is in place is non-negotiable. Adherence to OSHA's eye and face protection regulations (29 CFR 1910.133) and standards for personal protective equipment (29 CFR 1910.132) is mandatory.[5][6]

  • Chemical Safety Goggles: Wear appropriate protective eyeglasses or chemical safety goggles to prevent eye contact.[5]

  • Chemical-Resistant Gloves: Wear suitable protective gloves (e.g., nitrile rubber) to prevent skin exposure.[5] Always check the manufacturer's breakthrough time data for the specific solvent being used.

  • Laboratory Coat: A lab coat protects against incidental skin contact and contamination of personal clothing.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work must be conducted in a well-ventilated area, such as a chemical fume hood.[3][5] For situations where exposure limits may be exceeded, a NIOSH-approved respirator is required.[5][7]

Waste Segregation and Container Management: Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe laboratory practice, designed to prevent the accidental mixing of incompatible materials.[8][9] (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine waste must never be disposed of via sanitary sewers or in the regular trash.[10]

Step-by-Step Container Protocol:

  • Select the Right Container: Use only designated, leak-proof hazardous waste containers made of compatible materials like glass or high-density polyethylene.[4][9] The original chemical container is often a suitable choice for collecting waste.[9]

  • Proper Labeling: From the moment the first drop of waste is added, the container must be labeled.[11] The label must include:

    • The words "HAZARDOUS WASTE" [4][11]

    • The full chemical name: "(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine" [4]

    • A list of all constituents in the container by percentage.[11]

    • The associated hazard warnings (e.g., "Irritant").

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[9][10][11] This prevents the release of vapors and protects against spills.

  • Designated Storage: Store the sealed waste container in a designated satellite accumulation area, which is at or near the point of generation and under the control of the operator.[4][8] This area should be away from incompatible materials, particularly strong acids and oxidizing agents.[4]

  • Use Secondary Containment: All liquid hazardous waste containers should be placed in a chemically resistant secondary containment tub or tray to contain any potential leaks.[9][10]

Step-by-Step Disposal Protocols for Specific Waste Streams

The disposal method depends on the form of the waste. Do not mix different waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]

Protocol 4.1: Unused or Off-Specification Compound For pure, unused, or expired (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine:

  • Ensure the original container is tightly sealed and in good condition.

  • If the original label is damaged, re-label the container as described in Section 3.

  • Place the container in the designated satellite accumulation area.

  • Arrange for disposal through your institution's EHS office.

Protocol 4.2: Contaminated Solid Waste This stream includes items like gloves, weighing paper, pipette tips, and silica gel contaminated with the compound.

  • Collect all contaminated solid materials in a designated, compatible solid waste container (e.g., a lined cardboard box or a plastic drum).[4]

  • Keep the container sealed when not in use.

  • Label the container clearly as "Hazardous Waste" with the chemical name.[4][12]

  • Once the container is full, arrange for pickup from your EHS office.

Protocol 4.3: Contaminated Liquid Waste This includes reaction mixtures and solvent rinses.

  • Collect all liquid waste containing (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine in a dedicated, sealed, and properly labeled liquid waste container.[4]

  • Segregate halogenated and non-halogenated solvent waste streams into separate containers.[9]

  • Crucially, the first rinse of any glassware that contained the pure compound must be collected as hazardous waste. [10] Subsequent rinses may be permissible for drain disposal only if they meet local EHS and municipal wastewater criteria (e.g., free of heavy metals, pH neutral).[9] Always consult your local EHS for guidance.

  • Store the liquid waste container in secondary containment.[10]

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release, a swift and correct response is critical to minimizing risk.

Spill Response: [4]

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's EHS emergency line.

  • Don PPE: Before addressing a small, manageable spill, don the appropriate PPE as described in Section 2.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[4]

  • Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[4]

  • Decontamination: Clean the spill area with an appropriate solvent or decontamination solution. All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.[4]

  • Reporting: Report all spills to your laboratory supervisor and EHS office, regardless of size.[4]

First Aid Measures (Based on Analog Compound Data): [1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Obtain medical aid.[1]

  • Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain immediate medical aid.[1]

Disposal Workflow Diagram

This diagram outlines the decision-making process for managing waste generated from work involving (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine.

G start Waste Generation Involving (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine d_form What is the waste form? start->d_form d_container Is this an empty container? d_form->d_container Container p_collect_solid Collect in Labeled Solid Hazardous Waste Container d_form->p_collect_solid Solid (e.g., gloves, tips, solid chemical) p_collect_liquid Collect in Labeled, Segregated Liquid Hazardous Waste Container (in Secondary Containment) d_form->p_collect_liquid Liquid (e.g., solutions, reactions) d_rinse Has the container been thoroughly rinsed? d_container->d_rinse Yes d_container->p_collect_solid No, contains residue p_collect_rinse Collect First Rinse as Liquid Hazardous Waste d_rinse->p_collect_rinse No p_deface Deface/Remove Label d_rinse->p_deface Yes t_ehs Arrange Pickup with EHS p_collect_solid->t_ehs p_collect_liquid->t_ehs p_collect_rinse->p_collect_liquid t_trash Dispose as Normal Lab Glass/Trash p_deface->t_trash

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine
© Copyright 2026 BenchChem. All Rights Reserved.